Lovastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZOHLXUXFIOCF-BXMDZJJMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020784 | |
| Record name | Lovastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 0.4X10-3 mg/mL at 25 °C, Insoluble in water, Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20, Practically insoluble in hexane, Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol, 2.43e-02 g/L | |
| Record name | Lovastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00227 | |
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| Record name | Lovastatin | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystals, White crystals from acetone aqueous, A white, non-hygroscopic crystalline powder | |
CAS No. |
75330-75-5 | |
| Record name | Lovastatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75330-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Lovastatin [USAN:USP:INN:BAN] | |
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| Record name | Lovastatin | |
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| URL | https://www.drugbank.ca/drugs/DB00227 | |
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| Record name | 75330-75-5 | |
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| Record name | Lovastatin | |
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| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOVASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHU78OQFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Lovastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 °C, MP: 174.5 °C (under nitrogen), 174.5 °C | |
| Record name | Lovastatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lovastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lovastatin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lovastatin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has transcended its primary role in cholesterol management to emerge as a potent anti-cancer agent. Its efficacy stems from the disruption of the mevalonate pathway, a critical metabolic route that produces not only cholesterol but also essential isoprenoid intermediates required for the post-translational modification of key signaling proteins. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. We will delve into the specific signaling pathways modulated by this compound, present quantitative data from various studies, and provide detailed experimental protocols for key assays.
Core Mechanism: Inhibition of the Mevalonate Pathway
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This pathway is crucial for the synthesis of cholesterol and numerous non-sterol isoprenoids. By blocking HMG-CoA reductase, this compound depletes the intracellular pool of mevalonate and its downstream derivatives, most notably farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][4] These isoprenoid intermediates are vital for protein prenylation, a critical post-translational modification.
The inhibition of HMG-CoA reductase and the subsequent depletion of FPP and GGPP form the central axis of this compound's anti-cancer activity. This disruption prevents the proper functioning of numerous proteins that are integral to cancer cell proliferation, survival, and metastasis.
Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.
Impact on Signaling Pathways
The depletion of FPP and GGPP directly impairs the function of small GTP-binding proteins, such as those in the Ras and Rho families, which require prenylation for membrane localization and activation.[3][5] This disruption leads to the downregulation of several critical pro-cancer signaling cascades.
Ras/Raf/MEK/ERK Pathway
The Ras proteins are frequently mutated in human cancers and are key regulators of cell proliferation. They require farnesylation to anchor to the plasma membrane and activate downstream signaling through the Raf/MEK/ERK cascade. This compound, by depleting FPP, inhibits Ras prenylation and activation.[6] This leads to decreased phosphorylation of ERK1/2, a key effector of the pathway, ultimately suppressing cancer cell growth.[7][8] Studies have shown that blocking this pathway sensitizes acute myelogenous leukemia (AML) cells to this compound-induced apoptosis.[8][9]
Rho/ROCK Pathway and Metastasis
The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are primarily geranylgeranylated.[10] These proteins are central regulators of the actin cytoskeleton, cell adhesion, and motility. By inhibiting their prenylation, this compound disrupts these processes, thereby impairing cancer cell migration, invasion, and metastasis.[11][12] this compound has been shown to inhibit RhoA activity, which in turn suppresses both canonical Wnt/β-catenin signaling and alternative Wnt-YAP/TAZ signaling in colon cancer cells.[3][13] Furthermore, this compound can inhibit ligand-induced EGFR dimerization, a process influenced by RhoA activity.[14]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, growth, and proliferation. This compound has been shown to suppress this pathway in several cancer types.[15][16] The inhibition can occur through multiple mechanisms, including the disruption of Ras activation, which can be an upstream activator of PI3K, and by affecting the localization and function of pathway components within cholesterol-rich lipid rafts in the plasma membrane.[14][16]
Caption: this compound disrupts key oncogenic signaling pathways.
Cellular Consequences
The disruption of the mevalonate pathway and downstream signaling cascades culminates in several anti-cancer outcomes at the cellular level.
Cell Cycle Arrest
A prominent effect of this compound is the induction of cell cycle arrest, typically in the G1 phase.[17][18][19] This arrest prevents cancer cells from proceeding to the S phase (DNA synthesis) and G2/M phase (mitosis).[20] The mechanism involves the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[17][21] These CKIs inhibit the activity of cyclin-CDK complexes (specifically CDK2), which are necessary for G1/S transition.[22] Interestingly, the lactone pro-drug form of this compound has been shown to inhibit the proteasome, leading to the stabilization and accumulation of p21 and p27, a mechanism independent of HMG-CoA reductase inhibition.[21][23]
Caption: this compound induces G1 cell cycle arrest via p21/p27 accumulation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide variety of cancer cells.[1][24][25] This programmed cell death is often mediated through the intrinsic, or mitochondrial, pathway. In mouse mammary carcinoma models, this compound treatment led to the translocation of the pro-apoptotic protein Bax to the mitochondria, a decrease in mitochondrial membrane potential, and the subsequent release of cytochrome c into the cytosol.[17][20] This triggers the activation of a caspase cascade, involving caspase-9 and the executioner caspase-3, leading to cell death.[17] This apoptotic mechanism can be p53-independent, suggesting its potential utility in cancers with p53 mutations.[20] In some contexts, such as in HepG-2 liver cancer cells, this compound-induced apoptosis is also associated with increased reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[24]
Inhibition of Metastasis
Beyond inhibiting cell proliferation, this compound actively suppresses metastasis.[11][20] As described previously, the inhibition of Rho GTPase prenylation is central to this effect. This leads to a disruption of the actin cytoskeleton, reducing the formation of pseudopodia and other structures necessary for cell movement.[11] this compound has also been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a key process by which epithelial cancer cells gain migratory and invasive properties.[11] In vivo studies have confirmed that this compound can reduce lung and liver metastasis in animal models of breast cancer.[11][17]
Quantitative Data
The anti-proliferative effect of this compound varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Form | IC50 | Incubation Time | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | Hydroxy acid | 5 µg/mL | 48 hours | [26] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Lactone | 7 µg/mL | 48 hours | [26] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Hydroxy acid | 8 µg/mL | 48 hours | [26] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Lactone | 9 µg/mL | 48 hours | [26] |
| A549 | Non-Small Cell Lung Cancer | Lactone | 76.7 µM | 48 hours | [27] |
| H358 | Non-Small Cell Lung Cancer | Lactone | 45.2 µM | 48 hours | [27] |
| HepG-2 | Hepatocellular Carcinoma | Not Specified | ~5 µM | Not Specified | [24] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT/WST-1)
-
Principle: These are colorimetric assays that measure cell metabolic activity. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-1) into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for WST-1.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.[26][27]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Protocol:
-
Cell Treatment: Culture and treat cells with this compound (e.g., 20 µM) for a desired time (e.g., 24 hours).[17]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[24]
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-ERK, RhoA, p21) overnight at 4°C.[7][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.[27]
-
Caption: Standard workflow for Western Blot analysis.
Conclusion
This compound's anti-cancer properties are multi-faceted, stemming from its fundamental role as an inhibitor of the mevalonate pathway. By disrupting the synthesis of isoprenoids essential for protein prenylation, this compound effectively cripples key oncogenic signaling pathways, including Ras/ERK, PI3K/Akt, and Rho/ROCK. This leads to potent, pleiotropic effects on cancer cells, including G1 cell cycle arrest, induction of p53-independent apoptosis, and suppression of metastatic processes like migration and invasion. The dual mechanism of HMG-CoA reductase inhibition and, for the lactone form, proteasome inhibition, makes this compound a compelling agent for further investigation in oncology, both as a standalone therapy and in combination with other chemotherapeutic drugs.[11][29] The data and protocols presented in this guide offer a comprehensive foundation for researchers aiming to explore and harness the therapeutic potential of this compound in cancer treatment.
References
- 1. An overview on the biological activity and anti-cancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blocking protein geranylgeranylation is essential for this compound-induced apoptosis of human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Rho Isoform Expression, Activity, and Association with Guanine Nucleotide Dissociation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Inhibitory effect of this compound on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking the Raf/MEK/ERK pathway sensitizes acute myelogenous leukemia cells to this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound induces apoptosis of anaplastic thyroid cancer cells via inhibition of protein geranylgeranylation and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Inhibits EMT and Metastasis of Triple-Negative Breast Cancer Stem Cells Through Dysregulation of Cytoskeleton-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho inhibition by this compound affects apoptosis and DSB repair of primary human lung cells in vitro and lung tissue in vivo following fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Synchronization of the cell cycle using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. This compound inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound induces apoptosis of HepG-2 cells by activating ROS-dependent mitochondrial and ER stress pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-induced apoptosis in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of this compound on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. oncotarget.com [oncotarget.com]
- 29. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Discovery and Synthesis of Lovastatin from Aspergillus terreus: A Technical Guide
An in-depth exploration of the discovery, biosynthetic pathway, and production methodologies of the landmark cholesterol-lowering drug, Lovastatin, from the filamentous fungus Aspergillus terreus. This guide is intended for researchers, scientists, and professionals in the field of drug development and microbial biotechnology.
Executive Summary
This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represents a cornerstone in the management of hypercholesterolemia. Its discovery as a secondary metabolite from the fungus Aspergillus terreus marked a significant milestone in pharmaceutical history, paving the way for the development of the entire statin class of drugs. This document provides a comprehensive technical overview of this compound, covering its historical discovery, the intricate details of its biosynthetic pathway, standardized experimental protocols for its production and purification, and quantitative data to guide optimization efforts. Visual diagrams of the core biosynthetic and experimental workflows are provided to facilitate a deeper understanding of the processes involved.
The Discovery of a Landmark Compound
The journey to this compound's discovery was marked by parallel research efforts in the 1970s. Japanese microbiologist Akira Endo first isolated a statin, mevastatin (compactin), from Penicillium citrinum. Shortly thereafter, in 1979, researchers at Merck isolated a potent HMG-CoA reductase inhibitor from a culture of Aspergillus terreus, which they named mevinolin.[1][2][3] It was later confirmed that mevinolin was identical to a compound called monacolin K, isolated from Monascus ruber.[1] This compound, now universally known as this compound, became the first statin to receive FDA approval in 1987, revolutionizing the treatment of high cholesterol.[1][4]
The Biosynthetic Pathway of this compound
This compound is a polyketide, a class of secondary metabolites synthesized from simple acyl-CoA precursors. In Aspergillus terreus, the biosynthesis is a complex, multi-step process governed by a dedicated gene cluster. The pathway relies on the action of two distinct, multifunctional polyketide synthases (PKSs).[5][6]
-
Nonaketide Synthesis : The main polyketide backbone is assembled by the this compound nonaketide synthase (LovB), a large, multi-domain enzyme. It uses acetyl-CoA as a starter unit and malonyl-CoA for chain extension to create a nine-ketone chain (nonaketide).[5][7]
-
Diketide Synthesis : Concurrently, the this compound diketide synthase (LovF) synthesizes a 2-methylbutyrate side chain.[5][7]
-
Post-PKS Modifications : Following the synthesis of the polyketide chains, a series of tailoring enzymes encoded within the gene cluster perform crucial modifications, including cyclization and oxidation, to form the final this compound molecule.[7][8] The nonaketide undergoes cyclization to form the characteristic hexahydronaphthalene ring system.[5] The 2-methylbutyrate side chain is then joined to this core structure via an ester linkage.[6]
Experimental Protocols
The production of this compound from A. terreus can be achieved through either submerged fermentation (SmF) or solid-state fermentation (SSF). Below are detailed methodologies for key experimental stages.
Fungal Strain and Culture Maintenance
-
Strain : Aspergillus terreus (e.g., MTCC 1782, ATCC 20542).[9][10]
-
Maintenance Medium : Potato Dextrose Agar (PDA) slants.
-
Incubation : Maintain cultures on PDA slants, incubate at 28-30°C for 7 days until sporulation. Store at 4°C for long-term use.
-
Inoculum Preparation : Prepare a spore suspension by washing a 7-day old PDA slant with a sterile 0.1% Tween-80 solution. Adjust the spore concentration as required (e.g., 1 x 10⁸ spores/mL).[11]
Fermentation Protocols
4.2.1 Submerged Fermentation (SmF)
-
Fermentation Medium : A variety of media can be used. A representative complex medium contains (per liter): 45 g glucose, 24 g peptonized milk, and 2.5 g yeast extract.[6] A chemically defined medium may consist of (per liter): 40 g glucose and 9.8 g glutamic acid.[6]
-
Inoculation : Inoculate 50 mL of sterile fermentation medium in a 250 mL Erlenmeyer flask with 3-5% (v/v) of the spore suspension.[9]
-
Incubation : Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 120 hours to 10 days.[9][12]
-
Process Parameters : Maintain an initial pH of 6.0-6.5.[9][13] Aeration is critical, often set at 1 vvm (volume of air per volume of medium per minute) in bioreactors.[6]
4.2.2 Solid-State Fermentation (SSF)
-
Substrate : Agro-industrial residues like wheat bran, rice straw, or rice bran are effective substrates.[10][14][15]
-
Preparation : Place 10-40 g of the dry substrate in a 500 mL Erlenmeyer flask. Adjust the moisture content to 50-70% using a mineral salt solution or buffer (e.g., citrate buffer, pH 5.0).[10][11][16] Sterilize by autoclaving.
-
Inoculation : Inoculate the moistened substrate with 5-10% (v/v) of the spore suspension and mix thoroughly.[16][17]
-
Incubation : Incubate statically at 25-30°C for 8 to 12 days.[10][16]
Extraction of this compound
-
From Submerged Fermentation :
-
Extract the acidified broth with an equal volume of an organic solvent like ethyl acetate or methanol.[9][18]
-
Shake the mixture vigorously (e.g., 180 rpm for 2 hours).[9]
-
Separate the fungal biomass by filtration and centrifuge the filtrate to collect the organic phase containing this compound.[9][18]
-
From Solid-State Fermentation :
Purification and Quantification
-
Lactonization : To ensure this compound is in its more stable lactone form for analysis, add 1% trifluoroacetic acid to the extract and incubate for 10 minutes.[19]
-
Purification (Column Chromatography) :
-
Concentrate the crude extract by evaporating the solvent.
-
Reconstitute the residue in a minimal amount of solvent (e.g., ethyl acetate).[16]
-
Load the concentrated extract onto a silica gel (60-120 mesh) column.
-
Elute with a gradient of solvents, for example, starting with 100% benzene and gradually increasing the polarity with acetonitrile (e.g., Benzene:Acetonitrile 95:5 up to 80:20).[16] Collect fractions and analyze for this compound content.
-
-
Quantification (HPLC) :
-
System : High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV or Diode Array Detector.[16][18][19]
-
Mobile Phase : A common mobile phase is a mixture of acetonitrile and water (acidified with phosphoric acid) in a ratio of approximately 70:30 (v/v).[16][19]
-
Analysis : Compare the retention time and peak area of the sample to that of a known this compound standard to determine concentration. The retention time for this compound is typically around 7.5 minutes under these conditions.[18]
-
Data Presentation: Quantitative Analysis
Optimizing this compound production requires careful control of fermentation parameters. The following tables summarize key quantitative data derived from various studies.
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Fermentation Type | Reference |
| Incubation Temperature | 25 - 30°C | SSF & SmF | [9][10][14][15] |
| Initial pH | 5.5 - 6.3 | SSF & SmF | [9][10][12][14] |
| Incubation Period | 120 - 240 hours (5-10 days) | SmF | [9][12][15] |
| Incubation Period | 8 - 12 days | SSF | [10][16] |
| Initial Moisture Content | 50% | SSF | [10][14] |
| Carbon Source | Glucose (5%), Lactose | SmF | [6][12] |
| Nitrogen Source | Corn Steep Liquor (1.5%), Ammonium Sulfate, Glutamate | SmF | [6][9][12] |
Table 2: Comparative this compound Yields
| Strain / Condition | Substrate / Medium | Fermentation Type | Yield | Reference | | :--- | :--- | :--- | :--- | | A. terreus MTCC 1782 (Optimized) | Medium with Glucose & Ammonium Sulfate | SmF | 460.29 mg/L |[9] | | A. terreus (Wild Type) | Complex Medium | SmF | 304 mg/L |[6] | | A. terreus (Wild Type) | Chemically Defined Medium | SmF | 220 mg/L |[6] | | A. terreus PM3 | Medium with Carboxymethylcellulose | SmF | 240 mg/L |[15] | | A. terreus ATCC 74135 (Optimized) | Rice Straw | SSF | 260.85 mg/kg DM |[10] | | A. terreus ATCC 20542 (Optimized) | Rice | SSF | 2.9 mg/g (2900 mg/kg) |[14] | | A. terreus PM3 | Wheat Bran | SSF | 12.5 mg/g (12500 mg/kg) |[15] | | A. terreus UV-4 Mutant (Fermentor) | Optimized Medium | SmF | 3249.95 µg/mL (3249.95 mg/L) |[12] |
Note: DM = Dry Matter. Yields can vary significantly based on the specific strain, medium composition, and process control.
Experimental Workflow Visualization
The overall process from fungal culture to purified compound follows a logical sequence of steps.
Conclusion
The discovery of this compound from Aspergillus terreus was a seminal event in medicine, initiating the age of statin therapy. Understanding the intricate biosynthetic machinery within this fungus and mastering the methodologies for its cultivation and product extraction are critical for both academic research and industrial production. The protocols, data, and workflows presented in this guide offer a robust framework for professionals engaged in the study and exploitation of this remarkable natural product. Continued research, including strain improvement through mutagenesis and optimization of fermentation processes, holds the potential to further enhance the efficiency and yield of this compound production.[12]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbbku.com [ijbbku.com]
- 4. Microbial Production and Biomedical Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound biosynthesis in Aspergillus terreus: characterization of blocked mutants, enzyme activities and a multifunctional polyketide synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of this compound and itaconic acid by Aspergillus terreus: a comparative perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Upstream and downstream processing of this compound by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjlbpcs.com [rjlbpcs.com]
- 14. researchgate.net [researchgate.net]
- 15. Production of this compound by wild strains of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal.waocp.org [journal.waocp.org]
- 17. pjps.pk [pjps.pk]
- 18. pharmascitech.com [pharmascitech.com]
- 19. Bioprospecting this compound production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Statin Synthesis: A Technical Guide to the Lovastatin Biosynthetic Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lovastatin, a potent inhibitor of HMG-CoA reductase, represents a cornerstone in the management of hypercholesterolemia. Produced as a secondary metabolite by the filamentous fungus Aspergillus terreus, its complex polyketide structure is the result of a sophisticated and tightly regulated biosynthetic pathway. Understanding the genetic and enzymatic machinery responsible for this compound production is paramount for strain improvement, novel statin development, and the optimization of industrial fermentation processes. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, a detailed analysis of its corresponding gene cluster, and comprehensive experimental protocols for its study.
The this compound Biosynthetic Pathway: A Stepwise Elucidation
The biosynthesis of this compound is a multi-step process involving two distinct polyketide synthase (PKS) systems and a series of tailoring enzymes. The pathway commences with the condensation of acetate units to form two separate polyketide chains: a nonaketide and a diketide.[1]
The nonaketide backbone of this compound is assembled by the iterative Type I PKS, This compound Nonaketide Synthase (LNKS) , encoded by the lovB gene. This large, multifunctional enzyme, in conjunction with a trans-acting enoyl reductase encoded by lovC, catalyzes the formation of dihydromonacolin L.[2][3] The diketide side chain, 2-methylbutyrate, is synthesized by a second PKS, This compound Diketide Synthase (LDKS) , the product of the lovF gene.[4]
Following the synthesis of the polyketide backbones, a series of post-PKS modifications occur. Dihydromonacolin L undergoes hydroxylation to yield monacolin J, a reaction catalyzed by a monooxygenase encoded by the lovA gene.[5] Finally, the transesterase encoded by lovD facilitates the esterification of monacolin J with the 2-methylbutyryl side chain from LDKS, yielding the final product, this compound.[3] There is also evidence to suggest the involvement of a Diels-Alderase enzymatic activity in the formation of the characteristic decalin ring system of this compound.[6][7]
The this compound Gene Cluster in Aspergillus terreus
The genes responsible for this compound biosynthesis are organized in a contiguous cluster spanning approximately 64 kb of the Aspergillus terreus genome.[8][9] This cluster comprises 18 open reading frames (ORFs), including the structural genes encoding the biosynthetic enzymes, regulatory genes, and transporters.[10][11]
The core biosynthetic genes include lovB (LNKS), lovC (enoyl reductase), lovF (LDKS), lovD (transesterase), and lovA (monooxygenase).[3][5][12] The cluster also contains regulatory genes, such as lovE, which encodes a GAL4-like transcription factor that positively regulates the expression of the other this compound biosynthetic genes.[10] Additionally, genes predicted to encode transporters (lovT) and proteins involved in resistance (lovR) are present within the cluster.[13] The function of several other ORFs within the cluster remains to be fully elucidated.[11]
Quantitative Data on this compound Production
The production of this compound is influenced by various factors, including the fungal strain, fermentation conditions, and nutrient availability. The following tables summarize quantitative data from different studies to provide a comparative overview.
Table 1: this compound Production by Different Fungal Strains
| Fungal Strain | Fermentation Type | This compound Yield | Reference |
| Aspergillus terreus NCIM 657 | Submerged | 0.989 mg/mL | [2] |
| Aspergillus parasiticus NCIM 898 | Submerged | 0.87 mg/mL | [2] |
| Phoma exigua NCIM 1237 | Submerged | 0.79 mg/mL | [2] |
| Aspergillus terreus PM3 | Submerged | 240 mg/L | [9] |
| Aspergillus terreus PM3 | Solid-State | 12.5 mg/g dry substrate | [9] |
| Aspergillus terreus ATCC 20542 | Solid-State | 175.85 mg/kg DM | [12] |
| Aspergillus terreus ATCC 74135 | Solid-State | 260.85 mg/kg DM | [12] |
| Aspergillus terreus (marine isolate) | Submerged | 1512 mg/L | [14] |
| Aspergillus terreus MTCC 1782 | Submerged | 258.26 mg/L | [1] |
Table 2: Effect of Fermentation Parameters on this compound Production by Aspergillus terreus
| Parameter | Condition | This compound Yield | Reference |
| Carbon Source | Glucose (20 g/L) | High | [5] |
| Lactose (45 g/L) | High | [5] | |
| Glucose (70 g/L) | Significantly decreased | [5] | |
| Nitrogen Source | Glutamate | High | [5] |
| Histidine | High | [5] | |
| pH | 6.0 | Optimal | [12] |
| Temperature | 25°C | Optimal | [12] |
| Moisture (SSF) | 50% | Optimal | [12] |
| Incubation Time | 8-12 days | Maximum production | [12] |
| Medium Supplement | L-Cysteine + Linoleic Acid + Riboflavin | 2373.99 mg/L | [4] |
Table 3: Gene Expression Ratios in Solid-State vs. Submerged Fermentation
| Gene | Fold Change (SSF vs. SmF) | Reference |
| lovE | 4.6-fold higher | [15] |
| lovF | 2-fold higher | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Fungal Culture and Fermentation for this compound Production
Objective: To cultivate Aspergillus terreus for the production of this compound.
Materials:
-
Aspergillus terreus strain (e.g., ATCC 20542)
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production medium (composition can be varied, see Table 2)
-
Erlenmeyer flasks
-
Shaker incubator
-
Autoclave
Procedure:
-
Inoculum Preparation: Inoculate a loopful of A. terreus spores into a flask containing seed culture medium. Incubate at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
Production Culture: Inoculate the production medium with the seed culture (e.g., 6% v/v). The production medium pH should be adjusted to approximately 6.0-6.5.
-
Fermentation: Incubate the production flasks at 25-28°C on a rotary shaker at 200 rpm for 8-12 days.
-
Sampling: Aseptically collect samples at regular intervals to monitor fungal growth and this compound production.
Extraction and Quantification of this compound by HPLC
Objective: To extract and quantify this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Methanol
-
1N HCl
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
HPLC system with a C18 column and UV detector
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
Procedure:
-
Extraction:
-
Acidify the fermentation broth to pH 3.0 with 1N HCl.
-
Extract the acidified broth with an equal volume of ethyl acetate by shaking vigorously.
-
Separate the organic layer and concentrate it to dryness using a rotary evaporator.
-
Re-dissolve the residue in a known volume of methanol.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v) acidified with 0.1% phosphoric acid.[10]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0-1.5 mL/min.
-
Detection: UV at 238 nm.[11]
-
Injection Volume: 20 µL.
-
Quantification: Prepare a standard curve using a known concentration of this compound standard. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Analysis of this compound and its Metabolites by LC-MS/MS
Objective: To identify and quantify this compound and its biosynthetic intermediates.
Materials:
-
Extracted samples (as prepared for HPLC)
-
LC-MS/MS system with an ESI source
-
C18 column
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
Procedure:
-
Chromatographic Separation:
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of water and methanol, both containing 0.2% formic acid and 2 mM ammonium formate.[16]
-
Column: C18 column.
-
Flow Rate: 400 µL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Selected Reaction Monitoring (SRM) mode. The precursor and product ions for this compound and its intermediates need to be determined.
-
Quantification: Use an internal standard for accurate quantification.
-
Gene Expression Analysis by qRT-PCR
Objective: To quantify the expression levels of this compound biosynthetic genes.
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or commercial kits for fungi)
-
DNase I
-
Reverse transcriptase kit
-
qPCR system
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., actin or beta-tubulin)
Procedure:
-
RNA Extraction:
-
Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder using a mortar and pestle.
-
Extract total RNA using a suitable method, such as TRIzol reagent or a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of a reference gene.
-
Gene Knockout in Aspergillus terreus using CRISPR-Cas9
Objective: To disrupt a specific gene in the this compound biosynthetic pathway to study its function.
Materials:
-
Aspergillus terreus protoplasts
-
sgRNA/Cas9 expression plasmid
-
Donor DNA with homology arms flanking a selectable marker
-
PEG-calcium chloride solution
-
Regeneration medium with a selective agent
Procedure:
-
Protoplast Preparation: Generate protoplasts from young A. terreus mycelia by enzymatic digestion of the cell wall.
-
Transformation: Co-transform the protoplasts with the sgRNA/Cas9 plasmid (targeting the gene of interest) and the donor DNA using a PEG-mediated transformation protocol.[17]
-
Selection and Screening: Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent. Screen the resulting transformants by PCR to identify the correct gene knockout mutants.
Conclusion
The study of the this compound biosynthetic pathway and its associated gene cluster is a dynamic field with significant implications for industrial biotechnology and pharmaceutical development. A thorough understanding of the molecular mechanisms governing this compound production in Aspergillus terreus enables targeted genetic engineering strategies to enhance yields and create novel statin analogues. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate this fascinating and important metabolic pathway. Continued research in this area holds the promise of further optimizing the production of this life-saving drug and expanding the repertoire of statin-based therapeutics.
References
- 1. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Establishment, optimization, and application of genetic technology in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-time and semiquantitative RT-PCR methods to analyze gene expression patterns during Aspergillus-host interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural basis for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 11. Crystal structure and biochemical studies of the trans-acting polyketide enoyl reductase LovC from this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editing Aspergillus terreus using the CRISPR-Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Finding the Missing Link in this compound Biosynthesis: LovG is the Thioesterase Required for Dihydromonacolin L Release and this compound Nonaketide Synthase Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Editing Aspergillus terreus using the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Lovastatin and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of lovastatin, a well-established HMG-CoA reductase inhibitor, and its derivatives. The document delves into the core mechanism of action, intricate signaling pathways, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to the study of these compounds.
Introduction
This compound, a naturally occurring compound isolated from fungi such as Aspergillus terreus, was the first statin to be approved for the treatment of hypercholesterolemia.[1][2] It functions as a prodrug that, once hydrolyzed to its active β-hydroxy acid form, competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][4] This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis.[3] Beyond its lipid-lowering effects, this compound and its derivatives exhibit a range of "pleiotropic" effects, including anti-inflammatory, anti-cancer, and neuroprotective properties, which are subjects of ongoing research.[5][6][7] These cholesterol-independent effects are largely attributed to the inhibition of isoprenoid synthesis, which are crucial for the function of intracellular signaling molecules.[5][6]
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the competitive inhibition of HMG-CoA reductase.[4] This inhibition reduces the endogenous synthesis of cholesterol, leading to an upregulation of LDL receptor expression on hepatocytes and increased clearance of LDL cholesterol from the bloodstream.[3]
The inhibition of the mevalonate pathway by this compound also affects the synthesis of important isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[5][6] The disruption of the function of these signaling proteins mediates many of this compound's pleiotropic effects.
Key Signaling Pathways Modulated by this compound
-
Cholesterol Biosynthesis Pathway: this compound directly inhibits HMG-CoA reductase, the rate-limiting enzyme in this pathway.
Figure 1: this compound's inhibition of the cholesterol biosynthesis pathway.
-
Rho/Rac/Cdc42 Signaling: By depleting isoprenoids, this compound prevents the prenylation and subsequent activation of Rho, Rac, and Cdc42 GTPases. This impacts various cellular processes including cell proliferation, migration, and inflammation.[5][8]
Figure 2: this compound's impact on Rho/Rac/Cdc42 signaling.
-
Wnt/β-catenin Signaling: Some studies suggest that this compound can inhibit the canonical Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9]
Pharmacological Data
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound exhibit variability. It is a prodrug that is hydrolyzed to its active β-hydroxyacid form.[4]
| Parameter | Value | Reference |
| Bioavailability | <5% | [4] |
| Protein Binding | >95% | [1] |
| Metabolism | Extensive first-pass metabolism in the liver (CYP3A4) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |
| Elimination Half-life | ~1.1 hours | [1] |
| Excretion | Feces (~83%), Urine (~10%) | [1] |
Pharmacodynamic Profile of this compound
The primary pharmacodynamic effect of this compound is the reduction of LDL cholesterol. The extent of LDL-C reduction is dose-dependent.
| Daily Dose | Mean Percent Reduction in LDL-C | Reference |
| 20 mg | <30% (Low-intensity) | [10] |
| 40-80 mg | 30-50% (Moderate-intensity) | [10] |
This compound Derivatives
The chemical structure of this compound has been modified to create derivatives with altered pharmacological properties. These modifications often aim to enhance potency, improve the pharmacokinetic profile, or augment pleiotropic effects.
-
Simvastatin: A semi-synthetic derivative of this compound with an additional methyl group, which exhibits greater potency in inhibiting HMG-CoA reductase.[6][11]
-
Pravastatin: A hydrophilic derivative of mevastatin (a close analog of this compound) that is less likely to cross the blood-brain barrier.[12]
-
Hydroxamate Derivatives: Introduction of a hydroxamate group into the this compound structure has been shown to enhance its anti-cancer activity by inducing reactive oxygen species (ROS).[13]
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer
-
Test inhibitor (e.g., this compound)
-
96-well clear plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, and NADPH in assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Reaction Initiation: Add NADPH and HMG-CoA to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a specified period (e.g., 10-30 minutes).
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor.
Figure 3: Workflow for HMG-CoA Reductase Inhibition Assay.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell or tissue lysate
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (specific to the protein of interest)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues to extract proteins and determine protein concentration.
-
Gel Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[8][13]
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in a rat model.
Materials:
-
Male Sprague-Dawley rats
-
This compound formulation for oral administration
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Animal Dosing: Administer a single oral dose of this compound to the rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction: Extract this compound and its active metabolite from the plasma using a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: Analyze the extracted samples using an HPLC system to quantify the concentrations of this compound and its metabolite.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
This compound and its derivatives remain a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. Their pharmacological profile extends beyond lipid-lowering to encompass a variety of pleiotropic effects that are of significant interest for their potential therapeutic applications in other diseases, including cancer and neurodegenerative disorders. A thorough understanding of their mechanism of action, the signaling pathways they modulate, and their pharmacokinetic and pharmacodynamic properties is crucial for the continued development and optimization of this important class of drugs. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted pharmacology of this compound and its derivatives.
References
- 1. altmeyers.org [altmeyers.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview on the biological activity and anti-cancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pleiotropic Effects of Statins [jstage.jst.go.jp]
- 9. Frontiers | The Innovative Potential of Statins in Cancer: New Targets for New Therapies [frontiersin.org]
- 10. drpress.org [drpress.org]
- 11. Biosynthesis of this compound and related metabolites formed by fungal iterative PKS enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CHOLESTEROL-INDEPENDENT NEUROPROTECTIVE AND NEUROTOXIC ACTIVITES OF STATINS: PRESPECTIVES FOR STATIN USE IN ALZHEIMER DISEASE AND OTHER AGE-RELATED NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of this compound-derived aliphatic hydroxamates that induce reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Lovastatin as a Competitive Inhibitor of HMG-CoA Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a member of the statin class of drugs, is a cornerstone in the management of hypercholesterolemia. Its therapeutic efficacy is rooted in its function as a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR), the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This technical guide provides an in-depth examination of the core principles underlying this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction
The synthesis of cholesterol is a complex, multi-step process vital for numerous physiological functions, including the maintenance of cell membrane integrity and the production of steroid hormones and bile acids. The conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the committed step in this pathway.[3][4] By targeting this crucial enzyme, this compound effectively curtails endogenous cholesterol production.[5] this compound itself is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its active β-hydroxy acid form. This active metabolite is structurally similar to the HMG-CoA substrate, enabling it to bind to the active site of HMGR with high affinity.[2][5]
Mechanism of Competitive Inhibition
This compound's inhibitory action is a classic example of competitive inhibition. The active form of this compound competes with the natural substrate, HMG-CoA, for binding to the active site of the HMG-CoA reductase enzyme.[5] This binding is reversible. The structural similarity between the hydroxyglutarate portion of the active this compound and the HMG moiety of the substrate allows it to occupy the catalytic site, thereby preventing the binding of HMG-CoA and its subsequent reduction to mevalonate.[1][6] X-ray crystallography studies have revealed that statins, including this compound, bind to the active site and induce a conformational change in the enzyme, further impeding its function.[7][8] This competitive inhibition increases the apparent Michaelis constant (Km) for HMG-CoA but does not affect the maximum velocity (Vmax) of the reaction.
Quantitative Inhibition Data
The potency of this compound as an HMG-CoA reductase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions and the source of the enzyme.
| Parameter | Value | Cell/Enzyme Source | Reference |
| IC50 | ~0.03 ng/ml | Human hepatocytes, fibroblasts, arterial smooth muscle cells, hepatoma G-2 cells | [9] |
| ~0.004 ng/ml | Human enterocytes | [9] | |
| Ki | 2 to 250 nM (range for various statins) | HMG-CoA Reductase | [10] |
Experimental Protocols
In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring HMG-CoA reductase activity and the inhibitory effect of compounds like this compound by monitoring the decrease in NADPH absorbance at 340 nm.[3][4][11]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate or cuvettes, prepare the following reaction mixtures:
-
Blank: Assay buffer only.
-
Enzyme Control (No Inhibitor): Assay buffer, HMG-CoA reductase, and NADPH.
-
Inhibitor Wells: Assay buffer, HMG-CoA reductase, NADPH, and varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor (and corresponding solvent control) for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells except the blank.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each condition. The rate of NADPH consumption can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (HMG-CoA) and the inhibitor (this compound). The data can then be analyzed using a Lineweaver-Burk plot.[12][13][14][15]
-
Cell-Based Assay for Cholesterol Synthesis Inhibition
This protocol outlines a method to assess the effect of this compound on cholesterol synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
This compound
-
[¹⁴C]-Acetate or [³H]-Mevalonate
-
Scintillation counter and scintillation fluid
-
Reagents for lipid extraction (e.g., hexane/isopropanol mixture)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Radiolabeling: Add the radiolabeled precursor (e.g., [¹⁴C]-acetate) to the cell culture medium and incubate for a defined period (e.g., 2-4 hours).
-
Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel. Lyse the cells and extract the lipids using an appropriate organic solvent mixture.
-
Quantification: Measure the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in radiolabel incorporation (IC50) by plotting the percentage of inhibition against the this compound concentration.
Visualizations
Cholesterol Biosynthesis Pathway
Caption: Simplified overview of the cholesterol biosynthesis pathway highlighting the rate-limiting step.
Mechanism of Competitive Inhibition by this compound
References
- 1. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural mechanism for statin inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of a statin bound to a class II hydroxymethylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of cholesterol synthesis by this compound tested on six human cell types in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. grokipedia.com [grokipedia.com]
The Dual-Edged Sword: A Technical Guide to the Cellular and Molecular Effects of Lovastatin on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted cellular and molecular impacts of lovastatin on cell cycle progression. This compound, a well-known inhibitor of HMG-CoA reductase, has profound effects on cell cycle regulation that extend beyond its cholesterol-lowering properties. This document provides a comprehensive overview of its mechanisms of action, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support further research and drug development in oncology and other fields.
Core Mechanisms of this compound-Induced Cell Cycle Arrest
This compound primarily induces a G1 phase cell cycle arrest through two distinct but interconnected mechanisms: the inhibition of the mevalonate pathway and the direct inhibition of the proteasome.
Inhibition of the Mevalonate Pathway and its Downstream Consequences
This compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2][3][4] This blockade depletes downstream products essential for cell proliferation, most notably isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho.[5][6]
The lack of prenylation prevents the proper membrane localization and function of these proteins, disrupting their signaling cascades that are vital for cell cycle progression.[5][6] For instance, the inhibition of Ras signaling can lead to reduced expression of proliferation-associated nuclear proteins.[5] Similarly, the inactivation of Rho GTPases affects a wide range of cellular processes, including cytokinesis and cell cycle progression.[7][8]
Proteasome Inhibition and Stabilization of CDK Inhibitors
A significant and sometimes overlooked mechanism of this compound's action is its ability to inhibit the proteasome, independent of its effect on HMG-CoA reductase.[1][2][3] The β-lactone ring of the this compound pro-drug form is structurally similar to proteasome inhibitors like lactacystin.[2] This inhibition of proteasomal activity leads to the accumulation of key cell cycle regulatory proteins that are normally targeted for degradation.
Notably, this compound treatment results in the stabilization and increased levels of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1][2][3][9] These proteins are potent inhibitors of cyclin-CDK complexes, particularly those active in the G1 phase, such as Cyclin D-CDK4/6 and Cyclin E-CDK2. By preventing the degradation of p21 and p27, this compound effectively halts the cell cycle in the G1 phase.[1][2][3]
Quantitative Effects of this compound on Cell Cycle Progression
The following tables summarize the quantitative data from various studies on the effects of this compound on cell cycle distribution and the expression of key regulatory proteins.
Table 1: Effect of this compound on Cell Cycle Distribution in Various Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MDA-MB-157 | 5 | 36 | Increased | Decreased | Not specified | [2] |
| T24 (human bladder carcinoma) | 2-10 | Not specified | Arrested | - | Prolonged/arrested minor fraction | [5][10] |
| HL-60 and MOLT-4 | <10 | Not specified | - | - | Accumulated | [11] |
| HL-60 and MOLT-4 | 50 | Not specified | Arrested | - | - | [11] |
| MCF-7 | 10 | 36 | ~85% | - | - | [12][13] |
| MDA-MB-231 | 10 | 36 | 83% | Synchronous entry after release | Synchronous entry after release | [12][13] |
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins
| Cell Line | This compound Concentration (µM) | Protein | Effect on Protein Level | Reference |
| Tumor cells | Not specified | p21 | Increased | [9] |
| Tumor cells | Not specified | p27 | Increased | [9] |
| Vascular Smooth Muscle Cells | 20 | Cyclin D1 | Reduced | [14] |
| Vascular Smooth Muscle Cells | 20 | Cyclin E | Reduced | [14] |
| Vascular Smooth Muscle Cells | 20 | p27Kip1 | Induced | [14] |
| Mesangial Cells | Not specified | p27Kip1 | Increased | [15] |
| MCF-7 | Not specified | p21 | Elevation | [16] |
| MCF-7 | Not specified | Cyclin D1 | Reduced | [16] |
| HeLa | Not specified | p21 | Increased | [17][18] |
| HeLa | Not specified | Cyclin D1 | Decreased | [17] |
Signaling Pathways Modulated by this compound
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
The Mevalonate Pathway and its Inhibition by this compound
Caption: Inhibition of the Mevalonate Pathway by this compound.
This compound-Induced G1 Cell Cycle Arrest
Caption: this compound's dual mechanism leading to G1 cell cycle arrest.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cell cycle progression.
Cell Cycle Analysis by Flow Cytometry
This protocol is for the analysis of DNA content to determine cell cycle distribution.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).[19][20]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.[21]
-
Data Analysis: Use appropriate software (e.g., FlowJo) to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for the detection and quantification of proteins such as p21, p27, Cyclin D1, and Cyclin E.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.[22][23]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[22][23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[22][24]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22][24]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Rho GTPase Activity Assay (Pull-Down Assay)
This protocol is to measure the levels of active, GTP-bound RhoA.
Materials:
-
RhoA activation assay kit (containing Rhotekin-RBD beads)
-
Lysis/Wash Buffer
-
GTPγS (positive control)
-
GDP (negative control)
-
Primary antibody for RhoA
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in ice-cold Lysis/Wash Buffer. Clarify the lysates by centrifugation.[25][26]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down of Active RhoA: Incubate equal amounts of protein lysate with Rhotekin-RBD beads (which specifically bind to GTP-bound RhoA) for 1 hour at 4°C with gentle rotation.[26][27]
-
Washing: Pellet the beads by centrifugation and wash them three times with Lysis/Wash Buffer to remove non-specifically bound proteins.[28]
-
Elution: Resuspend the bead pellet in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Analyze the eluted samples by Western blotting using a primary antibody specific for RhoA.
-
Analysis: The amount of RhoA detected in the pull-down fraction represents the amount of active RhoA in the initial cell lysate. Run a parallel Western blot with the total cell lysates to determine the total RhoA levels for normalization.
Conclusion
This compound's impact on the cell cycle is a compelling area of study with significant therapeutic implications. Its ability to induce G1 arrest through the dual mechanisms of mevalonate pathway inhibition and proteasome inhibition highlights its potential as an anticancer agent. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies necessary to further investigate and harness the cell cycle-modulating properties of this compound. The provided diagrams and protocols serve as practical tools to facilitate ongoing research in this promising field.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cell cycle-specific effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rho inhibition by this compound affects apoptosis and DSB repair of primary human lung cells in vitro and lung tissue in vivo following fractionated irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induction of cyclin-dependent kinase inhibitors in human breast cells occurs in a cell cycle-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell cycle-specific effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent effects of this compound on cell cycle progression. Distinct requirement of cholesterol and non-sterol mevalonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound on expression of cell cycle regulatory proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits mesangial cell proliferation via p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound‐mediated MCF‐7 cancer cell death involves LKB1‐AMPK‐p38MAPK‐p53‐survivin signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulatory mechanisms of fluvastatin and this compound for the p21 induction in human cervical cancer HeLa cells | PLOS One [journals.plos.org]
- 18. Regulatory mechanisms of fluvastatin and this compound for the p21 induction in human cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. scribd.com [scribd.com]
- 26. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
A Deep Dive into Lovastatin: Unraveling the Structural and Functional Dichotomy of its Lactone and Hydroxy-Acid Forms
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional differences between the lactone and hydroxy-acid forms of lovastatin, a widely used cholesterol-lowering agent. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and cardiovascular research, offering detailed data, experimental protocols, and visual representations of key concepts.
Core Structural and Physicochemical Differences
This compound is administered as an inactive lactone prodrug.[1][2][3] In vivo, this lactone ring is hydrolyzed to its biologically active open-ring β-hydroxy-acid form.[1][4] This conversion is fundamental to its therapeutic action as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2][5] The structural transformation from the cyclic lactone to the linear hydroxy-acid results in significant alterations to the molecule's physicochemical properties, profoundly impacting its solubility, lipophilicity, and ultimately, its biological activity and pharmacokinetic profile. The lactone form is notably more lipophilic, allowing for passive diffusion across cell membranes, while the more hydrophilic hydroxy-acid form relies on active transport mechanisms.[6]
Below is a summary of the key quantitative differences between the two forms:
Table 1: Physicochemical Properties of this compound Lactone and Hydroxy-Acid Forms
| Property | This compound Lactone | This compound Hydroxy-Acid |
| Molecular Formula | C24H36O5 | C24H38O6 |
| Molecular Weight ( g/mol ) | 404.55[4][7] | 422.56 |
| Physical State | White, nonhygroscopic crystalline powder[7] | Crystalline solid (as sodium salt)[8] |
| Aqueous Solubility | Insoluble[7][9] | Water-soluble[9] |
| Lipophilicity | High[6] | Low[6] |
Bioactivity and Pharmacokinetics: A Tale of Two Forms
The conversion from the inactive lactone to the active hydroxy-acid is the cornerstone of this compound's efficacy. The hydroxy-acid form is a potent competitive inhibitor of HMG-CoA reductase, with a Ki value of 0.6 nM.[10] In contrast, the lactone prodrug form does not inhibit HMG-CoA reductase activity.[6] This difference in bioactivity is directly reflected in their pharmacokinetic profiles. While both forms are present in circulation, it is the concentration and duration of the active hydroxy-acid at the site of action (the liver) that dictates the therapeutic outcome.
Table 2: Pharmacokinetic Parameters of this compound and its Hydroxy-Acid Metabolite
| Parameter | This compound (Lactone) | This compound Hydroxy-Acid |
| Time to Peak Plasma Concentration (Tmax) | 2 to 4 hours[7] | 2 to 4 hours[7] |
| Protein Binding | >95%[1] | >95%[1] |
| Elimination Half-life (t1/2) | Approximately 1-3 hours (for active inhibitors)[11] | Approximately 1-3 hours (for active inhibitors)[11] |
| Bioavailability | Very low systemic bioavailability[12] | N/A (formed in vivo) |
Note: Pharmacokinetic parameters can exhibit high inter-subject variability.[1]
Experimental Protocols
This section provides detailed methodologies for the conversion of this compound lactone to its hydroxy-acid form and for the analytical differentiation of these two species.
Protocol for Conversion of this compound Lactone to Hydroxy-Acid Form
This protocol is based on alkaline hydrolysis to open the lactone ring.
Materials:
-
This compound lactone standard
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Acetonitrile (HPLC grade)
-
Milli-Q water or equivalent
-
Incubator or water bath set to 45°C
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound lactone in a 1:1 (v/v) mixture of Milli-Q water and acetonitrile.
-
In a separate container, mix the this compound lactone stock solution with an equal volume of a 1:1 (v/v) mixture of 0.1 N NaOH solution and acetonitrile.[13]
-
Incubate the resulting solution at 45°C for 1 hour to facilitate the hydrolysis of the lactone ring.[13]
-
After incubation, the solution will contain the hydroxy-acid form of this compound. This solution can be used for further analysis or experimentation. For long-term storage, neutralization with an appropriate acid may be necessary, followed by storage at -20°C.
HPLC Method for Separation and Quantification of this compound Lactone and Hydroxy-Acid
This High-Performance Liquid Chromatography (HPLC) method allows for the effective separation and quantification of both the lactone and hydroxy-acid forms of this compound.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Symmetry C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent[3]
Mobile Phase and Elution:
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (60:40, v/v).[2]
-
Elution Mode: Isocratic[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm[5]
Sample Preparation:
-
Prepare standard solutions of both this compound lactone and the prepared hydroxy-acid form in the mobile phase.
-
For experimental samples, ensure they are dissolved in a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Expected Retention Times:
-
This compound Hydroxy-Acid: Approximately 4.5 minutes[2]
-
This compound Lactone: Approximately 5.4 minutes[2]
Note: Retention times may vary depending on the specific column and HPLC system used. Optimization of the mobile phase composition may be required.
Visualizing the Core Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the key structural transformations, signaling pathways, and experimental workflows discussed in this guide.
This technical guide provides a foundational understanding of the critical differences between this compound's lactone and hydroxy-acid forms. For further inquiries or detailed experimental troubleshooting, please refer to the cited literature.
References
- 1. Pharmacokinetics and bioequivalence study of two tablet formulations of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [dailymed.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 11. Pharmacodynamics and pharmacokinetics of the HMG-CoA reductase inhibitors. Similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Neuroprotective Potential of Lovastatin: A Technical Guide for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the neuroprotective functions of lovastatin demonstrated in preclinical models. It summarizes key findings, details experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.
Section 1: Neuroprotective Effects of this compound in Preclinical Models
This compound, a widely used cholesterol-lowering drug, has shown promising neuroprotective effects across a range of preclinical models of neurological disorders. Its therapeutic potential extends beyond its lipid-lowering capabilities, implicating direct effects on neuronal survival, inflammation, and pathology.
Alzheimer's Disease (AD)
In preclinical AD models, this compound has been shown to reduce the production of amyloid-beta (Aβ) peptides, a hallmark of the disease.[1][2] Studies using cultured cells, including rat hippocampal neurons and human neuroblastoma cells, have demonstrated that this compound can decrease both intracellular and extracellular levels of Aβ40 and Aβ42.[1] This effect is thought to be mediated, in part, by promoting the non-amyloidogenic α-secretase processing of the amyloid precursor protein (APP).[1] In transgenic mouse models of AD, this compound administration has been associated with reduced Aβ levels in the brain and an increase in the soluble, non-pathogenic APPsα fragment.[1]
Parkinson's Disease (PD) and other α-Synucleinopathies
This compound has demonstrated the ability to ameliorate the accumulation and aggregation of α-synuclein, the primary component of Lewy bodies in PD and other α-synucleinopathies.[3][4] In transgenic mouse models overexpressing human α-synuclein, this compound treatment led to a significant reduction in neuronal α-synuclein aggregates in the temporal cortex.[3] This was accompanied by a decrease in total and oxidized α-synuclein levels in brain homogenates, suggesting that this compound may also mitigate oxidative stress associated with α-synuclein pathology.[3][4] In cellular models, this compound has been shown to reduce α-synuclein aggregation and phosphorylation, and to attenuate oxidative stress and epigenetic dysregulation induced by α-synuclein pre-formed fibrils (PFFs).[5][6]
Ischemic Stroke
Preclinical studies in rodent models of acute ischemic stroke have shown that this compound can reduce neuronal injury and infarct size.[7][8] These neuroprotective effects appear to be independent of its cholesterol-lowering action and are more closely linked to improved endothelial function, increased cerebral blood flow, and reduced inflammation.[7] A dose-dependent neuroprotective effect has been observed, with higher doses showing greater efficacy in animal models.[7][9]
Multiple Sclerosis (MS)
In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, this compound has been shown to attenuate the severity of the disease.[10][11] It achieves this by inhibiting the migration of inflammatory leukocytes across the blood-brain barrier into the central nervous system (CNS).[10] this compound has been shown to inhibit Rho-mediated transendothelial T cell migration.[10] Combination therapy with other agents, such as metformin or rolipram, has demonstrated synergistic effects in providing neuroprotection, reducing inflammation, and promoting neurorepair in EAE models.[12][13]
Amyotrophic Lateral Sclerosis (ALS)
In a mouse model of ALS (SOD1G93A), this compound treatment delayed the onset of motor symptoms, prolonged survival, and preserved spinal motor neurons.[14][15] this compound-treated mice also exhibited reduced microgliosis and less accumulation of misfolded SOD1.[14][15]
Section 2: Quantitative Data on this compound's Neuroprotective Efficacy
The following tables summarize the quantitative data from key preclinical studies on the neuroprotective effects of this compound.
Table 1: Effects of this compound in Preclinical Models of Neurodegenerative Diseases
| Disease Model | Animal/Cell Type | This compound Dose/Concentration | Key Quantitative Findings | Reference |
| Alzheimer's Disease | Primary rat hippocampal neurons expressing human APP | Not specified | Decreased Aβ production | [1] |
| Transgenic mice | Not specified | Reduced brain Aβ levels, increased APPsα | [1] | |
| Parkinson's Disease | α-synuclein Transgenic Mice | Not specified | Significant reduction of neuronal α-syn aggregates in temporal cortex | [3] |
| SH-SY5Y cells | Concentration-dependent | Reduced levels of superoxide anion, MDA, and hydrogen peroxide induced by α-syn PFFs | [5][6] | |
| Amyotrophic Lateral Sclerosis | SOD1G93A mice | Human dose equivalent of 40 mg/day | Delayed onset of paretic gait (p=0.006) and weight loss (p=0.03); prolonged survival (p=0.02); increased ChAT-positive motor neuron counts (p=0.01); reduced Iba1 staining (p=0.009) | [14] |
| Glutamate Excitotoxicity | Primary cortical neurons | Concentration-dependent | Protection against glutamate-mediated excitotoxicity | [16] |
Table 2: Effects of this compound in Preclinical Models of Stroke and Multiple Sclerosis
| Disease Model | Animal/Cell Type | This compound Dose/Concentration | Key Quantitative Findings | Reference |
| Ischemic Stroke | Rodent models | 0.2–20 mg/kg | Linear dose-response effect in reducing neuronal injury and infarct size | [7] |
| Multiple Sclerosis (EAE) | ABH mice | 0.1 mg/kg, 1 mg/kg, 10 mg/kg (daily from day 8) | Significant dose-dependent reduction in the severity of clinical EAE (p<0.001 for 1 and 10 mg/kg) | [10] |
| EAE model | Suboptimal doses (1 mg/kg this compound + 1 mg/kg rolipram) | Significant attenuation of inflammatory cell infiltration and protection of myelin sheath and axonal integrity | [13] |
Section 3: Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways.
TNF-R2 Signaling Pathway in Glutamate Excitotoxicity
This compound protects primary cortical neurons from glutamate-mediated excitotoxicity by upregulating Tumor Necrosis Factor Receptor 2 (TNF-R2) expression.[16] This leads to the activation of downstream pro-survival signaling, including the phosphorylation of Protein Kinase B (PKB)/Akt and the activation of Nuclear Factor-kappa B (NF-κB).[16] The neuroprotective effect of this compound is absent in neurons from TNF-R2 knockout mice, confirming the critical role of this receptor.[16]
Caption: this compound-induced TNF-R2 signaling pathway.
Rho-Mediated T-Cell Migration in EAE
In the context of EAE, this compound inhibits the migration of T-cells across the blood-brain barrier by targeting the Rho GTPase signaling pathway in brain endothelial cells.[10] By inhibiting HMG-CoA reductase, this compound depletes isoprenoids necessary for the post-translational prenylation and activation of Rho. This inhibition of Rho-mediated signaling disrupts the cytoskeletal changes required for transendothelial migration.[10]
Caption: Inhibition of Rho-mediated T-cell migration by this compound.
Akt/GSK-3β Signaling in Neurodegeneration
This compound has been shown to activate the pro-survival Akt signaling pathway, which in turn inhibits Glycogen Synthase Kinase 3 Beta (GSK-3β).[17] The inhibition of GSK-3β is neuroprotective as this kinase is implicated in tau hyperphosphorylation and apoptosis.
Caption: this compound's modulation of the Akt/GSK-3β pathway.
Section 4: Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature on this compound's neuroprotective functions.
Primary Cortical Neuron Culture and Glutamate Excitotoxicity Assay
-
Cell Culture: Primary cortical neurons are isolated from embryonic day 15-17 mice. Cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates in neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
This compound Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound for 24 hours.
-
Glutamate Insult: Neurons are then exposed to glutamate (e.g., 100 µM) for a specified duration (e.g., 10 minutes or 24 hours) in the presence of this compound.
-
Assessment of Neuroprotection: Cell viability is assessed 24 hours after the glutamate insult using methods such as the MTT assay or by counting surviving neurons stained with vital dyes like calcein-AM and ethidium homodimer-1.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., SJL or C57BL/6) by immunization with a myelin antigen such as myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
This compound Administration: this compound is administered daily via oral gavage or subcutaneous osmotic pumps, starting either at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histological Analysis: At the end of the experiment, spinal cords are collected for histological analysis of inflammation (e.g., H&E staining), demyelination (e.g., Luxol Fast Blue staining), and axonal damage (e.g., Bielschowsky silver stain).
α-Synuclein Aggregation in Transgenic Mouse Models
-
Animal Models: Transgenic mouse lines that overexpress human wild-type or mutant α-synuclein under a neuronal promoter (e.g., PDGF-β or Thy-1) are used.
-
This compound Treatment: this compound is administered to the mice over a prolonged period (e.g., several months) via their diet or drinking water.
-
Behavioral Testing: Motor function can be assessed using tests such as the rotarod, open field, or pole test.
-
Biochemical and Immunohistochemical Analysis: At the end of the treatment period, brains are harvested. One hemisphere is used for biochemical analysis (e.g., Western blotting or ELISA) to quantify total, phosphorylated, and aggregated α-synuclein. The other hemisphere is fixed for immunohistochemical analysis to visualize and quantify α-synuclein inclusions in specific brain regions.
Caption: General experimental workflow for EAE studies.
Section 5: Summary and Future Directions
Preclinical evidence strongly supports the neuroprotective potential of this compound across a variety of neurological disease models. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that regulate neuronal survival, inflammation, and the processing of pathogenic proteins. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research in this promising area.
Future preclinical studies should focus on:
-
Elucidating the precise downstream targets of this compound-mediated signaling in different neuronal populations.
-
Optimizing dosing and treatment regimens for specific neurological conditions.
-
Investigating the long-term effects of this compound on neuronal function and plasticity.
-
Exploring the potential of combination therapies to enhance the neuroprotective efficacy of this compound.
A deeper understanding of the molecular mechanisms underlying this compound's neuroprotective effects will be crucial for the successful translation of these preclinical findings into effective therapies for human neurodegenerative diseases.
References
- 1. Cholesterol and Statins in Alzheimer’s Disease: I. Review of Epidemiological and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Differentially Affects Neuronal Cholesterol and Amyloid‐β Production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates alpha-synuclein accumulation and oxidation in transgenic mouse models of alpha-synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound ameliorates α-synuclein accumulation and oxidation in transgenic mouse models of α-synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Alleviates α-Synuclein Aggregation and Phosphorylation in Cellular Models of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Alleviates α-Synuclein Aggregation and Phosphorylation in Cellular Models of Synucleinopathy [frontiersin.org]
- 7. The Neuroprotection with Statin Therapy for Acute Recovery Trial (NeuSTART): an adaptive design phase I dose-escalation study of high-dose this compound in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Dose this compound for Acute Ischemic Stroke: Results of the Phase I Dose Escalation Neuroprotection with Statin Therapy for Acute Recovery Trial (NeuSTART) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-dose this compound for acute ischemic stroke: results of the phase I dose escalation neuroprotection with statin therapy for acute recovery trial (NeuSTART) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits brain endothelial cell Rho-mediated lymphocyte migration and attenuates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Combination therapy of this compound and Rolipram Provides Neuroprotection and Promotes Neurorepair in Inflammatory Demyelination Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of this compound in a population-based ALS study and mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protective Effects of this compound in a Population-Based ALS Study and Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound induces neuroprotection through tumor necrosis factor receptor 2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of statins against amyloid β-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Revolution in Cardiovascular Medicine: Early Studies on the Discovery of Statins and Mevinolin
An In-depth Technical Guide on the Core Discoveries
This technical guide delves into the foundational research that led to the discovery of statins, a class of drugs that has revolutionized the prevention and treatment of cardiovascular disease. We will focus on the early studies surrounding the identification of the first statins, with a particular emphasis on mevinolin (lovastatin), providing a detailed look at the experimental methodologies, quantitative data, and the logical framework that guided this groundbreaking scientific journey. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins of this blockbuster drug class.
The Quest for a Cholesterol-Lowering Agent: The HMG-CoA Reductase Hypothesis
The lipid hypothesis, which posits a direct relationship between elevated blood cholesterol levels and the incidence of coronary heart disease, gained significant traction in the mid-20th century. This spurred a search for therapeutic agents that could effectively and safely lower plasma cholesterol. The primary target for this endeavor became the rate-limiting enzyme in the cholesterol biosynthetic pathway: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The rationale was that inhibiting this enzyme would curtail the endogenous production of cholesterol, thereby lowering its concentration in the bloodstream.
The Pioneering Discovery of Compactin (Mevastatin)
In the 1970s, Japanese microbiologist Dr. Akira Endo embarked on a quest to find microbial products with potent inhibitory effects on HMG-CoA reductase.[1] His work, inspired by the discovery of penicillin from a fungus, involved the screening of thousands of fungal broths.[2] This meticulous search culminated in the discovery of compactin (initially named ML-236B) from the fungus Penicillium citrinum.[3][4] Compactin was found to be a potent, competitive inhibitor of HMG-CoA reductase, exhibiting a structural similarity to the enzyme's natural substrate, HMG-CoA.[3][5]
The Emergence of a More Potent Successor: Mevinolin (this compound)
Following Endo's groundbreaking discovery, researchers at Merck Research Laboratories, led by Alfred Alberts, initiated their own screening program for HMG-CoA reductase inhibitors.[3] In 1978, they isolated a compound from the fermentation broth of Aspergillus terreus that demonstrated even more potent inhibition of the target enzyme.[4][6] This compound was named mevinolin, later known as this compound.[3] Coincidentally, Akira Endo independently isolated the same compound, which he named monacolin K, from Monascus ruber.[3]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the early studies of compactin and mevinolin.
Fungal Fermentation and Isolation of Active Compounds
4.1.1. Fermentation of Penicillium citrinum for Compactin Production
-
Microorganism: A mutant strain of Penicillium citrinum.
-
Inoculation: An inoculum volume of approximately 10% of the fermentation medium was used.[7]
-
Fermentation Medium: The medium typically contained a carbon source (such as sucrose, glycerol, or glucose), a nitrogen source (like soybean meal or peptone), and mineral salts (e.g., NaNO3 and MgSO4).[7][8]
-
Culture Conditions: The fungus was grown for approximately 240 hours (10 days) at 24°C with shaking (around 210 rpm).[7]
-
Extraction: Compactin was extracted from the fermentation broth using ethyl acetate.[7]
4.1.2. Fermentation of Aspergillus terreus for Mevinolin Production
While specific details from the earliest Merck papers are proprietary, subsequent research has outlined general procedures.
-
Microorganism: Aspergillus terreus (e.g., ATCC 20542).[9]
-
Fermentation: Submerged fermentation was carried out in a suitable medium.
-
Extraction and Purification: Mevinolin was isolated from the fermentation liquor.[6] Purification often involved column chromatography to achieve a pharmaceutically acceptable grade.[9][10]
HMG-CoA Reductase Inhibition Assay
The activity of HMG-CoA reductase and the inhibitory effects of compactin and mevinolin were determined using a spectrophotometric assay. This method measures the rate of NADPH oxidation, which is a co-factor in the enzymatic reaction.
-
Principle: The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of its substrate, HMG-CoA.[11]
-
Reaction Mixture:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT).[12]
-
HMG-CoA Reductase (partially purified or recombinant).
-
HMG-CoA (substrate).
-
NADPH.
-
Test inhibitor (compactin or mevinolin).
-
-
Procedure:
-
The enzyme is pre-incubated with the test compound in the assay buffer.
-
The reaction is initiated by the addition of HMG-CoA and NADPH.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.
-
In Vitro Cholesterol Synthesis Inhibition Assay
The effect of the isolated compounds on cholesterol synthesis in cultured cells was a crucial step in their characterization.
-
Cell Lines: Human fibroblasts or other suitable cell lines were used.[3]
-
Methodology:
-
Cells were incubated with the test compound (compactin or mevinolin) at various concentrations.
-
A radiolabeled precursor of cholesterol, such as [14C]-acetate, was added to the culture medium.
-
After a defined incubation period, the cells were harvested, and the lipids were extracted.
-
The amount of radiolabeled cholesterol was quantified to determine the extent of inhibition of cholesterol synthesis.
-
In Vivo Animal Studies
Animal models were essential to evaluate the cholesterol-lowering efficacy and safety of compactin and mevinolin.
-
Animal Models: Early studies utilized rats, dogs, and monkeys.[2]
-
Administration: The compounds were administered orally.[6]
-
Parameters Measured: Plasma total cholesterol and lipoprotein cholesterol levels were measured at baseline and at various time points during the treatment period.
-
Toxicity Studies: Long-term toxicity studies were conducted to assess the safety profile of the compounds.[3]
Early Human Clinical Trials
Following promising results in animal studies, carefully designed clinical trials were initiated in human subjects.
-
Study Population: Initial trials included healthy volunteers and patients with hypercholesterolemia, including those with familial hypercholesterolemia.[3][13][14]
-
Study Design: Double-blind, placebo-controlled studies were conducted.[13][15]
-
Dosage and Duration: Various doses of compactin or mevinolin were administered for several weeks.[1][13]
-
Efficacy Endpoints: The primary efficacy endpoint was the percentage reduction in total and LDL cholesterol.[15]
-
Safety Monitoring: Subjects were closely monitored for any adverse effects.[13][14]
Data Presentation
The following tables summarize the key quantitative data from the early studies on compactin and mevinolin.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | Ki (Inhibition Constant) | Source |
| Mevinolin | 0.6 nM | [6][16] |
| Compactin | 1.4 nM | [6][16] |
Table 2: In Vitro Inhibition of Sterol Synthesis in Cultured Cells
| Compound | IC50 (50% Inhibitory Concentration) | Cell Type | Source |
| Compactin | ~1 nM (0.4 ng/ml) | Cultured human cells | [3] |
Table 3: In Vivo Efficacy of Mevinolin in Animal Models
| Animal Model | Dose | Duration | % Cholesterol Reduction | Source |
| Rat | 46 µg/kg (50% inhibitory dose) | Acute | 50% | [6][16] |
| Dog | 8 mg/kg per day | 3 weeks | 29.3 ± 2.5% | [6][16] |
| Hamster | 0.1% in diet | 10 days | 80% | [17] |
Table 4: Early Clinical Trial Data for Compactin
| Patient Population | Daily Dose | Duration | Average % Total Cholesterol Reduction | Source |
| Heterozygous Familial Hypercholesterolemia and Combined Hyperlipidemia | 50-150 mg | 4-8 weeks | 27% | [1] |
| Severe Familial Hypercholesterolemia | 500 mg | Not specified | ~30% | [3] |
Table 5: Early Clinical Trial Data for Mevinolin (MK-803)
| Study Population | Daily Dose | Duration | Average % Total Cholesterol Reduction | Source |
| Normocholesterolemic Volunteers | 10 mg | 7-11 days | 14% | [14] |
| Normocholesterolemic Volunteers | 30 mg | 7-11 days | 25% | [14] |
| Normocholesterolemic Volunteers | 100 mg | 7-11 days | 24% | [14] |
| Healthy Men | 12.5 mg | 4 weeks | 23-27% | [13] |
| Healthy Men | 25 mg | 4 weeks | 23-27% | [13] |
| Healthy Men | 50 mg | 4 weeks | 23-27% | [13] |
| Healthy Men | 100 mg | 4 weeks | 23-27% | [13] |
| Nonfamilial Primary Hypercholesterolemia | 80 mg | Not specified | 32% | [15] |
Visualizing the Discovery Process
The following diagrams, created using the DOT language, illustrate the key pathways and workflows in the discovery of statins.
Caption: The HMG-CoA Reductase Pathway and the inhibitory action of statins.
Caption: Experimental workflow for the screening and discovery of statins.
Caption: Logical progression of the discovery of early statins.
Conclusion
The early studies on the discovery of compactin and mevinolin represent a landmark achievement in pharmaceutical research. The systematic screening of microbial broths, guided by a clear understanding of the target enzyme's role in cholesterol biosynthesis, led to the identification of a new class of drugs with profound therapeutic implications. The meticulous in vitro and in vivo characterization, followed by carefully conducted clinical trials, laid the foundation for the development of statins as a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease. This technical guide provides a glimpse into the rigorous scientific process that transformed a fundamental biological hypothesis into a life-saving therapeutic reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Akira Endo, who discovered a “penicillin” for heart attacks (1933 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical aspect of HMG CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6812007B1 - Process for the isolation and purification of mevinolin - Google Patents [patents.google.com]
- 10. journal.waocp.org [journal.waocp.org]
- 11. abcam.cn [abcam.cn]
- 12. benchchem.com [benchchem.com]
- 13. Cholesterol-lowering effect of mevinolin, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme a reductase, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid and substantial lowering of human serum cholesterol by mevinolin (MK-803), an inhibitor of hydroxymethylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic response to this compound (mevinolin) in nonfamilial hypercholesterolemia. A multicenter study. The this compound Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Mevinolin, an inhibitor of cholesterol synthesis, induces mRNA for low density lipoprotein receptor in livers of hamsters and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Method for the Quantification of Lovastatin in Fermentation Broth
References
- 1. ijbbku.com [ijbbku.com]
- 2. This compound production: From molecular basis to industrial process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and sensitive HPLC-UV method for quantitation of this compound in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a simple and fast HPLC method for determination of this compound, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioprospecting this compound production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thaiscience.info [thaiscience.info]
- 7. rjptonline.org [rjptonline.org]
Protocol for Lovastatin-Induced G1 Cell Cycle Arrest in Vitro
Application Notes for Researchers, Scientists, and Drug Development Professionals
Lovastatin, a well-known inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, has been demonstrated to induce cell cycle arrest in the G1 phase in a variety of in vitro cell models.[1][2] This property makes it a valuable tool for cancer research and drug development, enabling the synchronization of cell populations for further study and offering a potential therapeutic mechanism. The G1 arrest induced by this compound is a reversible process, often reversed by the addition of mevalonate, the product of the HMG-CoA reductase reaction.[3][4]
The primary mechanism of this compound-induced G1 arrest involves the depletion of mevalonate and its downstream products, which are crucial for the post-translational modification (isoprenylation) of proteins essential for cell cycle progression, such as Ras.[5] However, evidence also suggests a secondary mechanism independent of HMG-CoA reductase inhibition. The pro-drug, β-lactone ring form of this compound can inhibit the proteasome, leading to the accumulation of cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1][2] These CKIs then bind to and inhibit the activity of cyclin D1/CDK4/6 and cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and halting the cell cycle at the G1/S checkpoint.
This protocol provides a detailed methodology for inducing and analyzing G1 cell cycle arrest in cultured cells using this compound. It includes procedures for cell culture, this compound treatment, and subsequent analysis by flow cytometry and Western blotting to confirm the cell cycle block and investigate the underlying molecular changes.
Quantitative Data Summary
The following tables summarize typical experimental conditions and results for this compound-induced G1 cell cycle arrest in various cell lines.
Table 1: this compound Treatment Conditions for G1 Arrest
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Result | Reference |
| MCF-7 (Human Breast Cancer) | 10 | 36 | ~85% of cells in G1 | [3][6][7] |
| MDA-MB-231 (Human Breast Cancer) | 10 | 36 | ~83% of cells in G1 | [3][6] |
| T47D (Human Breast Carcinoma) | 40 | 24 | G1 arrest | [3] |
| HDF (Human Diploid Fibroblast) | 25 | 48 | G1 arrest | [3] |
| CHO (Chinese Hamster Ovary) | 5 | 32 | 90% of cells in G1 | [3] |
| F111 (Rat Embryo Fibroblast) | 2.5 | Not Specified | ~74% of cells in G1 | [8] |
| Capan-2 (Human Pancreatic Cancer) | 10 | 48 | Increased percentage of cells in G1 | [9] |
| HL-60 (Human Promyelocytic Leukemia) | 1.5 - 10 | 72 | Dose-dependent G1 arrest | [10] |
| T24 (Human Bladder Carcinoma) | 2 - 10 | Not Specified | G1 arrest | [5] |
Table 2: Effects of this compound on G1-Related Protein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Protein | Effect | Reference |
| HL-60 | 10 | 24 | p27 | Increased protein level | [10] |
| HL-60 | 10 | Time-dependent | CDK2, CDK4, CDK6, Cyclin E | Decreased protein levels | [10] |
| HL-60 | 10 | Time-dependent | Cyclin D1 | No change | [10] |
| NCI-H460 (Non-Small Cell Lung Cancer) | Not Specified | Not Specified | Cyclin D, Cdk4 | Decreased protein expression | [11] |
| NCI-H460 (Non-Small Cell Lung Cancer) | Not Specified | Not Specified | p16, p27 | Upregulated protein expression | [11] |
| Lung Cancer Cell Lines | 10 | 72 | p21, p27 | Increased protein levels | [12] |
| Lung Cancer Cell Lines | 10 | 72 | Cyclin D1 | Decreased protein levels | [12] |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is optimized for human breast cancer cell lines MCF-7 and MDA-MB-231 but can be adapted for other cell lines with appropriate optimization of this compound concentration and treatment time.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Mevalonic acid (optional, for release from arrest)
-
6-well plates or 100 mm dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of this compound treatment. For example, plate 1 x 10^6 cells per 100 mm dish.[3]
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 µM final concentration, a 10 mM stock solution is convenient.
-
This compound Treatment: Remove the growth medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10 µM for MCF-7 and MDA-MB-231).[3][6][7] A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired duration (e.g., 36 hours for MCF-7 and MDA-MB-231).[3]
-
Release from G1 Arrest (Optional): To release the cells from G1 arrest, remove the this compound-containing medium, wash the cells with PBS, and add fresh medium containing mevalonic acid at a concentration 100-fold higher than the this compound concentration (e.g., 1 mM mevalonate for 10 µM this compound).[3][6]
Analysis of G1 Arrest by Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both the floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Analysis of G1-Related Proteins by Western Blotting
Materials:
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (or equivalent)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer and separate the proteins on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK4, p21, p27) overnight at 4°C. A loading control antibody (e.g., actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for studying this compound-induced G1 arrest.
References
- 1. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle-specific effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synchronization of the cell cycle using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound-induced inhibition of HL-60 cell proliferation via cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Activity of Simvastatin Induces Cell Cycle Arrest in G1 via Blockade of Cyclin D-Cdk4 Expression in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro mechanisms of this compound on lung cancer cell lines as a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Utilizing Lovastatin in Murine Models of Mammary Carcinoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lovastatin, a 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, in preclinical mouse models of mammary carcinoma. The data and protocols summarized herein are derived from peer-reviewed studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-cancer efficacy of this compound.
Introduction
Statins, including this compound, are widely prescribed for hypercholesterolemia. Beyond their lipid-lowering effects, they have demonstrated pleiotropic anti-cancer properties. In the context of mammary carcinoma, this compound has been shown to inhibit tumor growth, suppress metastasis, and induce apoptosis by interfering with critical cellular processes.[1][2][3][4] The primary mechanism involves the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoid intermediates necessary for the post-translational modification of small GTP-binding proteins like Ras and Rho.[4] This disruption affects cell proliferation, survival, and motility.
Key Anti-Cancer Effects in Mouse Models
Studies using various mouse models of mammary carcinoma have demonstrated several key anti-tumor effects of this compound:
-
Inhibition of Primary Tumor Growth: this compound treatment has been shown to significantly reduce tumor volume in a dose-dependent manner in xenograft models.[2][3][5] This effect is often associated with decreased DNA synthesis and cell cycle arrest at the G1 phase.[1][2][6]
-
Suppression of Metastasis: A high dose of this compound has been found to inhibit the development of lung and liver metastases.[2][3][7] This is linked to the disruption of the cell cytoskeleton and inhibition of the epithelial-to-mesenchymal transition (EMT).[7][8]
-
Induction of Apoptosis: this compound induces programmed cell death through a p53-independent, mitochondrial-mediated pathway.[1][3][6] This involves the translocation of Bax to the mitochondria, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[1][3][6]
-
Chemopreventive Potential: In transgenic mouse models, this compound has shown an ability to inhibit the formation of early-stage lesions, such as mammary intraepithelial neoplasias (MIN), suggesting a role in cancer prevention.[9][10]
-
Reversal of Triple-Negative Phenotype: In models of triple-negative breast cancer (TNBC), this compound has been unexpectedly shown to induce the re-expression of the HER2 receptor, potentially opening new avenues for targeted therapies in this aggressive subtype.[11][12]
It is important to note that the efficacy of this compound can be model-dependent. Some studies using chemically-induced or specific transgenic models have reported limited or no significant effect on tumor development, highlighting the need for model selection based on the specific research question.[13][14]
Data Presentation
The following tables summarize quantitative data from key studies investigating this compound in mouse models of mammary carcinoma.
Table 1: Effect of this compound on Primary Tumor Growth and Metastasis (BJMC3879 Xenograft Model)
| Treatment Group | Dose & Schedule | Final Average Tumor Volume (mm³) | Reduction in Tumor Volume vs. Control | Macroscopic Lung Metastatic Foci (>1mm) |
| Control | Vehicle | 926 ± 414 | - | 11.0 ± 5.6 |
| This compound | 25 mg/kg, 3x/week | 586 ± 211 | 36.7% | 7.8 ± 3.8 |
| This compound | 50 mg/kg, 3x/week | 414 ± 66 | 55.3% (p<0.01) | 5.0 ± 2.9 (p<0.05) |
| Data derived from a 6-week study in BALB/c mice inoculated with BJMC3879 mammary carcinoma cells.[2][5] |
Table 2: Effect of this compound on Cellular Processes in Tumors (BJMC3879 Xenograft Model)
| Treatment Group | Dose | BrdU Labeling Index (%) (DNA Synthesis) | TUNEL-Positive Cells/Field (Apoptosis) |
| Control | Vehicle | 15.2 ± 3.1 | 1.8 ± 0.8 |
| This compound | 25 mg/kg | 12.1 ± 2.5 | 3.2 ± 1.1 |
| This compound | 50 mg/kg | 8.9 ± 1.9 (p<0.01) | 5.9 ± 1.5 (p<0.01) |
| Data derived from a 6-week study in BALB/c mice.[2] |
Table 3: Effect of this compound on Early Lesion Formation (C3(1)/SV40 TAg Transgenic Model)
| Treatment Group | Dose & Schedule | Multiplicity of Mammary Intraepithelial Neoplasias (MIN) |
| Control | Vehicle | 13.1 ± 2.1 |
| This compound | 25 mg/kg, 3x/week | 11.8 ± 2.5 |
| This compound | 50 mg/kg, 3x/week | 8.9 ± 1.9 (p<0.05) |
| Data derived from a 4-week study in C3(1)/SV40 TAg transgenic mice.[9] |
Table 4: Effect of this compound on Liver Metastasis (TNBC CSC Xenograft Model)
| Treatment Group | Dose & Schedule | Inhibition of Macroscopic Liver Nodules vs. Control |
| Doxorubicin | 1 mg/kg, 2x/week | 0% |
| This compound | 2 mg/kg, 2x/week | 46.2% |
| This compound + Doxorubicin | 2 mg/kg + 1 mg/kg, 2x/week | 81.5% |
| Data derived from a 7-week study in nude mice injected with MDA-MB-231 cancer stem cells (CSCs).[7] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Orthotopic Mammary Tumor Xenograft Model
Objective: To evaluate the effect of this compound on the growth of mammary tumors in vivo.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
-
Mammary carcinoma cell line (e.g., BJMC3879, MDA-MB-231).
-
This compound (sodium salt for in vivo use).
-
Vehicle (e.g., sterile saline).
-
Matrigel (optional, for cell suspension).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture mammary carcinoma cells to ~80% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend cells in PBS or a PBS/Matrigel mixture at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Inoculation: Anesthetize the mouse. Inject 100 µL of the cell suspension (1 x 10⁶ cells) into the fourth inguinal mammary fat pad.
-
Animal Monitoring: Monitor mice for tumor development. Palpate the injection site every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~200 mm³ or ~0.2 cm diameter), randomize mice into treatment groups (e.g., vehicle control, 25 mg/kg this compound, 50 mg/kg this compound).[5]
-
This compound Administration: Prepare this compound by sonicating the suspension in sterile saline.[5] Administer the assigned treatment via intraperitoneal (i.p.) injection three times per week.[5]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Maximum diameter) x (minimum diameter)² x 0.4.[5]
-
Endpoint: Continue the experiment for a predetermined duration (e.g., 6 weeks) or until tumors in the control group reach the maximum size allowed by institutional guidelines.[5] At the endpoint, euthanize mice and excise tumors for further analysis (e.g., histology, IHC). Lungs and other organs can be harvested to assess metastasis.
Protocol 2: Assessment of Apoptosis and Proliferation in Tumor Tissue
Objective: To quantify apoptosis (TUNEL) and DNA synthesis (BrdU labeling) in tumor sections.
Materials:
-
Tumor tissue fixed in 10% neutral buffered formalin and embedded in paraffin.
-
5-bromo-2'-deoxyuridine (BrdU).
-
In Situ Cell Death Detection Kit (TUNEL).
-
Anti-BrdU antibody.
-
Standard immunohistochemistry (IHC) reagents.
Procedure:
-
BrdU Administration: Three hours before the experimental endpoint, inject mice i.p. with 100 mg/kg BrdU.[5]
-
Tissue Processing: Following euthanasia, excise tumors and fix them in formalin for 24 hours before processing and paraffin embedding.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tumor blocks.
-
TUNEL Staining (Apoptosis):
-
Deparaffinize and rehydrate tissue sections.
-
Follow the manufacturer's protocol for the TUNEL assay, which typically involves proteinase K digestion followed by incubation with the TUNEL reaction mixture (enzyme and label solution).
-
Counterstain with a suitable nuclear stain (e.g., DAPI).
-
Mount and visualize using a fluorescence microscope.
-
Quantify by counting TUNEL-positive cells in multiple high-power fields.
-
-
BrdU Staining (DNA Synthesis):
-
Perform antigen retrieval on deparaffinized and rehydrated sections.
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against BrdU.
-
Follow with a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Calculate the BrdU labeling index as the percentage of BrdU-positive nuclei out of the total number of tumor cells counted.
-
Visualization of Pathways and Workflows
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound inhibits HMG-CoA reductase, leading to mitochondrial-mediated apoptosis.
Experimental Workflow: In Vivo Efficacy Study
References
- 1. [PDF] this compound inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Inhibits EMT and Metastasis of Triple-Negative Breast Cancer Stem Cells Through Dysregulation of Cytoskeleton-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits EMT and Metastasis of Triple-Negative Breast Cancer Stem Cells Through Dysregulation of Cytoskeleton-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative effects of this compound on mammary and prostate oncogenesis in transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversal of HER2 Negativity: An Unexpected Role for this compound in Triple-Negative Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lack of efficacy of the statins atorvastatin and this compound in rodent mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lovastatin in Three-Dimensional (3D) Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor models, such as spheroids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) cell cultures. These models are invaluable for studying cancer biology and for the preclinical evaluation of therapeutic agents. Lovastatin, a widely prescribed statin for hypercholesterolemia, has demonstrated potent anti-cancer properties by inhibiting the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoids necessary for the post-translational modification of small GTPases involved in cell signaling.[1] This document provides detailed application notes and protocols for the use of this compound in 3D tumor models, summarizing its effects on tumor spheroid growth, viability, and key signaling pathways.
Mechanism of Action in 3D Tumor Models
This compound's primary anti-cancer mechanism involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This inhibition leads to the depletion of downstream products, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the prenylation of small GTPases like Rho, Rac, and Ras, which are critical for various cellular processes, including proliferation, survival, and migration.
In 3D tumor models, the inhibition of the mevalonate pathway by this compound has been shown to disrupt key oncogenic signaling pathways:
-
RhoA Signaling: this compound inhibits the activity of RhoA, a small GTPase involved in cell shape, motility, and signaling.[2] This inhibition can suppress downstream pathways like the canonical Wnt/β-catenin and the alternative Wnt-YAP/TAZ signaling pathways, which are often dysregulated in cancer.[2][3]
-
Wnt/β-Catenin and YAP/TAZ Signaling: By inhibiting RhoA, this compound can lead to a decrease in the levels of β-catenin and TAZ, key effectors of these pathways, thereby reducing cancer cell proliferation and survival.[3]
-
ERK1/2 and COX-2 Pathways: this compound has been observed to suppress the ERK1/2 signaling pathway, which is involved in cell proliferation and survival.[4] It can also modulate the COX-2 pathway, which plays a role in inflammation and apoptosis resistance.[4]
Data Presentation
Table 1: Effect of this compound on the Viability of Cancer Cells in 3D Spheroid Models
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (h) | Effect on Viability | Reference |
| 5-8F SFCs | Nasopharyngeal Carcinoma | 4.79 (IC50) | 72 | Inhibition of sphere-forming capacity | [5] |
| 6-10B SFCs | Nasopharyngeal Carcinoma | 3.01 (IC50) | 72 | Inhibition of sphere-forming capacity | [5] |
| MDA-MB-231 | Breast Cancer | 0.1 - 10 | 48 | Dose-dependent inhibition of proliferation | [6] |
Table 2: Effect of this compound on the Size of 3D Tumor Spheroids
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (days) | Observed Effect on Spheroid Size | Reference |
| BxPC-3 | Pancreatic Cancer | 20 | 18 | Significant inhibition of spheroid growth | [3][7] |
| MIA PaCa-2 | Pancreatic Cancer | 20 | 8 | Significant inhibition of spheroid growth, leading to disintegration | [3][7] |
| PANC-1 | Pancreatic Cancer | 20 | 18 | Significant inhibition of spheroid growth | [3][7] |
| MDA-MB-231 | Breast Cancer | Not specified | 10 | Delayed growth | [7] |
| MCF-7 | Breast Cancer | Not specified | 6 | Reduced growth | [7] |
Experimental Protocols
Protocol 1: Formation of 3D Tumor Spheroids (Liquid Overlay Technique)
This protocol describes a common method for generating uniform tumor spheroids.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile 96-well round-bottom ultra-low attachment (ULA) plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 5,000 cells/well).
-
Pipette 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids are typically formed within 2-4 days.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove 50 µL of the medium from each well containing a spheroid, being cautious not to disturb the spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream assays such as viability, apoptosis, or imaging.
Protocol 3: Spheroid Viability Assay (MTT Assay)
This protocol measures the metabolic activity of the cells within the spheroid as an indicator of viability.
Materials:
-
This compound-treated spheroids in a 96-well ULA plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
At the end of the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, carefully transfer the entire content of each well (spheroid and medium) to a new flat-bottom 96-well plate.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the spheroids and formazan crystals.
-
Carefully remove the supernatant without disturbing the pellet.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)
This method distinguishes between live, apoptotic, and necrotic cells within the spheroid.
Materials:
-
This compound-treated spheroids
-
Hoechst 33342 solution (e.g., 10 µg/mL in PBS)
-
Propidium Iodide (PI) solution (e.g., 5 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
At the end of the treatment, carefully remove the medium from the wells.
-
Wash the spheroids gently with PBS.
-
Add 100 µL of a staining solution containing both Hoechst 33342 and PI to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for DAPI (for Hoechst 33342) and Rhodamine (for PI).
-
Live cells: Blue, intact nuclei.
-
Apoptotic cells: Bright blue, condensed, or fragmented nuclei.
-
Necrotic cells: Red nuclei.
-
-
Quantify the number of live, apoptotic, and necrotic cells using image analysis software.
Protocol 5: RhoA Activation Assay (Pull-down Assay)
This protocol measures the amount of active, GTP-bound RhoA in the spheroids.
Materials:
-
This compound-treated spheroids
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Lysis buffer (provided in the kit)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids using the provided lysis buffer on ice.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of each lysate.
-
Incubate equal amounts of protein lysate with Rhotekin-RBD beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active (GTP-bound) form of RhoA.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RhoA antibody.
-
Quantify the band intensity to determine the relative amount of active RhoA in each sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences of statin activity in 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences of statin activity in 2D and 3D pancreatic cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Cancer Stem Cells and Sensitizes to Chemo- and Photodynamic Therapy in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on MDA-MB-231 Breast Cancer Cells: An Antibody Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Lipophilic Statin Activity in 2D and 3D in vitro Models of Human Breast Cancer Cell Lines MDA-MB-231 and MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Validated Stability-Indicating HPLC Assay for Lovastatin
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lovastatin. The described method is adept at separating this compound from its degradation products, making it suitable for stability studies of bulk drug and pharmaceutical formulations.
Introduction
This compound is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] As a member of the statin class, it functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] The stability of a drug product is a critical attribute that can impact its safety and efficacy. Therefore, a validated stability-indicating analytical method is essential to ensure that the drug substance preserves its quality over time. This protocol outlines a robust HPLC method capable of resolving this compound from its potential degradation products formed under various stress conditions.
Chromatographic Conditions
A reversed-phase HPLC method was developed and validated for the determination of this compound. The following table summarizes the optimized chromatographic conditions.
Table 1: Optimized HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV/PDA detector |
| Column | C8 or C18 (e.g., Inertsil ODS C18, 250 x 4.6 mm, 5µm)[1][4] |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (65:35 v/v)[2] or a mixture of buffer, methanol, and acetonitrile (55:28:17 v/v/v)[1][4] |
| Flow Rate | 1.0 to 1.5 mL/min[2][5] |
| Detection Wavelength | 238 nm[2][5][6] or 230 nm[1][4] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30°C[2] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Standard and Sample Preparation
Standard Stock Solution (100 ppm): Accurately weigh 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (1:1).[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linearity range (e.g., 28-52 µg/mL).[2]
Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in the diluent (acetonitrile:water, 1:1), and dilute to a final concentration within the linearity range. For dosage forms, an appropriate extraction and dilution procedure should be developed and validated.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies were conducted on this compound under various stress conditions.[1][5]
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1 N HCl | Heated on a steam bath for 4 hours[5] |
| Base Hydrolysis | 1 N NaOH | Heated on a steam bath for 4 hours[5] |
| Oxidative Degradation | 3% H₂O₂ | Kept at room temperature for 30 minutes[8] |
| Thermal Degradation | Dry heat at 105°C | 4 hours[5] |
| Photolytic Degradation | UV exposure | 4 hours[5] |
Protocol for Forced Degradation:
-
Prepare a 300 µg/mL solution of this compound for each stress condition.[5]
-
For acid and base hydrolysis, heat the solutions on a steam bath.[5] After cooling, neutralize the solutions.
-
For oxidative degradation, treat the solution with hydrogen peroxide.
-
For thermal and photolytic degradation, expose the solid drug to the respective conditions.
-
After exposure, dissolve and dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.
Table 3: Summary of this compound Degradation under Stress Conditions
| Stress Condition | % Degradation | Retention Time of Degradation Products (min) |
| Acid Hydrolysis | Significant degradation observed[9] | Multiple degradation peaks observed |
| Base Hydrolysis | Complete degradation observed[9] | Major degradation peaks observed |
| Oxidative Degradation | Significant degradation observed[1] | Degradation peaks well-resolved from the main peak |
| Thermal Degradation | No significant degradation observed[1][5] | Chromatographic profile similar to the unstressed sample |
| Photolytic Degradation | No significant degradation observed[5] | Chromatographic profile similar to the unstressed sample |
Method Validation
The developed HPLC method was validated according to ICH guidelines for linearity, accuracy, precision, selectivity, and robustness.
Table 4: Summary of Method Validation Parameters for this compound HPLC Assay
| Validation Parameter | Results |
| Linearity Range | 28 - 52 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Accuracy (% Recovery) | 98.8 - 101.6%[2] |
| Precision (RSD) | < 2%[2] |
| Limit of Detection (LOD) | 0.0138 - 0.0860 µg/mL[7] |
| Limit of Quantification (LOQ) | 0.0419 - 0.2615 µg/mL[7] |
Protocol for Method Validation:
-
Linearity: Prepare and inject a series of at least five concentrations of this compound. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[4]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo at three different concentration levels (e.g., 80%, 100%, and 120%).[1] Calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple injections of the same standard solution. Evaluate intermediate precision (inter-day precision) by performing the analysis on different days.
-
Selectivity: Analyze blank, placebo, and stressed samples to ensure that no interfering peaks are observed at the retention time of this compound.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, flow rate, and column temperature to evaluate the method's reliability.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method for this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Development and validation of a simple and fast HPLC method for determination of this compound, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Isocratic Reversed-Phase HPLC Method for Purity Analysis of Lovastatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lovastatin is a widely prescribed medication belonging to the statin class of drugs, used to lower cholesterol and prevent cardiovascular disease.[1] It is a naturally occurring compound found in foods like oyster mushrooms and red yeast rice.[1] Ensuring the purity of the this compound active pharmaceutical ingredient (API) is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose.[2] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential impurities.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C8 or C18) and the mobile phase is a polar mixture of an organic solvent and an aqueous buffer. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a specified wavelength, and their concentrations are determined from the peak areas.
Materials and Reagents
-
This compound Reference Standard: USP or equivalent, with known purity.
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), Sodium dihydrogen phosphate, 1-Octanesulfonic acid sodium salt.[1]
-
Water: HPLC grade or Milli-Q water.
-
Sample: this compound bulk drug or formulation.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from established methods.[3][4][5]
| Parameter | Recommended Conditions |
| HPLC Column | C8, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid (65:35 v/v)[3][4] |
| Flow Rate | 1.5 mL/min[3][4] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 238 nm[3][4] |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (400 µg/mL): Accurately weigh about 40 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Working Standard Solution (40 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.
Sample Solution Preparation
-
Bulk Drug: Accurately weigh about 40 mg of the this compound sample, and prepare a 400 µg/mL stock solution and a 40 µg/mL working solution following the same procedure as for the Standard Solution.
-
Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 40 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of acetonitrile, sonicate for 15 minutes with intermittent shaking, and then allow to cool. Dilute to volume with acetonitrile, mix well, and filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Prepare a 40 µg/mL working solution by diluting 10 mL of this filtered solution to 100 mL with acetonitrile.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution in replicate (n=5). The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Presentation
The following table presents typical retention times for this compound and some of its known related compounds. Actual retention times may vary depending on the specific system and conditions.
| Compound | Retention Time (min) |
| This compound Hydroxy Acid | ~2.5 |
| This compound | ~5.1[6] |
| Simvastatin (potential impurity) | ~6.5[6] |
| Dehydro this compound | Varies |
The validation of this method has demonstrated excellent linearity, accuracy, and precision.[3][4]
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 28 - 52 µg/mL[3][4] |
| Correlation Coefficient (r²) | > 0.999[3] |
| Accuracy (% Recovery) | 98.8 - 101.6%[3] |
| Precision (RSD) | < 2.0%[3] |
Visualization of Experimental Workflow and HPLC System
The following diagrams illustrate the experimental workflow for this compound purity analysis and the logical relationship of the HPLC system components.
Caption: Experimental workflow for this compound purity analysis by HPLC.
Caption: Logical relationship of HPLC system components.
Conclusion
The described isocratic RP-HPLC method is simple, fast, reliable, and suitable for the routine quality control analysis of this compound in both bulk drug and pharmaceutical formulations. The method demonstrates good selectivity for separating this compound from its potential impurities, ensuring the safety and quality of the final product.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Development and validation of a simple and fast HPLC method for determination of this compound, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Simultaneous Determination of Lovastatin and Other Statins by Gradient Elution HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] They are widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases.[2] Lovastatin, along with other statins such as Atorvastatin, Simvastatin, Pravastatin, and Rosuvastatin, are frequently used in pharmaceutical formulations, sometimes in combination products. The simultaneous determination of these statins is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust gradient elution High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of this compound and other commonly used statins.
Principle
The method utilizes reversed-phase HPLC with a C18 column and a gradient elution profile. The separation is based on the differential partitioning of the statin molecules between the nonpolar stationary phase and the polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, allows for the optimal separation of statins with varying polarities within a reasonable analysis time. Detection is typically performed using a UV-Vis detector at a wavelength where all target statins exhibit significant absorbance.
Experimental Protocols
1. Materials and Reagents
-
Standards: this compound, Atorvastatin, Simvastatin, Pravastatin, Rosuvastatin (analytical grade)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)
-
Buffer components: Potassium dihydrogen phosphate, Orthophosphoric acid
-
Column: A C18 reversed-phase column (e.g., Kinetex C18, 100 Å, 2.6 µm, 4.6 x 100 mm) is recommended for good resolution.[3]
-
Sample Preparation: Pharmaceutical tablets containing the statins of interest.
2. Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.05M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water. Adjust the pH to 3.5 with ortho-phosphoric acid. Filter and degas the solution.[3]
-
Mobile Phase B: Acetonitrile (HPLC grade).[3]
-
Standard Stock Solutions (e.g., 200 µg/mL): Accurately weigh about 20 mg of each statin standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations ranging from approximately 0.2 to 200 µg/mL.[4]
4. Sample Preparation (from Tablets)
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (e.g., 10 mg of the primary statin).
-
Transfer the powder to a suitable volumetric flask (e.g., 50 mL).
-
Add a portion of the diluent (e.g., 50:50 methanol/water) and sonicate for 15-20 minutes to ensure complete dissolution of the statins.
-
Make up to the final volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injecting into the HPLC system.
5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.6 µm, 4.6 x 100 mm[3] |
| Mobile Phase | A: 0.05M KH2PO4 (pH 3.5)[3] B: Acetonitrile[3] |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 18.0 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient or 30 °C |
| Detection | DAD at 280 nm[3] |
Data Presentation
The following table summarizes typical quantitative data obtained for the simultaneous determination of this compound and other statins using a validated gradient HPLC method.
| Statin | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Pravastatin | ~2.3 | 0.2 - 200 | >0.999 | ~0.04 | ~0.13 |
| Rosuvastatin | ~6.1 | 0.2 - 200 | >0.999 | ~0.01 | ~0.04 |
| Atorvastatin | ~8.0 | 0.2 - 200 | >0.999 | ~0.02 | ~0.07 |
| This compound | ~9.3 | 0.2 - 200 | >0.999 | ~0.09 | ~0.26 |
| Simvastatin | ~14.7 | 0.2 - 200 | >0.999 | ~0.06 | ~0.18 |
Note: Retention times, LOD, and LOQ are approximate and may vary depending on the specific HPLC system, column, and exact chromatographic conditions. Data is compiled from representative methods.[3][5]
Mandatory Visualizations
Caption: Experimental workflow for the simultaneous determination of statins.
References
Application Note: Sensitive HPLC-UV Method for Lovastatin Quantitation in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive, reliable, and rapid High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction for sample preparation and an internal standard for enhanced accuracy.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Atorvastatin (Internal Standard - IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethyl ether (Analytical grade)
-
0.05M Phosphate buffer (pH 7.0)
-
Phosphoric acid
-
Human plasma (drug-free)
-
Purified water
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a UV detector, pump, autosampler, and data acquisition software.
-
Analytical Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A mixture of 0.05M phosphate buffer (pH adjusted to 7.0 with phosphoric acid) and acetonitrile in a 44.5:55.5 (v/v) ratio.[1][2][3]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (this compound and Atorvastatin): Prepare individual stock solutions of this compound and atorvastatin (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of this compound working solutions by diluting the stock solution with methanol to achieve concentrations ranging from 40 ng/mL to 4000 ng/mL.[1]
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to obtain final concentrations of 1.0, 2.5, 5.0, 10.0, 25.0, 50.0, and 100.0 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (10.0 ng/mL), medium (25.0 ng/mL), and high (50.0 ng/mL).[1]
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 2 mL of plasma sample (calibration standard, QC, or unknown), add 20 µL of atorvastatin internal standard solution (100 µg/mL in methanol).[1]
-
Vortex the mixture for 30 seconds.
-
Add 4 mL of diethyl ether and vortex for an additional 1 minute.[1]
-
Centrifuge the mixture at 5000 g for 10 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the mobile phase.[1]
-
Vortex briefly and inject 50 µL into the HPLC system.[1]
Method Validation and Data Presentation
The method was validated for linearity, specificity, precision, accuracy, and recovery.
Specificity and Selectivity No significant interference from endogenous plasma components was observed at the retention times of this compound (approximately 4.3 minutes) and the internal standard (atorvastatin).[1][2][3]
Linearity and Range The method demonstrated excellent linearity over the concentration range of 1.0–100.0 ng/mL for this compound in human plasma.[1][2][3]
| Parameter | Value |
| Concentration Range | 1.0 - 100.0 ng/mL[1][2][3] |
| Regression Equation | y = 0.0185x + 0.0318[1] |
| Correlation Coefficient (r²) | 0.9986[1] |
| Table 1: Linearity of the HPLC-UV method for this compound. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Concentration |
| Limit of Detection (LOD) | 0.5 ng/mL[1][2][3] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[1][2][3] |
| Table 2: Sensitivity of the HPLC-UV method. |
Precision and Accuracy The precision of the method was determined by calculating the relative standard deviation (%RSD) for replicate analyses of QC samples, while accuracy was assessed by comparing the measured concentration to the nominal concentration.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 10.0 | 10.45 ± 6.88 | 8.68 ± 5.13 | 113.33 ± 3.98 | 105.72 ± 5.07 |
| Medium | 25.0 | 10.45 ± 6.88 | 8.68 ± 5.13 | 113.33 ± 3.98 | 105.72 ± 5.07 |
| High | 50.0 | 10.45 ± 6.88 | 8.68 ± 5.13 | 113.33 ± 3.98 | 105.72 ± 5.07 |
| Table 3: Precision and accuracy of the HPLC-UV method. (Note: The source provides averaged precision and accuracy values across the linear range).[3] |
Recovery The efficiency of the liquid-liquid extraction procedure was evaluated by comparing the peak areas of this compound from extracted plasma samples to those of unextracted standard solutions.
| Analyte | Mean Recovery (%) |
| This compound | 88.61 ± 7.00[1][2][3] |
| Table 4: Extraction recovery of this compound from human plasma. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the method development process.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Lovastatin Production from Aspergillus terreus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving lovastatin production from Aspergillus terreus. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Aspergillus terreus culture is producing very low yields of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low this compound yield is a common issue that can stem from several factors, ranging from suboptimal fermentation conditions to strain viability. Here’s a step-by-step troubleshooting guide:
-
Verify Strain Integrity: Ensure the Aspergillus terreus strain has not undergone degeneration. It is advisable to use a fresh culture from a reliable stock. Strain improvement through mutagenesis (UV or chemical) has been shown to significantly increase this compound production. For instance, a mutant strain, JPM3-UV1, yielded 1553.02 mg/L, a 3.85-fold increase over the parent strain.[1][2]
-
Optimize Fermentation Parameters: this compound production is highly sensitive to environmental conditions. Key parameters to investigate include:
-
pH: The optimal pH for this compound production typically ranges from 6.0 to 8.0.[3][4][5] It has been reported that controlling the pH can suppress the formation of co-metabolites like (+)-geodin.
-
Temperature: The ideal temperature generally lies between 25°C and 30°C.[3][5]
-
Agitation and Aeration: Adequate oxygen supply is crucial. Low dissolved oxygen can inhibit product formation. However, excessive agitation can cause shear stress, damaging fungal pellets and reducing yield.[5]
-
Inoculum Size: An optimal inoculum size, often around 5 x 10⁷ spores/mL, is critical. Both low and high inoculum densities can negatively impact production.[5]
-
-
Refine Media Composition: The carbon-to-nitrogen (C:N) ratio in the culture medium is a critical factor.[3] High this compound yields are often achieved when nitrogen is the limiting factor.[5]
-
Carbon Source: While glucose is commonly used, its concentration needs to be optimized as high levels can lead to catabolite repression.[6] Lactose has also been identified as a favorable carbon source.[7][8]
-
Nitrogen Source: Organic nitrogen sources like glutamate and histidine have been shown to support high-level this compound biosynthesis.[6][9] Corn steep liquor is another effective nitrogen source.[10]
-
-
Consider Solid-State Fermentation (SSF): SSF has been reported to produce higher yields of this compound compared to submerged fermentation (SmF).[11] This is attributed to more intense transcription of the this compound biosynthetic genes in SSF.[11]
Q2: I am observing the production of other secondary metabolites alongside this compound. How can I minimize the formation of these impurities?
A2: The co-production of other metabolites, such as itaconic acid and (+)-geodin, is a known challenge. Here are some strategies to enhance the specificity of this compound production:
-
pH Control: Maintaining the pH in the optimal range for this compound (6.0-8.0) can suppress the biosynthesis of acidic co-metabolites. For example, itaconic acid production is favored at a lower pH.[12]
-
Strain Selection and Improvement: High-producing strains, often developed through mutagenesis, may exhibit altered metabolic fluxes that favor this compound synthesis over other secondary metabolites.
-
Media Optimization: The choice of carbon and nitrogen sources can influence the metabolic pathways activated. A chemically defined medium can offer better control over metabolite production compared to complex media.[6]
Q3: What are the key genes and regulatory pathways involved in this compound biosynthesis that I can target for genetic engineering?
A3: The this compound biosynthetic pathway is controlled by a cluster of genes, often referred to as the "lov" cluster. Key regulatory elements to target include:
-
lovE: This is a pathway-specific positive regulator. Overexpression of lovE has been shown to significantly increase this compound production.[7][8]
-
laeA: This is a global regulator of secondary metabolism in fungi. Overexpression of laeA can also enhance the transcription of this compound biosynthetic genes.[13]
Below is a simplified diagram illustrating the key regulatory inputs into the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and genetic engineering of marine-derived Aspergillus terreus for high-efficient production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound biosynthesis by Aspergillus terreus in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upstream and downstream processing of this compound by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound biosynthetic genes of Aspergillus terreus are expressed differentially in solid-state and in liquid submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of this compound and itaconic acid by Aspergillus terreus: a comparative perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Optimizing fermentation conditions for enhanced Lovastatin synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fermentation process for enhanced lovastatin synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound yield is consistently low. What are the most critical fermentation parameters I should investigate?
A1: Low this compound yield is a common issue that can be attributed to several factors. The most critical parameters to optimize are the carbon and nitrogen sources in your culture medium, the pH of the medium, the fermentation temperature, and the aeration rate. Sub-optimal conditions for any of these can significantly hinder this compound production.[1] For instance, the biosynthesis of this compound is often favored by sub-optimal growth conditions.[1]
Q2: I'm observing poor biomass growth. How does this impact this compound production and how can I improve it?
A2: While this compound is a secondary metabolite and its production is not always directly proportional to biomass, extremely poor growth will naturally lead to low yields. Biomass formation is heavily dependent on the availability of suitable carbon and nitrogen sources. Ensure your medium provides adequate nutrients for the initial growth phase. For example, while glucose can support robust growth, it may repress this compound production in some strains.[2][3] A biphasic approach, with an initial growth phase followed by a production phase with a different carbon source, can be effective.
Q3: What is the optimal pH for this compound fermentation and how should I control it?
A3: The optimal pH for this compound production typically falls within a range of 5.8 to 8.5, depending on the fungal strain.[1][4][5][6] For Aspergillus terreus, a pH range of 7.0 to 8.5 has been shown to increase this compound levels.[1] It is crucial to monitor and control the pH throughout the fermentation process, as the metabolic activity of the fungus can cause significant shifts. Using a buffered medium or implementing a pH control system with automated acid/base addition is recommended. It's important to note that acidic pH can lead to an underestimation of the active β-hydroxy acid form of this compound, so samples should be alkalized before assaying.[4]
Q4: I am seeing significant batch-to-batch variability. What are the likely causes and how can I improve consistency?
A4: Batch-to-batch variability can stem from inconsistencies in inoculum preparation, media composition, and physical fermentation parameters. To improve consistency, standardize your inoculum preparation protocol, ensuring a consistent spore age and concentration.[7] Precisely control all media components and sterilization procedures. Minor variations in temperature, pH, and agitation/aeration can also lead to different outcomes, so ensure your bioreactor is properly calibrated and maintaining setpoints.
Q5: What are the best carbon and nitrogen sources for enhancing this compound synthesis?
A5: The choice of carbon and nitrogen sources is critical and strain-dependent.
-
Carbon Source: Slowly metabolized carbon sources like lactose, glycerol, and fructose often lead to higher this compound yields compared to rapidly consumed sugars like glucose, which can cause catabolite repression.[8][9][10] A combination of carbon sources, such as glycerol with maltose or lactose, has been shown to enhance production.[2][11]
-
Nitrogen Source: Organic nitrogen sources like peptone, yeast extract, and corn steep liquor are generally preferred over inorganic sources for high this compound production.[2][12][13] Among amino acids, glutamate and histidine have been identified as promoting the highest levels of this compound biosynthesis in Aspergillus terreus.[8][9] The carbon-to-nitrogen (C:N) ratio is also a key factor, with a higher ratio often favoring this compound production.[8][14]
Q6: My fermentation is producing a significant amount of a yellow pigment, (+)-geodin. Is this related to this compound production?
A6: Yes, (+)-geodin is another secondary metabolite produced by Aspergillus terreus through a competing polyketide pathway.[11] High production of (+)-geodin can indicate that the metabolic flux is being diverted away from this compound synthesis. Optimizing fermentation conditions, such as reducing the aeration rate, can sometimes favor this compound production over (+)-geodin.[15] Metabolic engineering approaches, such as deleting the gene responsible for geodin synthesis, have also been successful in redirecting precursor flow towards this compound.[11]
Data Presentation: Optimized Fermentation Parameters
The following tables summarize quantitative data for optimizing this compound fermentation conditions based on various studies.
Table 1: Optimal pH and Temperature for this compound Production
| Microorganism | Fermentation Type | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus terreus | Submerged | 7.0 - 8.5 | 28 - 30 | [1][12] |
| Aspergillus terreus | Solid State | 6.0 | 25 | [5] |
| Aspergillus niger | Solid State | Not Specified | 28 | [16] |
| Monascus pilosus | Submerged | 6.5 | 30 | [10] |
| Pleurotus spodoecus | Solid State | 5.5 | 25 | [17] |
Table 2: Effective Carbon Sources for this compound Production
| Microorganism | Carbon Source | Concentration | Fermentation Type | Outcome | Reference |
| Aspergillus terreus | Lactose | Not Specified | Submerged | High Titers | [8] |
| Aspergillus terreus | Glycerol & Lactose Mix | Not Specified | Submerged | 143% increase over wild-type | [11] |
| Monascus pilosus | Maltose & Glycerol | Not Specified | Submerged | Enhanced production (444 mg/L) | [2] |
| Aspergillus terreus | Glucose | 5% | Submerged | Optimal for hyper-producing mutant | [12] |
| Aspergillus terreus | Wheat Bran | Not Specified | Solid State | Highest yield among tested substrates | [18] |
Table 3: Effective Nitrogen Sources for this compound Production
| Microorganism | Nitrogen Source | Concentration | Fermentation Type | Outcome | Reference |
| Monascus pilosus | Peptone | 3.8% | Submerged | High production with suitable biomass | [2] |
| Aspergillus terreus | Corn Steep Liquor | 1.5% | Submerged | Optimal for hyper-producing mutant | [12] |
| Aspergillus terreus | Glutamate/Histidine | 12.5 g/L | Submerged | Highest biosynthesis level | [9][13] |
| Aspergillus terreus | Soybean Meal | Not Specified | Submerged | High Titers | [8] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Aspergillus terreus for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus terreus on potato dextrose agar (PDA) slants at 28°C for 7-10 days until sporulation.
-
Harvest spores by adding sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Adjust the spore suspension concentration to 1 x 10^7 spores/mL using a hemocytometer.
-
-
Fermentation Medium:
-
Prepare the production medium containing (per liter): 50g Lactose, 25g Corn Steep Liquor, and 2g KH2PO4.
-
Adjust the initial pH of the medium to 6.3 before sterilization.[19]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Fermentation:
-
This compound Extraction and Analysis:
-
At the end of the fermentation, separate the mycelium from the broth by filtration.
-
Acidify the fermentation broth to pH 3.0 with 1N HCl.[10]
-
Extract the this compound from the acidified broth using an equal volume of ethyl acetate by shaking for 2 hours.[10][19]
-
Separate the organic phase and concentrate it under vacuum.
-
Quantify the this compound concentration using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Solid-State Fermentation (SSF) for this compound Production
-
Substrate Preparation:
-
Use wheat bran as the solid substrate.[18]
-
Take 70g of wheat bran in a 250 mL Erlenmeyer flask.
-
Moisten the substrate with a nutrient solution to achieve a final moisture content of 50-70%.[5][18]
-
Adjust the initial pH of the moistened substrate to 6.0.[5]
-
Sterilize the prepared substrate by autoclaving.
-
-
Inoculation:
-
Prepare a spore suspension of Aspergillus terreus as described in the submerged fermentation protocol.
-
Inoculate the sterile, cooled substrate with the spore suspension and mix thoroughly under aseptic conditions.
-
-
Fermentation:
-
This compound Extraction and Analysis:
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of this compound in Aspergillus terreus.
Caption: General experimental workflow for this compound production via fermentation.
References
- 1. Exploitation of Aspergillus terreus for the Production of Natural Statins [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of the principal nutrients on this compound production by Monascus pilosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on biosynthesis of this compound and other secondary metabolites by Aspergillus terreus ATCC 20542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Microbial Production and Biomedical Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound production by an oleaginous fungus, Aspergillus terreus KPR12 using sago processing wastewater (SWW) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increasing this compound Production by Re-routing the Precursors Flow of Aspergillus terreus via Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upstream and downstream processing of this compound by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. jbums.org [jbums.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researcherslinks.com [researcherslinks.com]
- 18. researchgate.net [researchgate.net]
- 19. rjlbpcs.com [rjlbpcs.com]
- 20. Optimization of this compound production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lovastatin Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering lovastatin resistance in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This inhibition depletes downstream products essential for cell growth and survival, including cholesterol and isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2][3] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are key signaling molecules in cancer cell proliferation, survival, and migration.[3][4]
Q2: My cancer cell line has become resistant to this compound. What are the common molecular mechanisms of resistance?
A2: Several mechanisms can contribute to this compound resistance:
-
Feedback Upregulation of the Mevalonate Pathway: A common mechanism is the upregulation of HMG-CoA reductase (HMGCR) gene and protein expression.[5] This is often driven by the transcription factor sterol-regulatory element-binding protein 2 (SREBP-2), creating a restorative feedback loop that counteracts the inhibitory effect of this compound.[5]
-
Exogenous Mevalonate Rescue: The resistance can be confirmed if the addition of mevalonate to the culture medium rescues the cancer cells from this compound-induced apoptosis.[6][7]
-
Alterations in Lipid Rafts: In some cancer types, like gemcitabine-resistant pancreatic ductal carcinoma (PDAC), an increase in cholesterol-rich lipid rafts in the plasma and mitochondrial membranes is observed.[8][9] These rafts can activate pro-survival signaling pathways like EGFR/AKT.[8][9]
-
Status of Tumor Suppressor Genes: The status of genes like TP53 can influence sensitivity. In some non-small cell lung cancer (NSCLC) cell lines, wild-type TP53 has been associated with reduced sensitivity to this compound.[10]
Q3: How can I overcome this compound resistance in my experiments?
A3: Overcoming this compound resistance often involves combination therapies or targeting the specific resistance mechanisms:
-
Combination with Chemotherapeutic Agents: this compound has shown synergistic effects when combined with various chemotherapies. For example, it can enhance the efficacy of gemcitabine in pancreatic cancer cells[8][11], gefitinib in NSCLC cells with K-Ras mutations[12], and doxorubicin in urothelial bladder cancer.[11]
-
Targeting the HMGCR/SREBP-2 Feedback Loop: Resistance due to feedback upregulation can be overcome by co-treatment with an HMGCR-specific siRNA or an SREBP-2 activation inhibitor like dipyridamole.[5]
-
Combination with Targeted Therapies: Combining this compound with HER2-targeted antibody-drug conjugates (ADCs) has been shown to reduce the required therapeutic dose of the ADC.[13]
-
Supplementation with Other Agents: Co-administration with ubiquinone has been used in clinical settings to prevent myopathy, a dose-limiting toxicity of this compound, which may allow for higher tolerated doses.[14]
Troubleshooting Guides
Issue 1: Decreased this compound Efficacy Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Development of Resistance | Perform a dose-response curve with and without mevalonate supplementation. | If mevalonate rescues the cells, it confirms the resistance is mediated through the mevalonate pathway.[6][7] |
| Feedback Upregulation of HMGCR | Analyze HMGCR and SREBP-2 expression levels via qPCR or Western blot in resistant vs. parental cells. | Increased expression in resistant cells would indicate a feedback loop as the mechanism of resistance.[5] |
| Cell Line Contamination or Drift | Perform cell line authentication (e.g., STR profiling). | Ensure the cell line is correct and has not genetically drifted. |
Issue 2: Inconsistent Results with Combination Therapy
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Antagonistic Drug Interaction | Perform a synergy screen using a checkerboard assay with varying concentrations of this compound and the combination drug. | This will determine if the interaction is synergistic, additive, or antagonistic at specific concentrations.[15][16] |
| Suboptimal Dosing Schedule | Test different administration schedules (e.g., sequential vs. concurrent treatment). | The timing of drug administration can significantly impact the outcome of combination therapies. |
| Cell-Type Specific Responses | Test the combination in multiple cell lines representing different subtypes of the cancer. | The synergistic effect of this compound with other drugs can be cell-type dependent. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-8F | Nasopharyngeal Carcinoma | 41.50 | [17] |
| HNE2 | Nasopharyngeal Carcinoma | 67.95 | [17] |
| A549 | Non-Small Cell Lung Cancer | ~34 | [10] |
| H460 | Non-Small Cell Lung Cancer | ~32 | [10] |
| H1299 | Non-Small Cell Lung Cancer | 5 | [10] |
| H1355 | Non-Small Cell Lung Cancer | 3 | [10] |
Table 2: Synergistic Combinations with this compound
| Combination Drug | Cancer Type | Effect | Reference |
| Gefitinib | Non-Small Cell Lung Cancer (K-Ras mutant) | Enhanced growth inhibition and apoptosis | [12] |
| Gemcitabine | Pancreatic Ductal Carcinoma | Improved sensitivity in resistant cells | [8][9] |
| Tamoxifen | Breast Cancer | Net synergism | [16] |
| Doxorubicin | Various | Net synergism | [16] |
| Methotrexate | Various | Net synergism | [16] |
| Rapamycin | Various | Net synergism | [16] |
| HER2-ADC | Gastric Cancer | Reduced required ADC dose | [13] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of this compound (or combination agents) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[18]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[18]
-
2. Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (like Propidium Iodide - PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
3. Western Blot for Signaling Proteins
-
Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways affected by this compound.
-
Methodology:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, Bax, Bcl-2).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound inhibits HMG-CoA reductase, blocking the mevalonate pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 4. Frontiers | The Innovative Potential of Statins in Cancer: New Targets for New Therapies [frontiersin.org]
- 5. Overcoming statin resistance in prostate cancer cells by targeting the 3-hydroxy-3-methylglutaryl-CoA-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mevalonate prevents this compound-induced apoptosis in medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cambridge.org [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound Treatment Inducing Apoptosis in Human Pancreatic Cancer Cells by Inhibiting Cholesterol Rafts in Plasma Membrane and Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Cancer Therapy Shows Promise Combined With Cholesterol-Lowering Drug | Technology Networks [technologynetworks.com]
- 14. Phase I study of this compound, an inhibitor of the mevalonate pathway, in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Complex interactions of this compound with 10 chemotherapeutic drugs: a rigorous evaluation of synergism and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic Analysis of the Molecular Mechanism of this compound Inhibiting the Growth of Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Lovastatin Solubility Enhancement: A Technical Support Guide for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Lovastatin solubility for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for preparing stock solutions. This compound is soluble up to 100 mM in DMSO and 50 mM in ethanol. For aqueous buffers, a common practice is to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: I am using the commercially available lactone form of this compound. Is this the active form?
A2: No, the lactone form of this compound is an inactive prodrug. For in vitro assays targeting HMG-CoA reductase, it needs to be hydrolyzed to its active open-ring β-hydroxy acid form. This conversion can be achieved by chemical hydrolysis.
Q3: How can I increase the aqueous solubility of this compound for my cell culture experiments?
A3: There are three primary strategies to enhance the aqueous solubility of this compound for in vitro assays:
-
Co-Solvent System: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in your aqueous cell culture medium.
-
Conversion to the Hydroxy Acid Form: Chemically convert the inactive lactone to the more water-soluble active hydroxy acid form (sodium salt).
-
Cyclodextrin Complexation: Form an inclusion complex with β-cyclodextrins, which can significantly increase the aqueous solubility of this compound.[2][3][4]
Troubleshooting Guide
Problem 1: My this compound precipitates when I add it to my cell culture medium.
-
Cause: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The final concentration of the organic solvent may not be sufficient to keep the this compound dissolved.
-
Solution:
-
Reduce Final this compound Concentration: If experimentally feasible, lower the final working concentration of this compound.
-
Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but be mindful of solvent toxicity to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[5][6][7]
-
Use the Hydroxy Acid Form: The hydroxy acid form of this compound is more water-soluble and less prone to precipitation in aqueous media.
-
Utilize Cyclodextrins: Encapsulating this compound in cyclodextrins can prevent precipitation by increasing its aqueous solubility.[3][4]
-
Problem 2: My cells are showing signs of toxicity even at low concentrations of this compound.
-
Cause: The toxicity may not be from the this compound itself but from the organic solvent used to dissolve it. DMSO, for example, can be toxic to some cell lines at concentrations as low as 1%.[5][6]
-
Solution:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.[7]
-
Minimize Final Solvent Concentration: Prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the final desired concentration, thus lowering the final solvent concentration.
-
Switch to a Less Toxic Solubilization Method: Consider converting this compound to its hydroxy acid form or using cyclodextrin complexation, both of which reduce or eliminate the need for high concentrations of organic solvents.
-
Quantitative Data on this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~100 mM | [8] |
| Ethanol | ~50 mM | [8] |
| Dimethyl formamide (DMF) | ~15 mg/mL | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Insoluble (0.0004 mg/mL) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent
-
Weigh out the desired amount of this compound lactone powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium. Ensure the final DMSO/ethanol concentration is below the toxic level for your cells.
Protocol 2: Conversion of this compound Lactone to its Hydroxy Acid (Sodium Salt) Form
This protocol is adapted from a common procedure for activating this compound for cell culture use.[10]
-
Dissolve 10 mg of this compound lactone in 0.2 mL of warm (55°C) anhydrous ethanol.
-
Add 0.1 mL of 0.6 M NaOH and 2 mL of sterile water.
-
Incubate the solution at room temperature for 30 minutes to facilitate the hydrolysis of the lactone ring.
-
Adjust the pH of the solution to approximately 8.0 using sterile HCl.
-
Bring the final volume to 2.47 mL with sterile water to achieve a final concentration of 10 mM.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the activated stock solution in aliquots at -20°C.
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the kneading method described for preparing drug-cyclodextrin complexes.[3][4]
-
Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Weigh out the appropriate amounts of this compound and β-cyclodextrin.
-
Place the powders in a mortar and mix them thoroughly.
-
Add a small amount of a hydroalcoholic solution (e.g., 25% ethanol in water) dropwise while continuously kneading the mixture with a pestle.
-
Continue kneading for a specified period (e.g., 45-60 minutes) to form a paste.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
This powder can then be dissolved in an aqueous medium for your in vitro assay. The solubility will be significantly enhanced compared to the free drug.
Visualizations
Caption: Decision workflow for selecting a this compound solubilization strategy.
Caption: Conversion between this compound lactone and its hydroxy acid form.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US6756507B2 - Process for the preparation of sodium salts of statins - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Stability of Lovastatin in different solvent and buffer systems
Welcome to the technical support center for lovastatin stability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A: this compound is a white, nonhygroscopic crystalline powder.[1][2] As a solid, it is stable for at least two years from the date of purchase if stored correctly.[3] this compound is sensitive to light, and tablets should be stored in well-closed, light-resistant containers at temperatures between 5-30 °C.[4] For solutions, stability is highly dependent on the solvent. Solutions in high-quality DMSO or ethanol can be stored at -20°C for up to two months[3], while aqueous solutions are not recommended for storage longer than one day.[5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: this compound's stability is highly pH-dependent.[6] Its primary degradation pathway is the hydrolysis of the inactive lactone ring to the biologically active β-hydroxyacid form.[1][7][8]
-
Alkaline Conditions (pH > 7.4): this compound undergoes rapid and often complete hydrolysis.[6][9]
-
Neutral Conditions (pH ≈ 7.4): Hydrolytic degradation occurs, with stability being lower in phosphate buffer than in acidic media.[6]
-
Acidic Conditions (pH < 7.0): The compound is also sensitive to acidic environments, leading to hydrolysis.[10] However, the interconversion between the lactone and hydroxy acid forms is generally slower in acidic conditions compared to alkaline conditions at room temperature.[6][11]
Q3: In which common laboratory solvents is this compound soluble and stable?
A: this compound is practically insoluble in water.[1][3] Its solubility is much higher in organic solvents. It is sparingly soluble in ethanol, methanol, and acetonitrile[1][2], soluble in acetone and dimethylformamide (DMF), and very soluble in chloroform.[4][5] Stock solutions are often prepared in DMSO or ethanol, which show good stability for up to two months when stored at -20°C.[3]
Q4: What are the primary degradation products of this compound?
A: The main degradation product under hydrolytic conditions (both acidic and basic) is the corresponding open-ring β-hydroxyacid, also known as this compound acid.[6][9] This is the biologically active form of the drug.[8] Under forced degradation conditions, other minor degradation products may also be formed.[6][9]
Q5: How can I monitor the stability of my this compound solution during an experiment?
A: The most common method for monitoring this compound stability and quantifying its degradation is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][12] A typical method uses a C18 reversed-phase column with detection at 230 nm or 238 nm.[10][13] This allows for the separation and quantification of the parent this compound peak from its degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected precipitation of this compound in my aqueous buffer. | This compound has very low aqueous solubility (~0.0004 mg/mL).[1][3] You may have exceeded its solubility limit. | For aqueous buffers, first dissolve this compound in a small amount of an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer.[5] Ensure the final concentration of the organic solvent is compatible with your experimental system. Do not store aqueous solutions for more than a day.[5] |
| Rapid loss of this compound peak in HPLC analysis of a freshly prepared solution. | The solution pH may be alkaline, causing rapid hydrolysis.[6] The solvent may contain impurities that catalyze degradation. | Check the pH of your solvent or buffer system; this compound degrades completely in basic conditions.[9] Use high-purity (e.g., HPLC grade) solvents. Prepare solutions fresh before use whenever possible. |
| Multiple unknown peaks appear in the chromatogram during a stability study. | This compound was exposed to excessive stress conditions such as strong acid, high heat, or intense light.[10][14] | Review your experimental conditions. This compound is known to be sensitive to light, acid, and base.[10] Ensure samples are protected from light if not conducting a photostability study. Use milder stress conditions if the goal is to study initial degradation kinetics. |
| Inconsistent results between experimental replicates. | Inconsistent storage conditions (temperature, light exposure) between replicates. Pipetting errors or issues with solution homogeneity. | Standardize all storage and handling procedures. Ensure samples are stored in identical light-protected containers at a constant temperature. Ensure stock solutions are fully dissolved and vortexed before preparing dilutions. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Insoluble (0.0004 mg/mL at 25 °C)[3][15] | |
| Chloroform | Very Soluble[4] | |
| Dimethylformamide (DMF) | Soluble (~15 mg/mL)[5] | |
| Dimethyl sulfoxide (DMSO) | Soluble (~20 mg/mL)[5] | Stock solutions stable for up to 1 month at -20°C. |
| Acetone | Soluble[5] | Solubility increases with temperature.[16] |
| Ethanol | Sparingly Soluble / Soluble[4][15] | Stock solutions stable for up to 2 months at -20°C.[3] |
| Methanol | Sparingly Soluble[1][2] | Maximum solubility observed among alcohols in one study.[17] |
| Acetonitrile | Sparingly Soluble[1][2] | |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Observation | Major Degradant |
|---|---|---|
| Alkaline Hydrolysis (e.g., 0.05N NaOH) | Complete degradation.[9] | This compound Hydroxy Acid[6][9] |
| Acidic Hydrolysis (e.g., 0.1N HCl) | Significant degradation (~23% in one study).[9] | This compound Hydroxy Acid[9] |
| Oxidative (e.g., 3% H₂O₂) | Moderate degradation (~4% in one study).[9] | Oxidation products |
| Thermal (e.g., 60-80 °C) | Generally more stable than to hydrolysis or photolysis.[9][10] | Thermal degradants |
| Photolytic (UV or Fluorescent Light) | Sensitive; degradation occurs upon exposure.[4][10] | Photodegradation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials: this compound powder (≥98% purity), HPLC-grade DMSO or ethanol, desired solvent/buffer for the final working solution.
-
Stock Solution (e.g., 10 mg/mL):
-
Accurately weigh the required amount of this compound powder in a sterile, light-protected container (e.g., amber vial).
-
Add the appropriate volume of DMSO or ethanol to achieve the target concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Flush the vial with an inert gas (e.g., nitrogen or argon), seal tightly, and store at -20°C for up to two months.[3]
-
-
Working Solution:
-
Thaw the stock solution to room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Dilute the stock solution to the final desired concentration using the appropriate experimental solvent or buffer.
-
Prepare working solutions fresh daily. Avoid storing aqueous dilutions.[5]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a general example based on published methods.[10][13] Optimization may be required for specific equipment and degradation products.
-
Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the stability study.
-
Identify and quantify the this compound peak area and the peak areas of any degradation products. The percent degradation can be calculated based on the decrease in the this compound peak area relative to the initial time point.
-
Visualizations
Caption: this compound equilibrium between its inactive lactone and active acid form.
Caption: Experimental workflow for a typical this compound stability study.
Caption: Troubleshooting logic for unexpected this compound degradation.
References
- 1. This compound [dailymed.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. This compound CAS#: 75330-75-5 [m.chemicalbook.com]
- 4. This compound | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. emergingstandards.usp.org [emergingstandards.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rjpbcs.com [rjpbcs.com]
- 13. researchgate.net [researchgate.net]
- 14. ajpaonline.com [ajpaonline.com]
- 15. Page loading... [guidechem.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Technical Support Center: Troubleshooting Lovastatin-Mediated Effects on Gene Expression
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving Lovastatin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help navigate the complexities of this compound's effects on gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] This inhibition blocks the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol biosynthesis and the production of other non-steroidal isoprenoids.[1][3]
Q2: Why is it necessary to activate this compound before use in cell culture?
This compound is a prodrug supplied in an inactive lactone form. For it to be active in cell-based assays, the lactone ring must be hydrolyzed to its open β-hydroxy acid form.[4][5] Inconsistent or incomplete activation is a common source of experimental variability.
Q3: What are the "pleiotropic" effects of this compound?
Beyond its cholesterol-lowering effects, this compound exhibits numerous "pleiotropic" effects. These are mediated by the depletion of isoprenoids, which are essential for the post-translational modification (prenylation) of various signaling proteins, including small GTPases like Rho, Ras, and Rac.[4] This can impact a wide range of cellular processes and signaling pathways, leading to off-target effects on gene expression.
Q4: What are typical concentrations and incubation times for this compound in cell culture experiments?
The optimal concentration and incubation time are highly cell-type dependent.[6] Concentrations can range from the nanomolar to the micromolar scale. For example, some studies use concentrations between 5 µM and 50 µM for a 24-hour incubation period.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How can I validate that the observed effects on gene expression are due to HMG-CoA reductase inhibition?
A mevalonate rescue experiment is the standard method for validation.[3] By co-incubating the cells with this compound and an excess of mevalonate, the downstream effects of HMG-CoA reductase inhibition should be reversed.[3] If the gene expression changes are not rescued by mevalonate, it suggests an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Effect on Target Gene Expression
| Possible Cause | Troubleshooting Step |
| Inactive this compound | Ensure that the this compound lactone has been properly hydrolyzed to its active β-hydroxy acid form. Prepare fresh stock solutions regularly.[4] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target gene. IC50 values can vary significantly between cell types. |
| Incorrect Incubation Time | Optimize the incubation time. Effects on gene expression can be time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Cell Line Insensitivity | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or a positive control cell line known to be responsive. |
| Reagent Quality | Verify the quality and purity of your this compound. Purchase from a reputable supplier. |
Issue 2: High Levels of Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Excessive Concentration | The this compound concentration may be too high for your specific cell line, leading to apoptosis or necrosis.[8] Reduce the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine a non-toxic working concentration. |
| Prolonged Incubation | Long exposure to this compound, even at lower concentrations, can induce cytotoxicity. Reduce the incubation time. |
| Off-Target Toxicity | This compound can have off-target effects that lead to cell death.[9] Attempt a mevalonate rescue experiment to see if the cytotoxicity is on-target. |
| Cell Culture Conditions | Ensure optimal cell culture conditions (e.g., confluency, media quality) as stressed cells may be more susceptible to drug-induced toxicity. |
Issue 3: Unexpected or Off-Target Gene Expression Changes
| Possible Cause | Troubleshooting Step |
| Pleiotropic Effects | The observed changes may be due to this compound's pleiotropic effects, independent of cholesterol synthesis inhibition.[4] This is often due to the inhibition of isoprenoid synthesis affecting various signaling pathways. |
| Activation of Compensatory Pathways | Inhibition of the mevalonate pathway can lead to the activation of compensatory feedback mechanisms, such as the upregulation of SREBP-2 and its target genes. |
| Experimental Artifacts | Rule out any experimental artifacts by including appropriate controls (e.g., vehicle control, untreated cells). |
| Literature Review | Consult the literature for known off-target effects of this compound on your specific gene or pathway of interest. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 160 µg/mL (~396) | 24 |
| A549 | Lung Cancer | 76.7 | Not Specified |
| H358 | Lung Cancer | 45.2 | Not Specified |
| MDA-MB-231 | Breast Cancer | Varies | 72 |
| MCF-7 | Breast Cancer | Varies | 72 |
| THP-1 | Acute Myeloid Leukemia | 0.83 | Not Specified |
| HL-60 | Acute Myeloid Leukemia | 1.96 | Not Specified |
| U937 | Acute Myeloid Leukemia | 1.37 | Not Specified |
| KG1 | Acute Myeloid Leukemia | 7.87 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.[10][11][12]
Experimental Protocols
Activation of this compound (Lactone to β-hydroxy acid)
-
Dissolve 10 mg of this compound (lactone form) in 250 µL of 100% ethanol.
-
Add 375 µL of 1N NaOH.
-
Heat at 50°C for 2 hours.
-
Neutralize the solution by adding 1N HCl until the pH is 7.2.
-
Bring the final volume to 1 mL with sterile, nuclease-free water.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
Mevalonate Rescue Experiment
-
Plate cells and allow them to adhere overnight.
-
Prepare your experimental groups:
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Vehicle control (e.g., DMSO or ethanol).
-
This compound at the desired concentration.
-
This compound at the desired concentration + Mevalonic acid (typically at a 100-fold molar excess to this compound).
-
Mevalonic acid alone.
-
-
Treat the cells for the desired incubation time.
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Harvest the cells and analyze gene expression (e.g., by qRT-PCR or Western blot).
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A successful rescue will show that the gene expression changes induced by this compound are reversed in the presence of mevalonate.[3]
Mandatory Visualization
References
- 1. This compound inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound, an inhibitor of the mevalonate pathway, in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate prevents this compound-induced apoptosis in medulloblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhibitory effect of this compound on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Off-Target Effect of this compound Disrupts Dietary Lipid Uptake and Dissemination through Pro-Drug Inhibition of the Mesenteric Lymphatic Smooth Muscle Cell Contractile Apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal.waocp.org [journal.waocp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lovastatin Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing lovastatin dosage for your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound for in vivo studies, and does it require special preparation?
A1: this compound is a prodrug, administered in its inactive lactone form.[1][2] In vivo, it is readily hydrolyzed to its active β-hydroxyacid form, which is a potent inhibitor of HMG-CoA reductase.[1][3][4] For most oral administration studies, no special preparation is needed as the hydrolysis occurs naturally in the body.[5] However, for some experimental setups or to ensure immediate activity, the inactive lactone form can be converted to the active dihydroxy open acid form. This is achieved by dissolving the this compound in ethanol, followed by incubation with NaOH and subsequent neutralization with HCl.[6]
Q2: What are the typical effective dosage ranges for this compound in mice and rats?
A2: The effective dosage of this compound can vary significantly depending on the animal model, the condition being studied, and the route of administration. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. Below are some reported effective dose ranges from various studies.
Data Presentation: this compound Dosage in Animal Models
Table 1: Reported Effective Dosages of this compound in Mice
| Indication | Mouse Strain | Dosage | Route of Administration | Observed Effects |
| Anaplastic Thyroid Cancer | Nude Mice | 5 or 10 mg/kg/day | Not Specified | Significantly reduced tumor growth.[7] |
| Mammary Carcinoma | BALB/c Mice | 25 and 50 mg/kg (3x/week) | Not Specified | Significantly inhibited tumor growth.[6] |
| Cisplatin-Induced Hearing Loss | Male Mice | 40 mg/kg/day | Not Specified | Protective against hearing loss.[8] |
| Cisplatin-Induced Hearing Loss | Female Mice | 60 mg/kg/day | Not Specified | Protective against hearing loss.[8] |
| Fragile X Syndrome Model | Fmr1-/y Mice | 100 mg/kg | Not Specified | Corrected audiogenic seizures.[9] |
| Inflammation (with LPS) | BALB/c Mice | 10, 50, 100 mg/kg | Intraperitoneal | Potentiated pro-inflammatory activity of LPS.[10][11] |
Table 2: Reported Effective Dosages of this compound in Rats
| Indication | Rat Strain | Dosage | Route of Administration | Observed Effects |
| Hyperlipidemia | Wistar Rats | 10 mg/kg (single dose) | Oral | Pharmacokinetic studies.[12][13] |
| Hyperlipidemia | High-Fat Diet-Induced | 50 mg/kg (with Coptidis) | Oral | Reduced body weight, liver weight, and visceral fat.[12][13] |
| Hyperlipidemia | High-Fat Diet-Induced | 100 mg/kg | Oral | Pharmacodynamic studies.[12][13] |
| Developmental Toxicity Study | Mated Rats | 100, 200, 400, 800 mg/kg/day | Oral | Maternal and developmental toxicity at higher doses.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of a this compound suspension for oral gavage, adapted from methodologies used in preclinical studies.[6]
Materials:
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This compound powder (inactive lactone form)
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Saline solution (0.9% NaCl)
-
Sonicator
-
Sterile tubes
Procedure:
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Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Suspend the this compound powder in a small volume of saline solution in a sterile tube.
-
Sonicate the suspension to ensure a uniform and fine particle distribution. The duration of sonication will depend on the power of the sonicator and the volume of the suspension.
-
Adjust the final volume with saline to achieve the desired concentration for oral gavage.
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Administer the freshly prepared suspension to the animals using an appropriate-sized gavage needle.
Protocol 2: Induction of Hyperlipidemia in Rats with a High-Fat Diet
This protocol is based on studies investigating the effects of this compound on hyperlipidemia.[12][13]
Materials:
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High-Fat Diet (HFD) - commercially available or custom formulation.
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Standard rodent chow
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Experimental rats (e.g., Wistar or Sprague-Dawley)
Procedure:
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Acclimate the rats to the housing conditions for at least one week with free access to standard chow and water.
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Divide the animals into control and experimental groups.
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The control group continues to receive the standard chow.
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The experimental group is switched to the High-Fat Diet.
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The HFD is administered for a specified period (e.g., 28 consecutive days) to induce dyslipidemia.
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Monitor animal health and body weight regularly throughout the study.
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At the end of the induction period, blood samples can be collected to confirm the hyperlipidemic state by measuring lipid profiles (e.g., total cholesterol, LDL, triglycerides).
Troubleshooting Guide
Q3: I am observing high variability in my results. What could be the cause?
A3: High variability in in vivo studies with this compound can stem from several factors:
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Formulation and Administration: Ensure the this compound is properly suspended before each administration. Inconsistent suspension can lead to variable dosing.
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Animal Strain and Sex: Different rodent strains and sexes can exhibit different sensitivities and metabolic responses to this compound.[8][15] Be consistent with the strain and sex of the animals used in your experimental groups.
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Food Intake: The bioavailability of this compound can be affected by food.[16] Standardize the feeding schedule and consider whether administration should be with or without food.
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Prodrug Activation: While this compound is typically activated in vivo, factors affecting liver metabolism could potentially influence the conversion rate to the active form.
Q4: My animals are showing signs of toxicity. What should I do?
A4: High doses of this compound can lead to toxicity, including weight loss, liver damage, and kidney damage.[14][17][18]
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Dose Reduction: The most immediate step is to lower the dose. Refer to the dose-response data to select a lower, potentially non-toxic dose that may still be effective.
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Monitor for Adverse Effects: Closely monitor animals for signs of toxicity such as weight loss, changes in behavior, or altered food and water intake.[18]
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Biochemical Analysis: If toxicity is suspected, consider collecting blood samples to analyze liver enzymes (AST, ALT) and kidney function markers (BUN, creatinine).[18]
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Histopathology: At the end of the study, perform histopathological analysis of key organs like the liver and kidneys to assess for any drug-induced damage.
Q5: I am not observing the expected therapeutic effect. What are the potential reasons?
A5: A lack of efficacy can be due to several factors:
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Insufficient Dosage: The administered dose may be too low to achieve the desired therapeutic effect. A dose-escalation study is recommended to determine the optimal effective dose.
-
Route of Administration: The chosen route of administration may not be optimal for your specific research question. While oral administration is common, other routes like intraperitoneal injection have also been used.[10]
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Pharmacokinetics: this compound has a relatively short half-life.[19] The dosing frequency may need to be adjusted to maintain therapeutic levels of the drug.
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Metabolism Differences: There are species-specific differences in this compound metabolism. For instance, rodents metabolize this compound via beta-oxidation, a pathway not observed in humans.[20] This could influence the drug's efficacy and metabolite profile.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Caption: A general workflow for conducting a dose-finding study for this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. This compound Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In vivo evidence of duality effects for this compound in a nude mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound protects against cisplatin-induced hearing loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, not Simvastatin, Corrects Core Phenotypes in the Fragile X Mouse Model | eNeuro [eneuro.org]
- 10. This compound Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound dose-dependently potentiates the pro-inflammatory activity of lipopolysaccharide both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Pharmacokinetics and Pharmacodynamics of Coptidis Preparation in Combination with this compound in High-Fat Diet-Induced Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The role of maternal toxicity in this compound-induced developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound fails to improve motor performance and survival in methyl-CpG-binding protein2-null mice | eLife [elifesciences.org]
- 16. Novel extended-release formulation of this compound by one-step melt granulation: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicity of the HMG-coenzyme A reductase inhibitor, this compound, to rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Biotransformation of this compound. V. Species differences in in vivo metabolite profiles of mouse, rat, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Lovastatin production through metabolic engineering of Aspergillus terreus
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the metabolic engineering of Aspergillus terreus for enhanced lovastatin production.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic engineering strategies to increase this compound yield in A. terreus?
A1: The primary strategies focus on increasing the flux of precursors towards the this compound biosynthesis pathway and eliminating competing pathways. Key approaches include:
-
Overexpression of key biosynthetic genes: Increasing the expression of genes within the this compound gene cluster, such as the pathway-specific transcription factor lovE, can significantly boost production.
-
Increasing precursor supply: Overexpressing genes like acetyl-CoA carboxylase (acc) can enhance the pool of malonyl-CoA, a primary building block for this compound.
-
Knockout of competing pathways: Deleting genes responsible for the biosynthesis of other secondary metabolites, such as geodin (by knocking out the polyketide synthase gene gedC), can redirect metabolic flux towards this compound synthesis.[1][2]
Q2: What are the optimal fermentation conditions for this compound production?
A2: Optimal conditions can vary between strains, but general guidelines suggest:
-
Carbon Source: Slowly metabolized sugars like lactose are often preferred over glucose, as high glucose concentrations can repress this compound synthesis.[3] A combination of glycerol and lactose has also been shown to be effective.
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Nitrogen Source: Organic nitrogen sources such as soybean meal, corn steep liquor, or specific amino acids like glutamate and histidine tend to support higher this compound yields compared to inorganic sources.[3][4]
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pH: A pH range of 6.0 to 7.5 is generally considered optimal for this compound production.[2]
-
Temperature: Incubation temperatures between 25°C and 30°C are typically most effective.[5]
-
Aeration: Adequate oxygen supply is crucial for the biosynthesis of this compound, which is a secondary metabolite produced under aerobic conditions.
Q3: How is this compound typically quantified from a fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. A common procedure involves:
-
Extraction of this compound from the fermentation broth using an organic solvent like ethyl acetate or methanol.
-
Separation using a C8 or C18 reverse-phase column.
-
Detection with a UV detector at approximately 238 nm.
-
Quantification by comparing the peak area to a standard curve of known this compound concentrations.[6]
Troubleshooting Guides
Protoplast Transformation and Regeneration
| Problem | Possible Cause | Suggested Solution |
| Low Protoplast Yield | 1. Mycelia are too old or not in the logarithmic growth phase. 2. Inefficient enzymatic digestion. 3. Suboptimal osmotic stabilizer. | 1. Use young, actively growing mycelia (typically 16-20 hours of growth). 2. Use a combination of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase, β-glucuronidase). Ensure the enzyme solution is freshly prepared. 3. Test different osmotic stabilizers and concentrations (e.g., 0.6 M KCl, 0.8 M NaCl, 1.2 M Sorbitol) to find the optimal one for your strain.[7] |
| Poor Protoplast Regeneration | 1. Protoplasts are fragile and have been handled too roughly. 2. The regeneration medium is not optimal. 3. Heat shock during plating in molten agar. | 1. Handle protoplasts gently at all stages. Avoid vigorous vortexing or pipetting. 2. Ensure the regeneration medium contains the appropriate osmotic stabilizer at the correct concentration. Test different solid media for regeneration. 3. Cool the molten top agar to around 45-50°C before adding the protoplasts to avoid heat-induced damage. |
| Low Transformation Efficiency | 1. Poor quality or insufficient amount of transforming DNA. 2. Inefficient DNA uptake by protoplasts. 3. Suboptimal PEG concentration or incubation time. | 1. Use high-purity, linearized plasmid DNA or PCR products. Increase the amount of DNA used in the transformation. 2. Ensure protoplasts are healthy and competent. 3. Optimize the PEG-calcium chloride transformation buffer and incubation times. Typically, a 25-40% PEG 4000 solution is used. |
Agrobacterium tumefaciens-Mediated Transformation (ATMT)
| Problem | Possible Cause | Suggested Solution |
| Low Transformation Frequency | 1. Suboptimal co-cultivation conditions (temperature, duration). 2. Inefficient induction of Agrobacterium virulence (vir) genes. 3. Incorrect ratio of Agrobacterium to fungal spores. | 1. Optimize the co-cultivation temperature (typically 22-25°C) and duration (usually 48-72 hours).[8] 2. Ensure the co-cultivation medium contains an appropriate concentration of acetosyringone (e.g., 200 µM) to induce the vir genes.[9] 3. Experiment with different ratios of Agrobacterium cells to A. terreus conidia (e.g., 10:1, 50:1, 100:1) to find the optimal ratio for your strain. |
| High Background of Fungal or Bacterial Growth | 1. Ineffective selection antibiotic concentration. 2. Overgrowth of Agrobacterium after co-cultivation. | 1. Determine the minimum inhibitory concentration (MIC) of the selection antibiotic (e.g., hygromycin B) for your wild-type A. terreus strain and use a concentration that effectively inhibits its growth. 2. After co-cultivation, transfer the fungal material to a selection medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime). |
| Unstable Transformants | 1. T-DNA integrated into an unstable genomic region. 2. Episomal maintenance of the T-DNA. | 1. Screen multiple transformants to find those with stable integration. 2. Confirm T-DNA integration into the fungal genome using Southern blotting or PCR. |
This compound Fermentation
| Problem | Possible Cause | Suggested Solution |
| Low this compound Yield | 1. Suboptimal media composition (carbon/nitrogen source). 2. Unfavorable pH or temperature. 3. Inadequate aeration. 4. Incorrect mycelial morphology. | 1. Test different carbon sources (e.g., lactose, glycerol) and nitrogen sources (e.g., soybean meal, yeast extract).[2][3] Optimize the carbon-to-nitrogen ratio. 2. Maintain the pH between 6.0 and 7.5 and the temperature between 25°C and 30°C.[2][5] 3. Ensure sufficient aeration by adjusting the agitation speed in shake flasks or the airflow rate in a fermenter. 4. Small, compact pellets are often associated with higher this compound production. Adjusting agitation speed and media components can influence pellet formation. |
| Batch-to-Batch Variability | 1. Inconsistent inoculum quality or size. 2. Variations in media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize the inoculum preparation procedure, including the age of the culture and the spore concentration. 2. Ensure precise and consistent preparation of the fermentation medium for each batch. 3. Tightly control and monitor key fermentation parameters such as pH, temperature, and dissolved oxygen. |
HPLC Analysis
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape or Resolution | 1. Improper mobile phase composition or pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase composition (e.g., acetonitrile/water ratio) and pH. A common mobile phase is a mixture of acetonitrile and acidified water.[6] 2. Use a guard column to protect the analytical column. If necessary, wash or replace the column. 3. Dilute the sample extract before injection. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. 3. Air bubbles in the system. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Degas the mobile phase before use. |
| Presence of Extraneous Peaks | 1. Contaminants in the sample extract. 2. Degradation of this compound. | 1. Use high-purity solvents for extraction and mobile phase preparation. Filter the sample extract through a 0.22 µm filter before injection. 2. This compound is susceptible to degradation. Analyze samples promptly after extraction and store them under appropriate conditions (e.g., refrigerated and protected from light). |
Data on Enhanced this compound Production
| Metabolic Engineering Strategy | Parent Strain | Engineered Strain | This compound Titer (mg/L) | Fold Increase |
| Overexpression of lovE | A. terreus MJ106 | LovE-b19 | 1512 | - |
| Knockout of gedC and Overexpression of acc | A. terreus ATCC 20542 (WT) | gedCΔ*accox | 152 | 2.43 |
Note: The fold increase is calculated relative to the respective wild-type strain under the specific experimental conditions reported in the cited literature.
Experimental Protocols
Protoplast-Mediated Transformation (PEG Method)
-
Mycelia Growth: Inoculate A. terreus spores into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 16-20 hours at 28°C with shaking (150-200 rpm).
-
Harvest Mycelia: Collect the mycelia by filtration through sterile cheesecloth and wash with an osmotic stabilizer (e.g., 0.6 M KCl).
-
Protoplasting: Resuspend the mycelia in an enzyme solution containing a cell wall-degrading enzyme mix (e.g., lysing enzymes from Trichoderma harzianum) dissolved in the osmotic stabilizer. Incubate at 30°C with gentle shaking for 2-4 hours.
-
Protoplast Purification: Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool or a nylon mesh. Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer.
-
Transformation: Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2). Add the transforming DNA (5-10 µg of linearized plasmid or PCR product) and incubate on ice. Add PEG solution (e.g., 40% PEG 4000 in TC buffer) and incubate at room temperature.
-
Plating and Regeneration: Add the transformation mix to molten top agar (containing the osmotic stabilizer) cooled to 45-50°C, and pour onto plates containing a selective regeneration medium.
-
Selection: Incubate the plates at 28°C for 3-7 days until transformants appear.
Agrobacterium tumefaciens-Mediated Transformation (ATMT)
-
Agrobacterium Culture: Grow the A. tumefaciens strain carrying the binary vector in a suitable medium with appropriate antibiotics to an OD600 of 0.5-0.8.
-
Induction: Pellet the Agrobacterium cells and resuspend in induction medium containing acetosyringone (e.g., 200 µM). Incubate for 4-6 hours at 28°C with shaking.
-
Co-cultivation: Mix the induced Agrobacterium culture with a suspension of A. terreus conidia. Spread the mixture onto a filter membrane placed on a co-cultivation medium plate (also containing acetosyringone).
-
Incubation: Incubate the co-cultivation plates in the dark at 22-25°C for 48-72 hours.
-
Selection: Transfer the filter membrane to a selective medium containing an antibiotic to select for fungal transformants (e.g., hygromycin B) and an antibiotic to inhibit Agrobacterium growth (e.g., cefotaxime).
-
Isolation of Transformants: Incubate the selection plates at 28°C until transformant colonies appear. Subculture the colonies onto fresh selective medium to obtain pure isolates.
Signaling Pathways and Experimental Workflows
Caption: Simplified this compound biosynthesis pathway in Aspergillus terreus.
Caption: Regulatory network of this compound biosynthesis in A. terreus.
Caption: General experimental workflow for metabolic engineering of A. terreus.
References
- 1. newprairiepress.org [newprairiepress.org]
- 2. This compound producing by wild strain of Aspergillus terreus isolated from Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upstream and downstream processing of this compound by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a simple and fast HPLC method for determination of this compound, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scitepress.org [scitepress.org]
- 8. Agrobacterium tumefaciens-Mediated Transformation of Aspergillus fumigatus: an Efficient Tool for Insertional Mutagenesis and Targeted Gene Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Upstream and downstream processing of Lovastatin from fungal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the upstream and downstream processing of lovastatin from fungal cultures, primarily Aspergillus terreus.
Section 1: Frequently Asked Questions (FAQs)
Q1: Which fungal species is the most common for industrial this compound production?
A1: Aspergillus terreus is the most widely used and studied fungus for commercial this compound production due to its high yield potential.[1][2][3][4] Other fungi, such as Monascus species and Penicillium, also produce this compound but generally at lower concentrations.[1]
Q2: What are the main stages in the production of this compound from fungal cultures?
A2: The production process is broadly divided into two main stages:
-
Upstream Processing: This involves the fermentation of the fungal culture under optimized conditions to maximize the biosynthesis of this compound.
-
Downstream Processing: This stage focuses on the extraction, purification, and quantification of the this compound produced during fermentation.
Q3: What is the difference between submerged fermentation (SmF) and solid-state fermentation (SSF) for this compound production?
A3: Submerged fermentation involves growing the fungus in a liquid nutrient broth, while solid-state fermentation uses a solid substrate with a lower water content, such as wheat bran or rice straw.[5][6] SSF often results in higher this compound yields compared to SmF.[6][7]
Q4: How is this compound quantified during and after production?
A4: The most common method for accurate quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection, typically at a wavelength of 238 nm.[8][9] Spectrophotometric methods can also be used for a faster, though potentially less specific, quantification.[10]
Q5: Why is the lactone form of this compound important in downstream processing?
A5: this compound exists in two forms: an active β-hydroxyacid form and an inactive lactone form.[2] The lactone form is less polar and is often targeted for extraction with organic solvents. The conversion of the hydroxyacid form to the lactone form, a process called lactonization, is a critical step to ensure accurate quantification and efficient purification.[11] This is often achieved by adding an acid like trifluoroacetic acid.[11][12]
Section 2: Troubleshooting Guides
Upstream Processing (Fermentation) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal fermentation parameters (pH, temperature, aeration). | Optimize pH (typically 6.0-7.0) and temperature (around 28-30°C).[5][13][14] Ensure adequate aeration and dissolved oxygen levels, as both limitation and excess can reduce yield.[15][16] |
| Inappropriate carbon or nitrogen source. | Use slowly metabolized carbon sources like lactose or glycerol instead of glucose to avoid catabolite repression.[17][18][19] A high carbon-to-nitrogen ratio can improve this compound production.[7][20] | |
| Incorrect inoculum size or age. | An optimal inoculum size is crucial; both low and high spore counts can decrease production.[21] A typical starting point is 10^8 spores/mL.[5] The age of the spores used for inoculation can also impact yield.[1] | |
| Uncontrolled Filamentous Growth | High viscosity of the fermentation broth. | This can impede oxygen transfer.[22] Using carboxymethylcellulose can help control filamentous growth and induce pellet formation, which is often associated with higher yields.[14] |
| Rapidly metabolized carbon source. | Using glucose can lead to rapid biomass growth and increased viscosity.[22] | |
| Inconsistent Results Between Batches | Inconsistent inoculum. | Ensure a consistent method of inoculum preparation, as using spores can provide a more consistent inoculum than hyphae.[15] |
| Fluctuations in fermentation parameters. | Tightly control pH, temperature, and dissolved oxygen throughout the fermentation process.[15] |
Downstream Processing (Extraction & Purification) Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of this compound | Incomplete extraction from mycelia. | This compound is primarily an intracellular metabolite.[23] Ensure efficient cell lysis and extraction using appropriate solvents like ethyl acetate or acetonitrile.[6][24] |
| Inefficient lactonization. | If quantifying the lactone form, ensure complete conversion from the hydroxyacid form by treating the extract with an acid such as trifluoroacetic acid.[11][12] | |
| Low Purity of Final Product | Presence of structurally similar compounds. | The fermentation broth may contain other monacolins or this compound precursors.[19] |
| Ineffective purification method. | Use chromatographic techniques like silica gel column chromatography for purification.[9][11] Multiple chromatographic steps may be necessary to achieve high purity. | |
| Degradation of this compound | Improper storage or handling. | Store plasma samples containing this compound at 4°C for short-term storage and -20°C for longer periods.[25] Be aware of potential degradation under acidic, basic, or oxidative conditions.[26] |
Section 3: Experimental Protocols and Data
Optimized Fermentation Parameters for Aspergillus terreus
The optimal conditions for this compound production can vary depending on the strain and fermentation method. The following table summarizes parameters reported in various studies.
| Parameter | Solid State Fermentation (SSF) | Submerged Fermentation (SmF) | Reference(s) |
| Temperature | 25-30°C | 28°C | [13][20] |
| pH | 5.0-7.1 | 6.0-6.5 | [13][14][20] |
| Incubation Time | 8-12 days | 120 hours (5 days) | [13][20] |
| Moisture Content | 50-70% | N/A | [20][27] |
| Carbon Source | Wheat Bran, Rice Straw | Glucose, Lactose | [5][13][20] |
| Nitrogen Source | Soybean Meal | Corn Steep Liquor, Glutamate | [13][20][28] |
This compound Yields Under Various Conditions
| Fungal Strain | Fermentation Type | Substrate/Medium | This compound Yield | Reference |
| A. terreus JPM3 | Solid State | Wheat Bran | 982.3 µg/g | [5] |
| A. terreus ATCC 74135 | Solid State | Rice Straw | 260.85 mg/kg DM | [20] |
| A. terreus UV-4 (mutant) | Submerged | Glucose & Corn Steep Liquor | 3249.95 µg/mL | [13] |
| A. terreus | Submerged | Supplemented with L-Cys, LA, B2 | 2373.99 mg/L | [29] |
| A. terreus PM3 | Submerged | - | 240 mg/L | [14] |
| A. terreus PM3 | Solid State | Wheat Bran | 12.5 mg/g | [14] |
Protocol 1: Solid-State Fermentation of Aspergillus terreus
-
Substrate Preparation: Use wheat bran as the solid substrate. Moisten the substrate to a moisture content of 70%.[5][27] Adjust the initial pH to 6.0.[5]
-
Sterilization: Autoclave the prepared substrate to ensure sterility.
-
Inoculation: Inoculate the sterile substrate with a spore suspension of A. terreus (e.g., 10^8 spores/mL).[5]
-
Incubation: Incubate the flasks at 28-30°C for 8-12 days.[5][20]
-
Harvesting: After incubation, dry the fermented substrate at 40-60°C.[12][27]
Protocol 2: Extraction and Lactonization of this compound
-
Extraction: Grind the dried fermented substrate. Extract the powdered material with a suitable organic solvent like ethyl acetate or acetonitrile by shaking for several hours.[6][27]
-
Filtration: Separate the solid residue from the liquid extract by filtration or centrifugation.[6][27]
-
Lactonization: To convert the hydroxyacid form of this compound to the lactone form, add 1% trifluoroacetic acid to the extract and incubate for approximately 10 minutes.[12]
-
Concentration: Concentrate the extract under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) as the stationary phase.[12]
-
Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a solvent system, for example, a gradient of benzene and acetonitrile.[9][11]
-
Fraction Collection: Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the purified product.
Section 4: Diagrams
Caption: Experimental workflow for this compound production.
Caption: Simplified this compound biosynthetic pathway.
References
- 1. Microbial Production and Biomedical Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjlbpcs.com [rjlbpcs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. smbb.mx [smbb.mx]
- 11. thaiscience.info [thaiscience.info]
- 12. Bioprospecting this compound production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upstream and downstream processing of this compound by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of this compound by wild strains of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound production: From molecular basis to industrial process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound production by an oleaginous fungus, Aspergillus terreus KPR12 using sago processing wastewater (SWW) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploitation of Aspergillus terreus for the Production of Natural Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. ijbbku.com [ijbbku.com]
- 25. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 26. Methods for the Analysis of this compound Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 27. Optimization of this compound production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Improved this compound Production via Targeted Medium Supplementation in Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Lovastatin Solid-State Fermentation with Agro-Biomass Substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on lovastatin production through solid-state fermentation (SSF) using agro-biomass substrates.
Troubleshooting Guide
This guide addresses common problems encountered during this compound SSF experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | Inappropriate substrate selection. | Wheat bran and rice straw are often reported as superior substrates for this compound production by Aspergillus terreus.[1][2][3] Oil palm frond has shown lower yields, potentially due to higher lignin content.[2] Consider the hemicellulose and lignin content of your chosen substrate.[2] |
| Suboptimal Carbon-to-Nitrogen (C:N) ratio. | The C:N ratio is a critical factor influencing this compound production.[2][4] A higher C:N ratio is generally favorable.[2][4] Avoid excessive nitrogen supplementation, as it can negatively impact yields, particularly with substrates already rich in nitrogen like rice straw.[2][5] | |
| Incorrect moisture content. | Moisture content significantly affects microbial activity and metabolite production.[2][6] An initial moisture content of 50-70% is often optimal.[2][6][7] Both excessively low and high moisture levels can inhibit fungal growth and this compound synthesis.[8] | |
| Non-optimal fermentation temperature. | The ideal temperature for this compound production by A. terreus is typically between 25°C and 30°C.[1][2] Temperatures exceeding this range can have a negative effect on yield.[2] | |
| Inappropriate pH of the substrate. | An initial pH of around 6.0 is generally considered optimal for this compound production.[1][2] The pH can change during fermentation due to the consumption of substrates and production of metabolites.[4] | |
| Inconsistent Results Between Batches | Variation in substrate particle size. | Substrate particle size influences the surface area available for microbial growth and nutrient accessibility. A particle size of 1.4 to 2 mm has been shown to be effective for rice straw.[2] Very fine particles may lead to substrate agglomeration and poor aeration, while very large particles can reduce the surface area for fungal colonization. |
| Inconsistent inoculum size or age. | The concentration of spores in the inoculum is important. An inoculum size of 10⁸ spores/mL has been reported as optimal.[1] The age of the spores can also affect fermentation performance.[9] | |
| Contamination | Inadequate sterilization of substrate or equipment. | Ensure thorough sterilization of the substrate, fermentation flasks, and all handling equipment. Autoclaving at 121°C for an appropriate duration is a standard procedure.[10] |
| Poor aseptic technique during inoculation. | Perform inoculation in a sterile environment, such as a laminar flow hood, to prevent the introduction of contaminating microorganisms. |
Frequently Asked Questions (FAQs)
Q1: Which agro-biomass substrate is best for this compound production?
A1: Wheat bran and rice straw have been consistently reported to yield high concentrations of this compound in solid-state fermentation with Aspergillus terreus.[1][2][3][11] For instance, this compound yields of up to 982.3 µg/g have been achieved with wheat bran.[1] Rice straw is also a promising substrate, with studies showing yields as high as 260.85 mg/kg of dry matter.[2] The suitability of a substrate is often linked to its nutritional composition, particularly its hemicellulose and lignin content.[2]
Q2: What is the optimal moisture content for the solid-state fermentation of this compound?
A2: The optimal initial moisture content for this compound production typically ranges from 50% to 70%.[2][6][7][12] For example, a study using rice straw found 50% initial moisture content to be optimal.[2] Another study using wheat bran reported an optimal moisture level of 70%.[1] It is crucial to optimize this parameter for your specific substrate and fungal strain, as both insufficient and excessive moisture can limit this compound yield.[8]
Q3: How does the Carbon-to-Nitrogen (C:N) ratio affect this compound production?
A3: The C:N ratio is a critical factor, with a higher ratio generally favoring this compound production over biomass growth.[2][4] In some cases, the addition of an external nitrogen source to a substrate like rice straw, which has a sufficient inherent nitrogen content, may not be beneficial and can even be detrimental to this compound yield.[2][5] However, for substrates with lower nitrogen content, such as oil palm frond, supplementation with a nitrogen source like soybean meal can enhance production.[2][5] The optimal C:N ratio can be around 40.[9][13]
Q4: What are the ideal temperature and pH conditions for this compound fermentation?
A4: The optimal temperature for this compound production by Aspergillus terreus in SSF is generally between 25°C and 30°C.[1][2] An initial pH of approximately 6.0 is also considered ideal for maximizing this compound yield.[1][2]
Q5: How does substrate particle size influence the fermentation process?
A5: The particle size of the agro-biomass substrate plays a significant role in solid-state fermentation.[2] An optimal particle size, for instance between 1.4 to 2 mm for rice straw, provides a larger surface area for fungal growth and improves aeration within the substrate bed.[2] This facilitates better nutrient and oxygen transfer, which are essential for efficient this compound production.
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production using Different Agro-Biomass Substrates.
| Substrate | Fungal Strain | Temperature (°C) | Initial pH | Initial Moisture (%) | Particle Size (mm) | Fermentation Time (days) | This compound Yield | Reference |
| Wheat Bran | Aspergillus terreus (KM017963) | 28-30 | 6.0 | 70 | - | 8 | 982.3 µg/g | [1] |
| Rice Straw | Aspergillus terreus ATCC 74135 | 25 | 6.0 | 50 | 1.4-2.0 | 8 | 260.85 mg/kg DM | [2] |
| Oil Palm Frond | Aspergillus terreus ATCC 20542 (with soybean meal) | - | - | - | - | - | 70.17 mg/kg DM | [2] |
| Wheat Bran | Aspergillus terreus UV 1718 | - | - | 66.8 | 0.35 | 3 | 3004 µg/g DFM | [14] |
| Sugarcane Bagasse | Aspergillus terreus AUMC 15760 | 25 | 6.0 | 70 | - | 10 | 18.2 mg/g | [12] |
| Wheat Bran | Aspergillus fumigatus | 28 | 5.0 | 70 | - | 12 | 3.353 mg/g DFM | [11] |
DFM: Dry Fermented Matter, DM: Dry Matter
Experimental Protocols
1. Substrate Preparation
-
Source and Pre-treatment: Collect agro-biomass substrates like rice straw or oil palm frond from local fields.[2] The materials should be ground and sieved to achieve the desired particle size (e.g., 1.4-2.0 mm).[2] Subsequently, dry the substrate in an oven at 60°C for 48 hours.[2] For certain substrates like sugarcane bagasse, a pre-treatment with NaOH may be employed to remove lignin and improve accessibility to cellulose and hemicellulose.[15]
2. Inoculum Preparation
-
Microorganism: Aspergillus terreus strains (e.g., ATCC 20542, ATCC 74135) are commonly used for this compound production.[2]
-
Spore Suspension: Prepare a spore suspension from a mature fungal culture grown on a suitable agar medium. The spore concentration should be adjusted to a specific value, for example, 10⁸ spores/mL.[1]
3. Solid-State Fermentation
-
Fermentation Setup: Carry out the fermentation in Erlenmeyer flasks (e.g., 500 mL) containing a specific amount of the dried substrate (e.g., 20 g).[2]
-
Moisture Adjustment: Adjust the moisture content of the substrate to the desired level (e.g., 50-75%) by adding sterile distilled water or a mineral solution.[2][16] The mineral solution may contain salts like KH₂PO₄, MgSO₄, CaCl₂, FeSO₄, and ZnSO₄.[16]
-
pH Adjustment: Adjust the initial pH of the moist substrate to the optimal value (e.g., 6.0) before sterilization.[2]
-
Sterilization: Autoclave the flasks containing the moistened substrate.
-
Inoculation: Aseptically inoculate the cooled, sterile substrate with the prepared spore suspension.
-
Incubation: Incubate the flasks at the optimal temperature (e.g., 25-30°C) for the specified fermentation period (e.g., 8-12 days).[2][11]
4. This compound Extraction and Analysis
-
Drying: At the end of the fermentation, dry the solid culture at 60°C for 48 hours.[2]
-
Extraction: Extract a known weight of the dried, powdered culture with a suitable solvent like methanol or ethyl acetate by shaking for a specified duration (e.g., 60 minutes at 220 rpm).[2][11]
-
Analysis: After extraction, centrifuge and filter the mixture. The concentration of this compound in the filtrate can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[10][17]
Mandatory Visualization
Caption: Experimental workflow for this compound production via solid-state fermentation.
Caption: Key parameters influencing this compound yield in solid-state fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound production by Aspergillus terreus using agro-biomass as substrate in solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microbial Production and Biomedical Applications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioprospecting this compound production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of this compound production from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploitation of Sugarcane Bagasse and Environmentally Sustainable Production, Purification, Characterization, and Application of this compound by Aspergillus terreus AUMC 15760 under Solid-State Conditions [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Response surface methodology for optimization of production of this compound by solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biotransformation of Agricultural Wastes into this compound and Optimization of a Fermentation Process Using Response Surface Methodology (RSM) [mdpi.com]
- 16. pjps.pk [pjps.pk]
- 17. Bio-synthesis and screening of nutrients for this compound by Monascus sp. under solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Lovastatin and Simvastatin on HMG-CoA reductase inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced differences between statins is paramount in the quest for more effective hypercholesterolemia treatments. This guide provides a comprehensive comparative analysis of two cornerstone statins, Lovastatin and Simvastatin, focusing on their inhibitory activity against the rate-limiting enzyme in cholesterol biosynthesis, HMG-CoA reductase.
This document delves into the quantitative measures of their potency, outlines the experimental methodologies used to determine these values, and visualizes the intricate signaling pathway and experimental workflow.
At a Glance: Potency Comparison
The inhibitory potential of a drug is a critical determinant of its therapeutic efficacy. For HMG-CoA reductase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The table below summarizes these key quantitative parameters for this compound and Simvastatin, drawing from in vitro studies. A lower value for both IC50 and Ki indicates a higher potency.
| Parameter | This compound | Simvastatin | Reference Cell/Enzyme Source |
| IC50 | 19 ± 6 nM | 4.0 ± 2.3 nM | Cultured Human Myoblasts[1] |
| Ki | 0.6 nM | 0.2 nM | Not specified in a single comparative study |
Note: The provided Ki values are from separate sources and may not be directly comparable due to potential variations in experimental conditions. However, they consistently show Simvastatin to be a more potent inhibitor of HMG-CoA reductase than this compound.
Simvastatin consistently demonstrates a higher potency in inhibiting HMG-CoA reductase compared to this compound. The referenced study on cultured human myoblasts indicates that Simvastatin's IC50 is approximately 4.75 times lower than that of this compound, signifying that a significantly lower concentration of Simvastatin is required to achieve the same level of enzyme inhibition.[1] This is further supported by the lower Ki value reported for Simvastatin.
The Molecular Battleground: Mechanism of Action
Both this compound and Simvastatin are structurally similar to the endogenous substrate of HMG-CoA reductase, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). They act as competitive inhibitors, binding to the active site of the enzyme and thereby preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, leading to increased clearance of LDL cholesterol from the bloodstream.
Both this compound and Simvastatin are administered as inactive lactone prodrugs.[2] In the body, they are hydrolyzed to their active open-acid forms, which are the actual inhibitors of HMG-CoA reductase.
Visualizing the Pathway and the Process
To better illustrate the biological context and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).
References
Lovastatin's Anti-Tumor Efficacy: A Comparative Guide for Preclinical Research
For Immediate Release
This guide provides a comprehensive comparison of Lovastatin's anti-tumor effects across various preclinical cancer models, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic potential. The data presented herein is collated from multiple studies, highlighting this compound's impact on cancer cell viability, tumor growth, and the underlying molecular mechanisms.
Executive Summary
This compound, a well-established inhibitor of HMG-CoA reductase, has demonstrated significant anti-cancer properties in a multitude of preclinical studies. Its primary mechanism of action involves the disruption of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoids necessary for the post-translational modification of small GTPases like Ras and Rho. This interference leads to the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the signaling pathways implicated in this compound's anti-tumor activity.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
This compound exhibits a dose-dependent inhibitory effect on the proliferation of a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and specific cell line, as detailed in the table below.
| Cancer Type | Cell Line | This compound IC50 (µM) | Treatment Duration (hours) | Reference |
| Breast Cancer | MDA-MB-231 | 5 (acid form), 7 (lactone form) | 48 | [1] |
| Breast Cancer | MDA-MB-468 | 8 (acid form), 9 (lactone form) | 48 | [1] |
| Nasopharyngeal Cancer | 5-8F (Parental) | 11.42 | Not Specified | [2] |
| Nasopharyngeal Cancer | 5-8F (Sphere-forming) | 4.79 | Not Specified | [2] |
| Nasopharyngeal Cancer | 6-10B (Parental) | 9.30 | Not Specified | [2] |
| Nasopharyngeal Cancer | 6-10B (Sphere-forming) | 3.01 | Not Specified | [2] |
| Lung Cancer | A549 | 11.4 | 72 | [3] |
| Colon Cancer | HT-29 | 46.8 | 96 | [3] |
| Hepatocellular Carcinoma | HepG2 | 0.029 | Not Specified | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Animal Models
Preclinical studies in mouse models have consistently demonstrated this compound's ability to suppress tumor growth and metastasis. The following table summarizes key findings from in vivo experiments.
| Cancer Model | Mouse Strain | Treatment Regimen | Tumor Volume Reduction | Reference |
| Mouse Mammary Carcinoma | BALB/c | 25 and 50 mg/kg, three times a week for 6 weeks | Dose-dependent reduction. At 6 weeks, average tumor volume was 586 mm³ (25 mg/kg) and 414 mm³ (50 mg/kg) vs. 926 mm³ in control.[4] | [4] |
| Anaplastic Thyroid Cancer Xenograft | Nude Mice | 5 or 10 mg/kg/day | Significant reduction in tumor growth compared to the control group. | [5] |
| Breast Cancer Xenograft (HCC1954) | Nude Mice | Combination with lapatinib (17 days) | Synergistic effect with lapatinib, leading to a further decrease in tumor size and weight compared to lapatinib alone. | [6] |
Signaling Pathways Modulated by this compound
This compound's anti-tumor effects are mediated through the modulation of several key signaling pathways. The primary target is the mevalonate pathway, and its inhibition has downstream consequences on pathways crucial for cancer cell survival and proliferation.
Caption: this compound's mechanism of action.
Experimental Workflow for Preclinical Evaluation
A standardized workflow is essential for the preclinical validation of this compound's anti-tumor effects. The following diagram outlines a typical experimental approach.
Caption: Preclinical validation workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at the desired dosage and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, Western blotting).
Conclusion
The preclinical data strongly supports the anti-tumor effects of this compound across a range of cancer types. Its ability to induce apoptosis and inhibit cell proliferation, coupled with its proven efficacy in in vivo models, positions this compound as a promising candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon in their exploration of this compound's therapeutic potential.
References
- 1. Effects of this compound on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cancer Stem Cells and Sensitizes to Chemo- and Photodynamic Therapy in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo evidence of duality effects for this compound in a nude mouse cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pleiotropic Effects of Lovastatin Versus Other Statins
For Researchers, Scientists, and Drug Development Professionals
Statins, primarily known for their lipid-lowering capabilities, have garnered significant attention for their "pleiotropic" effects—actions that extend beyond cholesterol reduction. These effects, including anti-inflammatory, antioxidant, and endothelial function-enhancing properties, are crucial in the comprehensive management of cardiovascular disease. This guide provides an objective comparison of the pleiotropic effects of lovastatin against other commonly prescribed statins, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and drug development.
At a Glance: Comparative Pleiotropic Effects of Statins
The pleiotropic effects of statins are largely attributed to their inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This action not only curtails cholesterol synthesis but also reduces the production of isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins such as Rho and Rac, which are key regulators of various cellular processes implicated in cardiovascular health.[1][2]
| Pleiotropic Effect | This compound | Atorvastatin | Simvastatin | Rosuvastatin | Pravastatin |
| Anti-Inflammatory | Moderate | High | High | High | Moderate |
| Endothelial Function | Moderate | High | High | High | Moderate |
| Antioxidant | Moderate | High | High | High | Low to Moderate |
| Lipophilicity | Lipophilic | Lipophilic | Lipophilic | Hydrophilic | Hydrophilic |
Note: The relative effects are generalized from multiple studies and can vary depending on the dosage and experimental model.
In-Depth Analysis of Pleiotropic Effects
Anti-Inflammatory Properties
Statins exert anti-inflammatory effects by modulating various signaling pathways, leading to a reduction in pro-inflammatory cytokines and adhesion molecules. A key mechanism involves the inhibition of the Rho/Rho-kinase pathway, which plays a role in inflammatory cell signaling.[2]
Comparative Data on Anti-Inflammatory Markers:
| Statin | Marker | Dosage | % Reduction (Compared to Control/Baseline) | Study Population/Model |
| This compound | C-Reactive Protein (CRP) | 20-40 mg/day | Modest, significant in non-biologic users[3] | Rheumatoid Arthritis Patients |
| Atorvastatin | C-Reactive Protein (CRP) | 10-80 mg/day | 30-50%[4] | Patients with unstable angina |
| Simvastatin | C-Reactive Protein (CRP) | 20-40 mg/day | Significant reduction | Hypercholesterolemic Patients |
| Rosuvastatin | C-Reactive Protein (CRP) | 10-40 mg/day | ~37%[2] | JUPITER Trial Participants |
| Pravastatin | C-Reactive Protein (CRP) | 40 mg/day | Significant reduction independent of LDL-C lowering | CARE Trial Participants |
Improvement of Endothelial Function
A critical pleiotropic effect of statins is the improvement of endothelial function, primarily through the enhanced bioavailability of nitric oxide (NO). Statins increase the expression and activity of endothelial nitric oxide synthase (eNOS) by inhibiting the Rho/Rho-kinase pathway, which negatively regulates eNOS.[1][2]
Comparative Data on Endothelial Function:
| Statin | Parameter | Dosage | Improvement | Experimental Model |
| This compound | eNOS activity | In vitro | Concentration-dependent increase[5] | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Atorvastatin | eNOS activity | 10 µmol/L | ~2.2-fold increase[6] | Bovine Aortic Endothelial Cells |
| Simvastatin | Flow-mediated dilation (FMD) | 20-40 mg/day | Significant improvement | Patients with hypercholesterolemia |
| Rosuvastatin | eNOS expression | In vivo | Upregulation | Animal models |
| Pravastatin | Acetylcholine-induced vasodilation | 40 mg/day | Improved response | Patients with coronary artery disease |
Antioxidant Effects
Statins reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. This is partly achieved by inhibiting the Rac1 signaling pathway, which is involved in the activation of NADPH oxidase, a major source of cellular ROS.[2][7]
Comparative Data on Antioxidant Activity:
| Statin | Assay | Result |
| This compound | In vitro antioxidant capacity | Moderate activity |
| Atorvastatin | Vascular ROS production | Significant decrease in vivo[8] |
| Simvastatin | Total Oxyradical Scavenging Capacity (TOSC) | Highest scavenging capacity towards hydroxyl radicals[9] |
| Fluvastatin | Total Oxyradical Scavenging Capacity (TOSC) | Highest anti-peroxyl radical antioxidant capacity[9] |
| Pravastatin | Total Oxyradical Scavenging Capacity (TOSC) | Moderate antioxidant activity[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms underlying the pleiotropic effects of statins and the methodologies used to assess them, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Measurement of eNOS Activity
Objective: To quantify the enzymatic activity of eNOS in response to statin treatment.
Protocol:
-
Sample Preparation:
-
Cells (e.g., HUVECs) or tissues are homogenized in an ice-cold buffer (e.g., 250 mmol/L Tris-HCl, pH 7.4, containing protease inhibitors).[6]
-
The homogenate is centrifuged to pellet cellular debris, and the supernatant (lysate) is collected.[6]
-
Protein concentration in the lysate is determined using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
A defined amount of protein lysate is incubated in a reaction mixture containing L-[³H]-arginine, NADPH, calmodulin, and other cofactors.[6]
-
The reaction is allowed to proceed for a specific time at 37°C and is then stopped by adding a stop buffer.
-
-
Quantification:
-
The reaction mixture is applied to a cation-exchange resin column to separate L-[³H]-citrulline from unreacted L-[³H]-arginine.
-
The radioactivity of the eluted L-[³H]-citrulline is measured using a scintillation counter.[6]
-
eNOS activity is expressed as the amount of L-[³H]-citrulline formed per unit of protein per unit of time.
-
Quantification of Inflammatory Markers (e.g., C-Reactive Protein)
Objective: To measure the levels of inflammatory markers in plasma or serum samples from subjects treated with statins.
Protocol:
-
Sample Collection and Processing:
-
Whole blood is collected from subjects at baseline and after the treatment period.
-
Plasma or serum is separated by centrifugation and stored at -80°C until analysis.
-
-
Immunoassay:
-
High-sensitivity enzyme-linked immunosorbent assay (ELISA) is a commonly used method.
-
Microtiter plates are coated with a capture antibody specific for the target inflammatory marker (e.g., anti-human CRP antibody).
-
Samples and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using the known concentrations of the standards.
-
The concentration of the inflammatory marker in the samples is interpolated from the standard curve.
-
The percentage change from baseline is calculated to determine the effect of the statin treatment.[4]
-
Assessment of Antioxidant Effects (e.g., Total Oxyradical Scavenging Capacity - TOSC Assay)
Objective: To evaluate the in vitro antioxidant capacity of different statins.
Protocol:
-
Radical Generation:
-
Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Hydroxyl radicals are generated by the Fenton reaction (Fe³⁺-EDTA + ascorbate + H₂O₂).[9]
-
-
Reaction Mixture:
-
The reaction mixture contains a substrate that is oxidized by the radicals, leading to the production of a measurable product (e.g., α-keto-γ-methiolbutyric acid, which is oxidized to ethylene).[9]
-
Different concentrations of the statin to be tested are added to the reaction mixture.
-
-
Measurement:
-
The production of the oxidation product (e.g., ethylene) is measured over time using gas chromatography.
-
The TOSC value is calculated by integrating the area under the kinetic curve and is expressed relative to a standard antioxidant (e.g., Trolox for peroxyl radicals and uric acid for hydroxyl radicals).[9]
-
Conclusion
This compound, a first-generation lipophilic statin, demonstrates moderate pleiotropic effects, including anti-inflammatory, endothelial function-enhancing, and antioxidant properties.[10] Newer, more potent statins like atorvastatin, simvastatin, and rosuvastatin generally exhibit more pronounced pleiotropic effects in various experimental and clinical settings. The differences in lipophilicity among statins may influence their tissue penetration and, consequently, their extrahepatic pleiotropic actions.[11] This comparative guide provides a foundational resource for researchers and drug development professionals to understand the nuanced differences in the cholesterol-independent effects of this compound relative to other statins, thereby informing future research and therapeutic strategies.
References
- 1. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic effects of statins: basic research and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled, phase II, randomized study of this compound therapy in the treatment of mildly active rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for systematic review and meta-analysis: impact of statins as immune-modulatory agents on inflammatory markers in adults with chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Pleiotropic effects of statin therapy: molecular mechanisms and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A comparative study of the in vitro antioxidant activity of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Mass Spectrometry for the Quantification of Lovastatin
For researchers and professionals in drug development and analysis, the accurate quantification of active pharmaceutical ingredients (APIs) like Lovastatin is paramount. This compound, a widely used cholesterol-lowering medication, requires precise measurement in various matrices, from bulk drug substances to complex biological fluids.[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides a comprehensive cross-validation and comparison of these two methods, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for specific analytical needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For this compound, a reversed-phase C18 column is commonly used, where the nonpolar stationary phase retains the relatively nonpolar this compound molecule.[1][2] An isocratic or gradient elution with a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is used to elute the compound.[1][3] The concentration of this compound is then quantified by a UV detector, commonly set at a wavelength of 238 nm, where the molecule exhibits strong absorbance.[2][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This technique, particularly tandem mass spectrometry (MS/MS), offers superior specificity by monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference.[5][6] For this compound, electrospray ionization (ESI) in positive mode is a common approach.[5][7]
Experimental Workflows
The general workflow for quantifying this compound using either HPLC-UV or LC-MS involves several key steps, from sample preparation to data analysis.
Performance Comparison
The choice between HPLC-UV and LC-MS for this compound quantification often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes key performance parameters based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 ng/mL[2] | 0.025 - 50.0 ng/mL[8] |
| Limit of Detection (LOD) | 0.5 ng/mL[2] | Not explicitly stated, but LLOQ is lower |
| Limit of Quantification (LOQ) | 1 ng/mL[2] | 0.025 ng/mL[8] |
| Accuracy (% Recovery) | 88.61 ± 7.00%[2] | Within ±6.0% (relative error)[8] |
| Precision (%RSD) | Within-run: 10.45 ± 6.88% Between-run: 8.68 ± 5.13%[2] | Intra- and Inter-day: <11%[8] |
| Selectivity | Good, but susceptible to co-eluting impurities with similar UV absorbance.[6] | Excellent, due to specific MRM transitions, minimizing matrix effects.[5][6] |
| Run Time | ~6 minutes[2] | < 2 minutes[8] |
Cross-Validation of Analytical Methods
A cross-validation process ensures that both methods provide comparable and reliable results. This involves analyzing the same set of quality control (QC) samples with both HPLC-UV and LC-MS and comparing the outcomes for key validation parameters.
Detailed Experimental Protocols
HPLC-UV Method for this compound Quantification in Human Plasma[2]
-
Sample Preparation: A one-step liquid-liquid extraction is performed. To a plasma sample, an internal standard (e.g., atorvastatin) is added, followed by an extraction solvent.[2]
-
Chromatographic Conditions:
-
Validation:
-
Linearity: Established in the range of 1-100 ng/mL.[2]
-
LOD and LOQ: 0.5 ng/mL and 1 ng/mL, respectively.[2]
-
Precision: Within-run and between-run variations were found to be 10.45 ± 6.88% and 8.68 ± 5.13%, respectively.[2]
-
Accuracy: Average within-run and between-run accuracy were 113.33 ± 3.98% and 105.72 ± 5.07%, respectively.[2]
-
Recovery: The mean relative recovery from human plasma was 88.61 ± 7.00%.[2]
-
LC-MS/MS Method for this compound Quantification in Human Plasma[8]
-
Sample Preparation: A one-step extraction of 0.5 mL of plasma is performed using a mixture of n-hexane-methylene dichloride-isopropanol (20:10:1, v/v/v), with simvastatin used as the internal standard.[8]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 column.[8]
-
Mobile Phase: A mixture of acetonitrile and water (containing 5 mmol/L ammonium acetate; 85:15, v/v).[8]
-
Flow Rate: 0.35 mL/min.[8]
-
Ionization: Electrospray ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple-quadrupole mass spectrometer.[8]
-
Run Time: Less than 1.7 minutes per sample.[8]
-
-
Validation:
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between the two is contingent on the specific analytical challenge.
HPLC-UV is a cost-effective and widely accessible technique that provides adequate sensitivity and precision for the analysis of bulk drug substances and pharmaceutical dosage forms. Its simplicity makes it suitable for routine quality control applications where high sample throughput and ultra-high sensitivity are not the primary concerns.
LC-MS/MS , on the other hand, offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where this compound needs to be quantified at very low concentrations in complex biological matrices like plasma.[5][7][8] The higher specificity of MS/MS detection minimizes the risk of interference from endogenous components, leading to more accurate and reliable results at trace levels.[6] Furthermore, the significantly shorter run times achievable with modern UPLC-MS/MS systems enhance sample throughput, which is a considerable advantage in drug development.[9]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. A simple and sensitive HPLC-UV method for quantitation of this compound in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, this compound, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC vs MS: Sensitivity and Selectivity Comparison [eureka.patsnap.com]
- 7. akjournals.com [akjournals.com]
- 8. Determination of this compound in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
A Comparative Analysis of Lovastatin's Lactone and Hydroxy-Acid Forms in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of lovastatin's lactone and hydroxy-acid forms in cell-based assays. This compound, a member of the statin class of drugs, is widely recognized for its cholesterol-lowering effects. It is administered as an inactive lactone prodrug, which is subsequently hydrolyzed in vivo to its pharmacologically active β-hydroxy-acid form.[1] This active form is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] However, emerging research highlights distinct cellular effects of the lactone form, independent of HMG-CoA reductase inhibition, particularly in the context of cancer biology. This guide synthesizes experimental data to elucidate the differential performance of these two forms in various cell-based assays.
Physicochemical Properties and Cellular Uptake
The primary difference between the lactone and hydroxy-acid forms of this compound lies in their physicochemical properties, which dictates their mode of cellular entry. The lactone form is more lipophilic, allowing it to readily cross cell membranes via passive diffusion.[3] In contrast, the less lipophilic hydroxy-acid form primarily relies on active transport mechanisms to enter cells.[3] This distinction in cellular uptake plays a crucial role in their differential biological activities observed in vitro.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from cell-based assays comparing the effects of this compound lactone and this compound hydroxy-acid.
Table 1: Comparative Cytotoxicity in Human Lung Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) for Cell Viability | Reference |
| A549 | This compound Lactone | 76.7 | [4][5][6] |
| A549 | This compound Hydroxy-acid | Inactive | [5][6] |
| H358 | This compound Lactone | 45.2 | [4][5][6] |
| H358 | This compound Hydroxy-acid | Inactive | [5][6] |
Table 2: Induction of Apoptosis in Human Lung Cancer Cell Lines
| Cell Line | Compound (Concentration) | Apoptotic Effect | Reference |
| A549 | This compound Lactone (50 µM) | Induction of membrane blebbing, caspase-3 activation, PARP cleavage, DNA fragmentation | [4][5] |
| A549 | This compound Hydroxy-acid (equimolar) | No significant apoptotic features | [4][5] |
| H358 | This compound Lactone (75 µM) | Induction of membrane blebbing, caspase-3 activation, PARP cleavage, DNA fragmentation | [4][5] |
| H358 | This compound Hydroxy-acid (equimolar) | Faint caspase-3 activation, no other significant apoptotic features | [4] |
Signaling Pathways and Mechanisms of Action
Recent studies have elucidated that the pro-apoptotic effects of this compound lactone in certain cancer cell lines are not mediated by the inhibition of HMG-CoA reductase. Instead, a distinct signaling pathway involving cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor γ (PPARγ) has been identified.[5][7]
Figure 1: this compound lactone-induced apoptotic pathway in lung cancer cells.
Experimental Protocols
Conversion of this compound Lactone to its Hydroxy-Acid Form
To prepare the active hydroxy-acid form of this compound for cell-based assays, the inactive lactone can be hydrolyzed. A common method involves dissolving the this compound lactone in ethanol, followed by the addition of sodium hydroxide (NaOH) and incubation at an elevated temperature.[8] For instance, this compound can be dissolved in ethanol and an equal volume of 1N NaOH, then incubated at 50°C for 2 hours.[8] The pH is then neutralized with HCl. It is crucial to verify the complete conversion, for example, by using high-performance liquid chromatography (HPLC).
Cell Viability Assay (MTT Assay)
A standard method to assess the cytotoxic effects of this compound's lactone and hydroxy-acid forms is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Figure 2: Workflow for a typical MTT cell viability assay.
Interconversion and Experimental Considerations
It is important for researchers to be aware of the potential for interconversion between the lactone and hydroxy-acid forms of this compound, which is influenced by pH.[3][9][10] Acidic conditions tend to favor the lactone form, while alkaline conditions promote the formation of the hydroxy-acid.[10] This dynamic equilibrium should be considered when designing and interpreting experiments, as the observed effects may be a composite of both forms.
Figure 3: Interconversion and cellular uptake of this compound forms.
Conclusion
References
- 1. This compound [dailymed.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Cell Death Induced by this compound on Human Colon Cell Line HT29 Using the Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Validating the Role of Lovastatin in p53-Independent Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lovastatin's performance in inducing p53-independent apoptosis against other therapeutic alternatives. It includes a comprehensive overview of the signaling pathways, supporting experimental data, and detailed methodologies for key experiments. The evidence presented underscores this compound's potential as a therapeutic agent for cancers harboring p53 mutations, which are often resistant to conventional therapies.
Introduction: this compound's Anti-Cancer Potential
This compound, a member of the statin family, is a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] While widely prescribed for hypercholesterolemia, a growing body of evidence highlights its anti-proliferative and pro-apoptotic effects on various cancer cells.[2] A crucial aspect of this activity is its ability to induce apoptosis independently of the tumor suppressor protein p53.[3][4] Since approximately 50% of human cancers contain p53 mutations, which contributes to chemotherapeutic resistance, this compound's p53-independent mechanism presents a significant therapeutic opportunity.[4]
This guide will dissect the molecular pathways underlying this compound-induced p53-independent apoptosis, compare its mechanism with other agents, and provide the experimental framework necessary to evaluate these effects.
This compound's Mechanism of p53-Independent Apoptosis
This compound's primary anti-cancer mechanism is initiated by the inhibition of HMG-CoA reductase. This blockade disrupts the synthesis of mevalonate and its downstream products, particularly the isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho, which are critical for cell growth, proliferation, and survival signaling.[2]
The disruption of these pathways converges primarily on the mitochondrial-mediated (intrinsic) apoptotic pathway .
Key Signaling Events:
-
Inhibition of Ras and Rho Signaling: Depletion of isoprenoids prevents the membrane localization and activation of Ras and Rho proteins, inhibiting pro-survival signals.[2][5]
-
Bax Translocation: The pro-apoptotic protein Bax translocates to the mitochondria.[4][6]
-
Mitochondrial Disruption: This leads to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.[6][7]
-
Caspase Activation: Cytochrome c release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[6][8] Studies show that this compound-induced cell death is significantly reduced by caspase-9 and caspase-3 inhibitors, but not by caspase-8 inhibitors, confirming the intrinsic pathway's central role.[6][8]
-
Substrate Cleavage: Activated caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP) and lamin B, culminating in the execution of apoptosis.[7][9]
Other p53-independent pathways have also been identified in specific cell types:
-
JNK Pathway: In macrophages, this compound induces apoptosis through a Rac1/Cdc42/JNK signaling cascade.[10]
-
COX-2/PPARγ Pathway: In lung cancer cells, the lactone form of this compound upregulates COX-2, leading to the activation of PPARγ and subsequent apoptosis.[1]
-
Calcium Signaling: In hepatoma cells, this compound can trigger the release of intracellular Ca2+, leading to calpain activation and engagement of the mitochondrial pathway.[8]
Signaling Pathway Diagram
References
- 1. oncotarget.com [oncotarget.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-induced apoptosis in thyroid cells: involvement of cytochrome c and lamin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. koreascience.kr [koreascience.kr]
- 9. This compound induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance (Journal Article) | ETDEWEB [osti.gov]
- 10. This compound-induced apoptosis in macrophages through the Rac1/Cdc42/JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Lovastatin's Dichotomous Impact: A Comparative Analysis on Mammary and Prostate Cancer Models
A comprehensive examination of preclinical data reveals that lovastatin, a widely prescribed cholesterol-lowering drug, exhibits disparate effects on mammary and prostate cancer models. While demonstrating notable anti-tumor activity in breast cancer models through induction of cell cycle arrest and apoptosis, its efficacy in prostate cancer models appears to be more variable and tissue-specific. This guide synthesizes key experimental findings, providing a comparative overview for researchers in oncology and drug development.
In Vitro Efficacy: A Tale of Two Cancers
This compound has been shown to inhibit cell proliferation and induce programmed cell death in both mammary and prostate cancer cell lines. However, the extent and nature of these effects present a nuanced picture. In vitro studies consistently demonstrate that this compound induces a G1 cell cycle arrest and p53-independent apoptosis in both cancer types.[1][2] This is often associated with the upregulation of cell cycle inhibitors p21 and p27.[1][2][3]
Mammary Cancer Cell Lines
In human breast cancer cell lines, such as the triple-negative MDA-MB-231 and MDA-MB-468, this compound has been shown to dose-dependently inhibit cell proliferation.[4] For instance, treatment with this compound can lead to a significant accumulation of cells in the G1 phase of the cell cycle.[5][6]
Prostate Cancer Cell Lines
Similarly, in prostate cancer cell lines including PC3, DU145, and LNCaP, this compound effectively decreases cell viability by inducing apoptosis and G1 phase cell growth arrest.[3][7] The mechanism in prostate cancer cells has been linked to the inactivation of RhoA, which in turn promotes caspase enzymatic activity.[3][7] Furthermore, in LNCaP cells, this compound has been observed to reduce the expression and activity of the androgen receptor (AR), leading to decreased levels of prostate-specific antigen (PSA).[8]
Comparative In Vitro Effects of this compound
| Cell Line | Cancer Type | Effect | Concentration | Duration | Key Findings |
| MDA-MB-231 | Mammary | Inhibition of cell proliferation | 0.1 - 10 µM | 48h | Dose-dependent inhibition. |
| MDA-MB-468 | Mammary | Inhibition of cell proliferation | 0.1 - 10 µM | 48h | Dose-dependent inhibition. |
| MCF-7 | Mammary | G1 cell cycle arrest | 10 µM | 36h | 85% of cells arrested in G1. |
| PC3 | Prostate | Inhibition of cell proliferation | 2 µM | 48h | 39.29% inhibition. |
| PC3 | Prostate | Decreased cell viability | 2 µM | 72h | 60.05% decrease. |
| DU145 | Prostate | Decreased cell viability | Not specified | Not specified | Effective decrease in viability. |
| LNCaP | Prostate | Decreased cell viability | Not specified | Not specified | Effective decrease in viability. |
In Vivo Studies: A Divergence in Efficacy
A key study utilizing the C3(1)/SV40 TAg transgenic mouse model, which develops both mammary and prostate cancer, provides critical comparative in vivo data.[1][2] In this model, this compound treatment for four weeks significantly inhibited the formation of pre-neoplastic mammary intraepithelial neoplasias (MIN).[1][2] This was associated with increased levels of apoptosis in these early lesions.[1][2] However, the same study found that this compound did not suppress any lesion formation in the prostate of male mice from the same transgenic line.[1][2] This suggests that the chemopreventive effects of this compound in vivo may be tissue-specific.[1][2]
Comparative In Vivo Effects of this compound in C3(1)/SV40 TAg Transgenic Mice
| Cancer Type | Lesion Type | This compound Treatment | Outcome |
| Mammary | Pre-neoplastic (MIN) | 4 weeks | Significant reduction in the number of lesions. |
| Mammary | Invasive Carcinoma | 4 weeks | No difference in incidence. |
| Mammary | Tumor Volume | 12 weeks | A non-significant tendency for reduced tumor volume. |
| Prostate | All lesions | Not specified | No suppression of lesion formation. |
Signaling Pathways and Experimental Workflows
The antitumor effects of this compound are primarily attributed to its inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition not only reduces cholesterol synthesis but also prevents the synthesis of isoprenoids, which are crucial for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, PC3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
This compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested by trypsinization, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Transgenic Mouse Study
-
Animal Model: C3(1)/SV40 TAg transgenic mice, which spontaneously develop mammary and prostate tumors, are used.
-
This compound Administration: At a specified age (e.g., 4-6 weeks), mice are randomly assigned to a control group (vehicle) or a this compound-treated group. This compound is administered, for example, by oral gavage at doses of 25 or 50 mg/kg body weight.
-
Monitoring: The animals are monitored regularly for tumor development by palpation and overall health.
-
Tissue Collection and Analysis: At the end of the study, mice are euthanized, and mammary and prostate tissues are collected. The number and size of tumors/lesions are recorded. Tissues are fixed in formalin, embedded in paraffin, and sectioned for histopathological analysis (e.g., H&E staining) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Conclusion
The available preclinical evidence suggests that this compound's efficacy as a potential anti-cancer agent differs between mammary and prostate cancer. While it demonstrates consistent and potent inhibitory effects on breast cancer models both in vitro and in vivo, its impact on prostate cancer is less pronounced in animal models, despite showing activity in cell culture. These findings underscore the importance of tissue-specific factors in determining the therapeutic response to statins and highlight the need for further investigation to delineate the precise molecular mechanisms underlying these differential effects. Future clinical trials should consider these preclinical distinctions when designing studies to evaluate the role of this compound in cancer prevention and treatment.
References
- 1. This compound-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of this compound on MDA-MB-231 Breast Cancer Cells: An Antibody Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Statin induces apoptosis and cell growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of this compound on mammary and prostate oncogenesis in transgenic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Lovastatin in combination with doxorubicin in tumor models
The combination of lovastatin, a cholesterol-lowering drug, and doxorubicin, a widely used chemotherapeutic agent, has demonstrated significant synergistic efficacy in preclinical tumor models. This guide provides a comparative analysis of their combined performance, supported by experimental data, to inform researchers, scientists, and drug development professionals. The evidence suggests that this compound not only enhances the antitumor activity of doxorubicin but may also mitigate its cardiotoxic side effects.
Enhanced Antitumor Efficacy
Studies across various cancer types have consistently shown that the co-administration of this compound and doxorubicin leads to a more potent antitumor effect than either agent alone. This synergy manifests as increased cytotoxicity, induction of apoptosis, and retardation of tumor growth in both in vitro and in vivo models.
Comparative Efficacy in Murine Tumor Models
| Tumor Model | This compound Dosage | Doxorubicin Dosage | Outcome | Reference |
| B16F10 Murine Melanoma | 5 mg/kg for 14 days | 4 x 1 mg/kg | Significantly increased sensitivity to the combined treatment and reduction of experimental metastasis compared to single-agent treatment.[1] | [1] |
| Colon-26 Carcinoma | 15 mg/kg for 10 days | 3 x 2.5 mg/kg | Significantly increased sensitivity to the combined treatment compared to single-agent treatment.[2][3][4] | [2][3][4] |
| v-Ha-ras-transformed NIH-3T3 Sarcoma | 15 mg/kg for 10 days | 3 x 2.5 mg/kg | Significantly increased sensitivity to the combined treatment compared to single-agent treatment.[2][3][4] | [2][3][4] |
| Lewis Lung Carcinoma | 15 mg/kg for 10 days | 3 x 2.5 mg/kg | Significantly increased sensitivity to the combined treatment compared to single-agent treatment.[2][3][4] | [2][3][4] |
| M-406 Mammary Adenocarcinoma | 25 mg/kg (3 times/week, day 5-21) | 1 mg/kg (twice/week, day 5-21) | Significant decrease in tumor volume with combined treatment.[5] | [5] |
| L-TACB Rat Lymphoma | 25 mg/kg (daily, day 0-4) | 0.5 mg/kg (on day 10) | Synergistic effect on reducing tumor cell viability.[5] | [5] |
| HT-1080 Human Fibrosarcoma Xenograft | Not specified in abstract | Not specified in abstract | Slower increase in tumor size with combined treatment compared to single agents.[6] | [6] |
Mechanisms of Synergistic Action
The enhanced efficacy of the this compound-doxorubicin combination is attributed to multiple mechanisms of action. This compound potentiates the cytotoxic effects of doxorubicin through both mevalonate-dependent and independent pathways.
A key mechanism is the induction of apoptosis.[1][7][8][9] Studies have shown that the combination treatment leads to a significant increase in apoptotic cells in tumors, as measured by assays such as PARP-cleavage, annexin V, and TUNEL.[1][5] This pro-apoptotic effect is linked to the inhibition of the mevalonate pathway by this compound, which is crucial for cell proliferation and survival.[10]
Furthermore, this compound has been shown to sensitize multi-drug resistant cancer cells to doxorubicin.[7][8][9] This is achieved, in part, by inhibiting the function of P-glycoprotein, a drug efflux pump that is a major contributor to chemotherapy resistance.[7][8][9] By blocking P-glycoprotein, this compound increases the intracellular concentration of doxorubicin, thereby enhancing its DNA-damaging effects.[7]
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Caption: General workflow for in vitro evaluation of this compound and Doxorubicin.
In Vivo Tumor Growth Inhibition Studies
-
Animal Models: Immunocompromised or syngeneic mice are typically used. For example, C57BL/6 mice for B16F10 melanoma, BALB/c mice for Colon-26 carcinoma, and athymic nude mice for human tumor xenografts. [2]2. Tumor Implantation: A specific number of tumor cells are injected subcutaneously or intravenously (for metastasis models) into the mice.
-
Treatment Regimen: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, this compound alone, doxorubicin alone, and the combination of this compound and doxorubicin. Dosages and schedules vary depending on the tumor model (see table above).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Metastasis Assessment: For metastasis models, the number of metastatic nodules in organs like the lungs is counted at the end of the study. [1]6. Toxicity Evaluation: Animal body weight and general health are monitored throughout the experiment to assess treatment-related toxicity.
-
Immunohistochemistry: At the end of the study, tumors may be excised and analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
Conclusion
The combination of this compound and doxorubicin presents a promising therapeutic strategy for various cancers. The synergistic enhancement of antitumor activity, coupled with the potential for reduced cardiotoxicity, highlights the clinical relevance of this combination. Further research is warranted to optimize dosing and scheduling and to fully elucidate the underlying molecular mechanisms. These preclinical findings provide a strong rationale for the clinical evaluation of this compound as an adjunct to doxorubicin-based chemotherapy.
References
- 1. This compound potentiates antitumor activity of doxorubicin in murine melanoma via an apoptosis-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potentiates antitumor activity and attenuates cardiotoxicity of doxorubicin in three tumor models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. This compound induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Influence of Statin Use on Chemotherapeutic Efficacy in Studies of Mouse Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the synergistic effects of Lovastatin with other chemotherapeutic agents
An in-depth analysis of preclinical data reveals Lovastatin as a potent synergistic partner for a range of chemotherapeutic agents, enhancing their anti-cancer efficacy. This guide provides a comprehensive overview of the experimental evidence, detailed protocols, and underlying molecular mechanisms of these promising combination therapies.
This compound, a widely prescribed cholesterol-lowering drug, is gaining significant attention in oncology for its potential to enhance the effectiveness of conventional chemotherapy.[1] As an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, this compound disrupts a crucial step in the mevalonate pathway, which is not only vital for cholesterol synthesis but also for the production of isoprenoids necessary for the function of key signaling proteins involved in cell growth and proliferation.[][3] This mechanism of action underlies its ability to induce apoptosis, and cell cycle arrest, and sensitize cancer cells to the cytotoxic effects of various chemotherapeutic drugs.[1][3]
This guide synthesizes preclinical data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's synergistic effects with prominent chemotherapeutic agents.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of this compound in combination with various chemotherapeutic agents has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from these studies, highlighting the enhanced anti-tumor activity of combination therapies compared to monotherapy.
Table 1: Synergistic Effects of this compound with Doxorubicin in Ovarian and Melanoma Cancer Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Fold Enhancement | Reference |
| A2780ADR (Ovarian) | Doxorubicin | ~2.5 | - | - | [4] |
| This compound + Doxorubicin | ~0.5 | < 1 (Synergistic) | ~5x | [4] | |
| B16F10 (Melanoma) | Doxorubicin | Not Specified | Synergistic | Not Specified | [5] |
| This compound + Doxorubicin | Not Specified | (CI method of Chou and Talalay) | [5] |
Table 2: Synergistic Effects of this compound with Paclitaxel in Leukemia Cell Lines
| Cell Line | Treatment | Effect | Observation | Reference |
| K562 (Leukemia) | This compound + Paclitaxel | Synergistic Cytotoxicity | Enhanced G2-M arrest | [6][7] |
| HL-60 (Leukemia) | This compound + Paclitaxel | Synergistic Cytotoxicity | Enhanced G2-M arrest and apoptosis | [6][7] |
Table 3: Overview of this compound's Interaction with Various Chemotherapeutic Drugs [8][9]
| Chemotherapeutic Agent | Nature of Interaction with this compound |
| Tamoxifen | Synergistic |
| Doxorubicin | Synergistic |
| Methotrexate | Synergistic |
| Rapamycin | Synergistic |
| Cisplatin | Antagonistic (in some models) |
| Cyclophosphamide | Antagonistic (in some models) |
| 5-Fluorouracil | Neutral |
| Gemcitabine | Neutral |
| Etoposide | Antagonistic |
| Epothilone | Antagonistic |
Note: The nature of the interaction can be cell-type specific and dependent on the experimental conditions.
Key Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound with chemotherapeutic agents are rooted in its ability to modulate multiple cellular signaling pathways. By inhibiting the mevalonate pathway, this compound prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification and function of small GTP-binding proteins like Ras and Rho.[]
The disruption of Ras and Rho signaling pathways can lead to:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in various cancer cells.[3][5][10] This is often mediated through a p53-independent mechanism and can involve the translocation of Bax to the mitochondria and the subsequent release of cytochrome c.[3]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily in the G1 phase.[3] This is associated with the upregulation of cell cycle inhibitors such as p21 and p27.[3]
-
Inhibition of Drug Efflux Pumps: In some instances, this compound has been found to sensitize multi-drug resistant cells to chemotherapeutic agents by inhibiting the function of drug efflux pumps like P-glycoprotein.[10][11]
Below is a diagram illustrating the central role of the HMG-CoA reductase pathway and its downstream effects.
Caption: Mechanism of this compound's Anti-Cancer Effects.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and chemotherapeutic agents, both alone and in combination.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The synergistic, additive, or antagonistic effects can be determined using the Combination Index (CI) method of Chou and Talalay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis following drug treatment.
-
Cell Treatment: Treat cells with the desired concentrations of drugs for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the effect of drug treatment on cell cycle distribution.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
The workflow for a typical dual-drug synergy screening is depicted in the following diagram.
Caption: Workflow for Dual-Drug Synergy Screening.
Conclusion
The evidence presented in this guide strongly suggests that this compound holds significant promise as a synergistic agent in cancer chemotherapy. By targeting the mevalonate pathway, this compound can enhance the efficacy of various chemotherapeutic drugs, potentially allowing for lower, less toxic doses and overcoming drug resistance. The detailed experimental protocols and mechanistic insights provided here serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound in combination cancer therapy. Further in-vivo studies and well-designed clinical trials are warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. An overview on the biological activity and anti-cancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound potentiates antitumor activity of doxorubicin in murine melanoma via an apoptosis-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic interaction of this compound and paclitaxel in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complex interactions of this compound with 10 chemotherapeutic drugs: a rigorous evaluation of synergism and antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis of ovarian cancer cells and synergizes with doxorubicin: potential therapeutic relevance - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Hydrolysis of Lovastatin and Simvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hydrolysis of two widely prescribed statins, Lovastatin and Simvastatin. Both are administered as inactive lactone prodrugs and require conversion to their respective active β-hydroxy acid forms to exert their cholesterol-lowering effects by inhibiting HMG-CoA reductase. Understanding the differences in their hydrolysis is crucial for optimizing therapeutic strategies and for drug development.
Key Differences in Hydrolysis
The in vivo conversion of this compound and Simvastatin to their active forms is a critical step in their mechanism of action. While both undergo hydrolysis of their lactone ring, significant differences exist in the rate and extent of this biotransformation. The primary distinction lies in their chemical structures; Simvastatin possesses an additional methyl group compared to this compound. This structural variance leads to steric hindrance in Simvastatin, resulting in a slower rate of hydrolysis.[1][2][3][4][5]
Experimental data consistently demonstrates that this compound is hydrolyzed more readily in vivo than Simvastatin.[2] Furthermore, studies have revealed a notable gender-dependent difference in the hydrolysis of both statins, with females exhibiting a higher conversion rate to the active metabolite than males.[2][3] This is attributed to variations in the activity of hydrolyzing enzymes.[2][3][4]
The primary enzymes responsible for the hydrolysis of this compound and Simvastatin are carboxylesterases, found in the plasma, liver, and gut wall.[2][3][4] Specifically, human carboxylesterase 1 (hCE1) and 2 (hCE2) are implicated in this process.
Quantitative Comparison of Hydrolysis
The extent of in vivo hydrolysis can be quantified by measuring the plasma concentrations of the parent drug and its active hydroxy acid metabolite over time. The Area Under the Curve (AUC) is a key pharmacokinetic parameter used for this comparison.
| Parameter | This compound | Simvastatin | Significance | Reference |
| Mean AUC of Parent Drug (µg·h/L) | 47.68 ± 3.25 | 50.56 ± 3.27 | p = 0.5329 (Not Significant) | [2] |
| Mean AUC of Active β-hydroxy Acid Metabolite (µg·h/L) | 66.65 ± 4.87 | 49.72 ± 4.26 | p = 0.0102 (Significant) | [2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the hydrolysis pathway of this compound and Simvastatin and a typical experimental workflow for a comparative in vivo study.
Experimental Protocols
The following is a representative experimental protocol for a comparative in vivo study on the hydrolysis of this compound and Simvastatin, synthesized from common practices in pharmacokinetic research.
1. Study Design:
-
A randomized, single-dose, two-way crossover study design is typically employed.[1]
-
A washout period of at least one week is maintained between the administration of the two drugs.[1]
-
Subjects are required to fast overnight before drug administration.
2. Subject Population:
-
Healthy male and non-pregnant, non-lactating female volunteers are recruited.
-
Inclusion and exclusion criteria are established to ensure a homogenous study population and to minimize variability.
3. Drug Administration:
-
A single oral dose of this compound or Simvastatin (e.g., 40 mg) is administered with a standardized volume of water.[1]
4. Blood Sample Collection:
-
Venous blood samples are collected into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
5. Analytical Methodology (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[6]
-
Chromatography: Separation of the parent drug and its hydroxy acid metabolite is achieved using a C18 reverse-phase HPLC column with a suitable mobile phase gradient.[6]
-
Mass Spectrometry: Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity.[6]
6. Pharmacokinetic Analysis:
-
The plasma concentration-time data for the parent drug and its active metabolite are used to calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Statistical analysis is performed to compare the pharmacokinetic parameters between the two drugs and between different subgroups (e.g., males vs. females).
Conclusion
The in vivo hydrolysis of this compound and Simvastatin, while following the same fundamental pathway of lactone ring opening, exhibits significant quantitative differences. This compound undergoes more extensive and rapid hydrolysis to its active form compared to Simvastatin, a difference attributed to the steric hindrance imposed by an extra methyl group in the Simvastatin molecule. Furthermore, the efficiency of this conversion is influenced by gender, with females demonstrating a greater hydrolytic capacity. These distinctions in their pharmacokinetic profiles are critical for researchers and drug development professionals in understanding their therapeutic efficacy and in the design of future HMG-CoA reductase inhibitors.
References
- 1. Comparative pharmacokinetics of this compound, simvastatin and pravastatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences between this compound and simvastatin hydrolysis in healthy male and female volunteers:gut hydrolysis of this compound is twice that of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences Between this compound and Simvastatin Hydrolysis in Healthy Male and Female Volunteers: Gut Hydrolysis of this compound is Twice that of Simvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, this compound, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lovastatin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the bench to the responsible management of chemical waste. Lovastatin, a commonly used statin in research, requires meticulous disposal procedures to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with regulatory standards and promoting a culture of safety.
Core Principles of this compound Disposal
The paramount principle in disposing of this compound is to treat it as a hazardous chemical waste.[1][2] It should never be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to the contamination of water systems, posing a risk to aquatic life and potentially entering the human water supply.[3][4][5] Research laboratories are obligated to adhere to federal, state, and local regulations governing hazardous waste management.[3][6]
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, lab coat, and safety glasses.[1][7]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[1][8] The container should be compatible with the chemical properties of this compound.
-
Solid this compound waste (e.g., unused powder, contaminated labware) should be collected in a securely sealed container.[1]
-
Solutions containing this compound should be collected in a separate, leak-proof container.
-
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound" and its approximate concentration and quantity.
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1][2] This area should be well-ventilated.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9] These professionals are trained to handle and transport chemical waste in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[3][6]
-
Documentation: Maintain a record of the this compound waste generated, including the amount and date of disposal. This documentation is crucial for regulatory compliance.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 75330-75-5 | [1][10] |
| Physical State | Solid (White) | [2] |
| Water Solubility | Low | [1][2] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1][10] |
| Environmental Precautions | Should not be released into the environment. Do not empty into drains. | [1][2] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not published as this is a regulated waste management process rather than a research experiment. The guiding protocol is adherence to the hazardous waste management procedures established by regulatory bodies such as the Environmental Protection Agency (EPA) and institutional EHS departments.[3][11] The fundamental "experiment" is the validation of compliance through documentation and the absence of environmental release.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment, and upholding the highest standards of scientific responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 5. epa.gov [epa.gov]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. esschemco.com [esschemco.com]
- 8. clinicallab.com [clinicallab.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
